4-(4-Chlorophenyl)semicarbazide hydrochloride
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-amino-3-(4-chlorophenyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O.ClH/c8-5-1-3-6(4-2-5)10-7(12)11-9;/h1-4H,9H2,(H2,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJMEZGXXZCWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374058 | |
| Record name | 4-(4-Chlorophenyl)semicarbazide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124700-01-2 | |
| Record name | 4-(4-Chlorophenyl)semicarbazide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124700-01-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4-Chlorophenyl)semicarbazide hydrochloride chemical properties
An In-depth Technical Guide to 4-(4-Chlorophenyl)semicarbazide hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical properties, field-proven methodologies, and critical safety information to support its effective application in a laboratory setting.
Chemical Identity and Molecular Structure
This compound is a semicarbazide derivative distinguished by a 4-chlorophenyl substituent on the N4 position.[1] This structural feature, particularly the halogenated aromatic ring, is critical to its utility as a precursor for various biologically active molecules.[1] The compound is supplied as a hydrochloride salt, which typically enhances its stability and solubility in aqueous media for experimental use.[2]
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 124700-01-2 | [1][3][4][5][6][7] |
| IUPAC Name | 1-amino-3-(4-chlorophenyl)urea;hydrochloride | [7] |
| Molecular Formula | C₇H₉Cl₂N₃O | [3][4][5][6][7] |
| Molecular Weight | 222.07 g/mol | [1][3][4][6][7] |
| InChI Key | LUJMEZGXXZCWCF-UHFFFAOYSA-N |[1][7] |
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical characteristics of a compound are foundational to its handling, formulation, and reaction setup. It typically presents as a white to off-white crystalline solid.[2] A notable point of discrepancy exists in the reported melting point, which may be attributable to different analytical methods (e.g., rate of heating) or variations in sample purity. Researchers should determine the melting point of their specific batch as a primary quality control measure.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 218–220 °C (with decomposition) | [1] |
| 260–262 °C (with decomposition) | [3][4][5][6] | |
| Solubility | Soluble in water | [2] |
| Topological Polar Surface Area | 67.2 Ų |[5][7] |
Synthesis and Purification
While several strategies exist for creating 4-substituted semicarbazides, a common and reliable laboratory-scale approach involves the reaction of a substituted phenyl isocyanate with hydrazine, followed by conversion to the hydrochloride salt.[8] Isocyanates are highly reactive electrophiles, and their reaction with the terminal nitrogen of hydrazine is typically rapid and high-yielding.
The choice of an aprotic solvent like tetrahydrofuran (THF) is critical; it readily dissolves the reactants while preventing side reactions that could occur with protic solvents. The subsequent treatment with hydrochloric acid not only protonates the basic nitrogens to form the salt but also facilitates precipitation and purification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 124700-01-2: 4-(4-Chlorophenyl)semicarbazide hydrochlo… [cymitquimica.com]
- 3. This compound CAS#: 124700-01-2 [m.chemicalbook.com]
- 4. This compound CAS#: 124700-01-2 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 124700-01-2 [chemicalbook.com]
- 7. This compound | C7H9Cl2N3O | CID 2757858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
4-(4-Chlorophenyl)semicarbazide hydrochloride CAS number and IUPAC name
An In-Depth Technical Guide to 4-(4-Chlorophenyl)semicarbazide hydrochloride
Introduction: Unveiling a Versatile Synthetic Intermediate
This compound is a specialized chemical compound that serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry.[1] While not an end-product therapeutic itself, its unique molecular architecture, combining a reactive semicarbazide core with a functionalized chlorophenyl ring, makes it a valuable precursor for creating a diverse array of bioactive molecules.[1] This guide, prepared from the perspective of a senior application scientist, aims to provide researchers and drug development professionals with a comprehensive understanding of its properties, synthesis, and multifaceted applications, grounded in established scientific principles and experimental evidence.
Part 1: Core Physicochemical and Structural Characteristics
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 124700-01-2 | [1][2][3][4] |
| IUPAC Name | 1-amino-3-(4-chlorophenyl)urea;hydrochloride | [1][4] |
| Synonyms | 1-amino-3-(4-chlorophenyl)urea hydrochloride, N-(4-chlorophenyl)hydrazinecarboxamide hydrochloride | [2][5] |
| Molecular Formula | C₇H₉Cl₂N₃O | [2][3][6][7] |
| Molecular Weight | 222.07 g/mol | [1][2][3][6] |
| Melting Point | 260-262°C (with decomposition) | [2][3][6] |
| Appearance | White to off-white crystalline solid | [5] |
Expert Analysis of Molecular Structure
The utility of this compound stems from three key structural features:
-
The Semicarbazide Core (-NH-CO-NH-NH₂): This functional group is a derivative of urea and hydrazine.[8] The terminal primary amine (-NH₂) is a potent nucleophile, making it highly reactive toward electrophilic centers, most notably the carbonyl carbons of aldehydes and ketones to form stable semicarbazone derivatives.[8][9] This reaction is a cornerstone of its use in synthesis.
-
The 4-Chlorophenyl Substituent: The presence of a chlorine atom on the phenyl ring significantly influences the electronic properties and biological reactivity of the molecule.[1] This halogen substitution can enhance binding affinity to biological targets and is a common feature in many pharmacologically active compounds, contributing to observed anticonvulsant and enzymatic inhibitory activities.[1]
-
The Hydrochloride Salt: As a hydrochloride salt, the compound exhibits enhanced stability and improved solubility in aqueous and polar protic solvents compared to its free base form.[5] This is a critical practical consideration, facilitating its use in various reaction conditions and for biological screening assays.
Part 2: Synthesis Pathway and Experimental Protocol
The synthesis of 4-substituted semicarbazides can be approached through several routes.[10] A reliable and commonly employed method involves the reaction of a substituted isocyanate with hydrazine, followed by acidification to form the hydrochloride salt. This pathway is favored for its high efficiency and the commercial availability of the starting materials.
Proposed Synthetic Workflow
The logical synthesis proceeds in two main steps:
-
Nucleophilic Addition: 4-chlorophenyl isocyanate serves as the electrophile. The terminal nitrogen of hydrazine hydrate acts as the nucleophile, attacking the carbonyl carbon of the isocyanate.
-
Acidification/Salt Formation: The resulting free base, 4-(4-chlorophenyl)semicarbazide, is treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt.
Caption: Workflow for the synthesis of 4-(4-Chlorophenyl)semicarbazide HCl.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory with appropriate safety measures.
-
Reaction Setup: To a stirred solution of hydrazine hydrate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C (ice bath), add a solution of 4-chlorophenyl isocyanate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Causality: Anhydrous conditions prevent the highly reactive isocyanate from hydrolyzing. A slight excess of hydrazine ensures the complete consumption of the isocyanate starting material. The dropwise addition at low temperature controls the exothermic reaction.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Warming to room temperature ensures the reaction goes to completion. TLC is a critical self-validating step to confirm the disappearance of the starting material before proceeding.
-
-
Intermediate Isolation (Optional): The solvent can be removed under reduced pressure. The resulting solid crude product is the free base, 4-(4-chlorophenyl)semicarbazide. It can be used directly or purified by recrystallization.
-
Salt Formation: Dissolve the crude free base in a minimal amount of ethanol. While stirring, slowly add a solution of concentrated hydrochloric acid (1.1 equivalents) or ethanolic HCl.
-
Causality: Ethanol is a good solvent for the free base but a poor one for the resulting salt, facilitating its precipitation. A slight excess of HCl ensures complete conversion to the hydrochloride salt.
-
-
Product Isolation and Purification: A white precipitate will form. Continue stirring in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Causality: Cooling reduces the solubility of the product, increasing the yield. Washing with a non-polar solvent like diethyl ether removes any remaining organic impurities without dissolving the desired salt product.
-
Part 3: Applications in Research and Drug Development
The value of this compound lies in its application as a versatile building block and its inherent biological potential, which has been explored in several key areas.
Intermediate for Bioactive Heterocycles
This compound is a key precursor in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles like pyrazoles and triazoles.[11] The semicarbazide moiety can undergo cyclization reactions to form these ring systems, which are privileged scaffolds in medicinal chemistry, appearing in drugs with anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13]
Pharmacological Potential
Derivatives of 4-(4-Chlorophenyl)semicarbazide have demonstrated significant potential in preclinical studies.
-
Anticonvulsant Activity: Research has shown that compounds derived from this scaffold exhibit potent anticonvulsant effects.[1] One study highlighted a derivative that provided 91.21% protection in the maximal electroshock (MES) test, a standard screening model for antiepileptic drugs.[1] The proposed mechanisms often involve the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain, or the inhibition of voltage-gated sodium and calcium channels, which helps stabilize neuronal firing.[14]
-
Enzyme Inhibition: The molecule has been identified as an inhibitor of butyrylcholinesterase (BuChE) and has been studied for its interactions with monoamine oxidases (MAOs).[1] The inhibition of these enzymes is a therapeutic strategy for neurological disorders like Alzheimer's disease and depression, respectively.
-
Anticancer Research: Preliminary in-vitro studies have indicated that 4-(4-Chlorophenyl)semicarbazide can inhibit the proliferation of human pancreatic and gastric cancer cell lines.[1] The observed mechanism appears to involve the induction of apoptosis (programmed cell death), making it an interesting lead for further oncology research.[1]
Caption: Potential mechanisms of action for derived bioactive compounds.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazard Profile: The compound is classified as toxic.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed inside a certified chemical fume hood to avoid inhalation.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a compound of significant scientific interest. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for synthetic chemists. Furthermore, the demonstrated biological potential of its derivatives in anticonvulsant, enzyme inhibition, and anticancer research underscores its importance for professionals in drug discovery and development. A thorough understanding of its chemistry and applications, as outlined in this guide, is essential for leveraging its full potential in advancing scientific innovation.
References
-
International Journal of Novel Research and Development. (n.d.). Synthesis, Mechanism of Action And Characterization of Semicarbazide. Retrieved from [Link]
-
Wikipedia. (n.d.). Semicarbazide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Muthukkumar, M. et al. (2018). Synthesis, characterization and computational studies of semicarbazide derivative. Journal of Molecular Structure. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chlorophenylhydrazine HCl: Applications in Research and Industry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Chlorophenylhydrazine Hydrochloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of semicarbazide hydrochloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. Retrieved from [Link]
-
YouTube. (2022). SEMICARBAZIDE HYDROCHLORIDE SYNTHESIS. #ncchem. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 124700-01-2 [amp.chemicalbook.com]
- 3. This compound | 124700-01-2 [chemicalbook.com]
- 4. This compound | C7H9Cl2N3O | CID 2757858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 124700-01-2: 4-(4-Chlorophenyl)semicarbazide hydrochlo… [cymitquimica.com]
- 6. This compound CAS#: 124700-01-2 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Semicarbazide - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Semicarbazide Hydrochloride Online | Semicarbazide Hydrochloride Manufacturer and Suppliers [scimplify.com]
- 14. ijnrd.org [ijnrd.org]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)semicarbazide Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry
4-(4-Chlorophenyl)semicarbazide hydrochloride is a semicarbazide derivative that has emerged as a compound of significant interest in the landscape of drug discovery and organic synthesis.[1] Its structural architecture, featuring a semicarbazide core linked to a 4-chlorophenyl moiety, provides a versatile scaffold for the synthesis of a wide array of bioactive molecules.[1] This guide offers a comprehensive exploration of its core physicochemical properties, analytical characterization, synthesis, and applications, providing researchers with the foundational knowledge required to effectively utilize this compound in their work. Its role as a key intermediate is particularly notable in the development of agents with anticonvulsant and enzyme-inhibiting properties.[1]
Core Physicochemical & Structural Identifiers
A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and physical characteristics of this compound are summarized below for efficient reference.
| Property | Value | Source |
| IUPAC Name | 1-amino-3-(4-chlorophenyl)urea;hydrochloride | [2] |
| CAS Number | 124700-01-2 | [1][2][3][4][5] |
| Molecular Formula | C₇H₉Cl₂N₃O | [2][3][4][5] |
| Molecular Weight | 222.07 g/mol | [1][2][3][5] |
| Melting Point | 218–220°C (with decomposition)[1] or 260-262°C (with decomposition)[3][4][5][6] | [1][3][4][5][6] |
| Appearance | White to off-white crystalline solid | [7] |
| InChI Key | LUJMEZGXXZCWCF-UHFFFAOYSA-N | [1][2] |
| Solubility | Soluble in water and various organic solvents.[7][8] | [7][8] |
Note: Discrepancies in reported melting points may arise from different analytical conditions or sample purity.
Synthesis and Purification: A Methodological Overview
The predominant method for synthesizing this compound involves the acid-catalyzed condensation of 4-chlorobenzaldehyde with semicarbazide hydrochloride.[1] This reaction is a classic example of imine formation followed by rearrangement, a cornerstone of organic synthesis.
Synthesis Protocol: Acid-Catalyzed Condensation
The reaction proceeds through a nucleophilic addition of the primary amino group of semicarbazide to the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final product.[1]
Typical Reaction Conditions:
-
Reactants: 4-Chlorobenzaldehyde and Semicarbazide Hydrochloride (typically in a 1:1.2 molar ratio to drive the reaction to completion).[1]
-
Solvent System: An ethanol-water mixture (e.g., 3:1 v/v) is commonly employed to balance the solubility of the reactants and facilitate crystallization of the product.[1]
-
Catalyst: A weak acid, such as glacial acetic acid, or a buffer like sodium acetate (pH 4.5–5.5) is used to catalyze the dehydration step without excessively protonating the amine nucleophile.[1]
-
Temperature & Time: The reaction is typically conducted under reflux at 60–70°C for 4–6 hours.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H9Cl2N3O | CID 2757858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 124700-01-2 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 124700-01-2 [chemicalbook.com]
- 6. This compound CAS#: 124700-01-2 [amp.chemicalbook.com]
- 7. CAS 124700-01-2: 4-(4-Chlorophenyl)semicarbazide hydrochlo… [cymitquimica.com]
- 8. Bot Verification [rasayanjournal.co.in]
4-(4-Chlorophenyl)semicarbazide Hydrochloride: A Comprehensive Technical Guide on its Molecular Structure, Synthesis, and Application in Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)semicarbazide hydrochloride, a pivotal chemical intermediate in the synthesis of bioactive compounds. We delve into its core molecular and physical characteristics, outline detailed synthesis and analytical validation protocols, and explore its significant applications in medicinal chemistry, particularly in the development of anticonvulsant and neuroprotective agents. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering field-proven insights and methodologies to leverage this compound's full potential.
Part 1: Core Physicochemical Properties and Molecular Structure
This compound is a derivative of semicarbazide distinguished by a 4-chlorophenyl substituent.[1] This structural feature, particularly the halogenated aromatic ring, significantly enhances its biological reactivity and makes it a valuable building block in medicinal chemistry.[1] It typically presents as a white to off-white crystalline solid, which is soluble in water and various organic solvents.[2][3]
Key Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 124700-01-2 | [1][4][5] |
| Molecular Formula | C₇H₉Cl₂N₃O | [4][5][6] |
| Molecular Weight | 222.07 g/mol | [4][5][6][7] |
| Melting Point | 260-262°C (with decomposition) | [4][5][6] |
| Appearance | White to off-white crystalline solid | [2] |
| Synonyms | 1-amino-3-(4-chlorophenyl)urea hydrochloride | [4] |
Molecular Structure
The structure combines a semicarbazide backbone with a chlorinated aromatic ring, which is crucial for its interaction with various biological targets like enzymes and proteins.[1]
Caption: 2D structure of this compound.
Part 2: Synthesis and Manufacturing
The synthesis of this compound is critical for ensuring high purity and yield, which are paramount for its subsequent use in pharmaceutical development. The most common and well-documented method involves an acid-catalyzed condensation reaction.
Primary Synthesis Route: Acid-Catalyzed Condensation
The most widely reported method involves the condensation of 4-chlorobenzaldehyde with semicarbazide hydrochloride.[1] This reaction proceeds through a nucleophilic addition of the amino group from the semicarbazide to the aldehyde's carbonyl group, followed by a dehydration step to form the final product.[1]
Caption: Workflow for the primary synthesis route.
Experimental Protocol:
-
Reactant Preparation: Dissolve 4-chlorobenzaldehyde (1 molar equivalent) in an ethanol-water solvent mixture (e.g., 3:1 v/v).
-
Addition: To this solution, add semicarbazide hydrochloride (1.2 molar equivalents) to drive the reaction to completion.[1]
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-5%) or a sodium acetate buffer to maintain a pH of 4.5-5.5.[1]
-
Reaction: Heat the mixture under reflux at 60-70°C for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then further to 0-5°C to induce precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with cold ether to remove any unreacted aldehyde, and recrystallize from ethanol to achieve high purity.[1]
Alternative Synthesis Route: Diazotization-Reduction
An alternative method, often found in patent literature, involves a multi-step process starting from 4-chloroaniline.[1]
-
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (5–10°C) to form a diazonium salt.[1]
-
Reduction: The diazonium salt is then reduced, for example with ammonium sulfite, to yield 4-chlorophenylhydrazine.[1]
-
Semicarbazide Formation: The resulting hydrazine is reacted with a urea derivative under basic conditions to form the final 4-(4-chlorophenyl)semicarbazide product.[1]
Part 3: Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stability of this compound, ensuring it meets the stringent quality standards required for pharmaceutical applications.
Caption: Standard analytical workflow for quality control.
Summary of Analytical Techniques
The following table summarizes the key analytical methods employed for the validation of this compound.
| Technique | Purpose | Key Data Points / Expected Results | Reference |
| Melting Point | Purity Assessment | Sharp range of 218–220°C or 260-262°C (with decomposition) | [1][4] |
| TLC | Preliminary Purity Check | Single spot; Rƒ = 0.45 (ethyl acetate:hexane 1:1) | [1] |
| UV-Vis Spectroscopy | Confirm Aromatic System | Confirms π→π* transitions characteristic of the chlorophenyl group | [1] |
| IR Spectroscopy | Functional Group ID | ~3270 cm⁻¹ (N–H stretch), ~1658 cm⁻¹ (C=O stretch) | [1] |
| ¹H-NMR | Structural Elucidation | δ 8.21 (s, 1H, NH), 7.45 (d, J=8.4 Hz, 2H, Ar–H) in DMSO-d6 | [1] |
| RP-HPLC | Purity & Impurity Profile | High-resolution separation of the main compound from isomers and starting materials | [3][8] |
Sample Protocol: RP-HPLC for Purity Analysis
This protocol is a representative method for determining the purity of this compound and quantifying potential process-related impurities.[3][9]
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[9]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 70:30 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 285 nm.[9]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 20 µL.
-
Analysis: The method should effectively separate the main peak from potential impurities such as 4-chloroaniline and positional isomers.[3] The purity is calculated based on the relative peak area.
Part 4: Applications in Research and Drug Development
The unique structure of this compound makes it a versatile precursor for compounds with a wide range of biological activities. The presence of the chlorophenyl group is often critical for enhancing potency and modulating selectivity towards specific biological targets.[1]
Anticonvulsant Activity
Semicarbazides featuring halogenated aryl groups have demonstrated significant anticonvulsant effects. Derivatives of 4-(4-chlorophenyl)semicarbazide show promising activity in maximal electroshock (MES) tests, a standard preclinical model for epilepsy.[1] Notably, these compounds can exhibit a high protective index (PI), indicating a favorable safety margin between the therapeutic dose and a dose causing neurotoxicity.[1]
Enzyme Inhibition
This compound and its derivatives are potent inhibitors of several key enzymes implicated in neurological disorders.
-
Cholinesterases (AChE & BuChE): Compound 17, a 4-(4-chlorophenyl)semicarbazide derivative, shows superior inhibition of Butyrylcholinesterase (BuChE) with an IC₅₀ value of 0.024 µM, significantly more potent than the reference drug tacrine.[1] The 4-chlorophenyl moiety is believed to enhance hydrophobic interactions within the enzyme's active site.[1]
-
Monoamine Oxidases (MAO): The semicarbazide scaffold can be modified to achieve selective inhibition of MAO-A or MAO-B, enzymes that are key targets in the treatment of depression and neurodegenerative diseases like Parkinson's.[1]
Anticancer Research
Preliminary studies indicate that 4-(4-Chlorophenyl)semicarbazide may possess anticancer properties. In vitro assays have shown that the compound can significantly inhibit the proliferation of human cancer cell lines and induce apoptosis (programmed cell death) through caspase activation pathways.[1]
Summary of Biological Activity
| Target / Application | Key Findings | Reference |
| Anticonvulsant | High protective index (>3.3) in MES tests, indicating a favorable safety profile. | [1] |
| BuChE Inhibition | Superior potency (IC₅₀ = 0.024 µM) compared to reference drugs. | [1] |
| MAO Inhibition | The scaffold allows for modification to achieve selective MAO-A/B inhibition. | [1] |
| Anticancer | Demonstrates inhibition of cell proliferation and induction of apoptosis in cancer cell lines. | [1] |
Part 5: Safety, Handling, and Storage
Due to its potential toxicity, strict safety protocols must be followed when handling this compound.
Hazard Identification
The compound is classified as hazardous and requires careful handling.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7] It is also classified as toxic if swallowed.[10]
Handling and Personal Protective Equipment (PPE)
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Precautions: Ensure adequate ventilation. Avoid dust formation.[10]
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[10]
-
Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA-approved particulate respirator.[10][11]
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[10]
-
If on Skin: Remove contaminated clothing and wash the skin thoroughly with soap and water.[12]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials, such as strong oxidizing agents.[10][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is a chemical intermediate of significant value to the scientific and pharmaceutical communities. Its well-defined molecular structure, reliable synthesis routes, and the potent biological activity of its derivatives make it a cornerstone for the development of novel therapeutics, particularly in the fields of neurology and oncology. This guide provides the foundational knowledge and practical protocols necessary for researchers to handle, analyze, and utilize this compound safely and effectively, paving the way for future innovations in drug discovery.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
New Jersey Department of Health. (1999). Hazard Summary - Semicarbazide Hydrochloride. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Pharmacology of Novel Antidepressant Agents. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). Development and validation of stability indicating liquid chromatographic method of a semicarbazone derivative. Retrieved from [Link]
-
YouTube. (2022). Semicarbazide Hydrochloride Synthesis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. Retrieved from [Link]
-
ResearchGate. (2024). Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 124700-01-2: 4-(4-Chlorophenyl)semicarbazide hydrochlo… [cymitquimica.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. This compound CAS#: 124700-01-2 [amp.chemicalbook.com]
- 5. This compound CAS#: 124700-01-2 [m.chemicalbook.com]
- 6. This compound | 124700-01-2 [chemicalbook.com]
- 7. This compound | C7H9Cl2N3O | CID 2757858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijrpc.com [ijrpc.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nj.gov [nj.gov]
theoretical mechanism of action of 4-(4-Chlorophenyl)semicarbazide hydrochloride
An In-Depth Technical Guide to the Theoretical Mechanism of Action of 4-(4-Chlorophenyl)semicarbazide Hydrochloride
Executive Summary
This compound is a synthetic compound belonging to the semicarbazide class of molecules, which are recognized for their diverse biological activities. This guide provides a comprehensive analysis of its theoretical mechanism of action, primarily focusing on its role as a potent inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme identical to Vascular Adhesion Protein-1 (VAP-1). Inhibition of this dual-function protein is central to the compound's significant anti-inflammatory and oxidative stress-modulating effects. Furthermore, this document explores pleiotropic activities, including potent butyrylcholinesterase (BuChE) inhibition, robust anticonvulsant properties, and preliminary anticancer and antimicrobial effects. By synthesizing data from enzymatic assays, molecular docking studies, and cellular models, this guide elucidates the molecular interactions and downstream signaling consequences that define the pharmacological profile of this compound for researchers and drug development professionals.
Introduction: The Semicarbazide Scaffold in Medicinal Chemistry
The semicarbazide scaffold, characterized by the formula OC(NH₂)(N₂H₃), is a cornerstone in medicinal chemistry due to its unique structural properties.[1] The presence of multiple hydrogen bond donors and acceptors allows molecules incorporating this moiety to form strong and specific interactions with biological targets.[2] This has led to the development of a wide array of bioactive compounds with therapeutic applications, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory agents.[2][3] this compound, featuring a chlorinated aromatic ring, represents a strategic modification of this scaffold designed to enhance potency and target selectivity.[4] This guide will dissect the theoretical underpinnings of its primary and secondary mechanisms of action.
Chemical Identity:
-
IUPAC Name: 1-amino-3-(4-chlorophenyl)urea hydrochloride[5]
-
CAS Number: 124700-01-2[6]
-
Molecular Formula: C₇H₉Cl₂N₃O
-
Molecular Weight: 222.07 g/mol [6]
Primary Mechanism of Action: Dual Inhibition of SSAO/VAP-1
The most well-substantiated mechanism of action for this compound is the inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[7][8] This enzyme is a key player in inflammation and is expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[9][10][11]
The Dual-Function Nature of the SSAO/VAP-1 Target
SSAO/VAP-1 is a multifunctional protein with two distinct and critical roles in pathophysiology:
-
Enzymatic Activity: As a copper-containing amine oxidase, SSAO catalyzes the oxidative deamination of primary amines (e.g., methylamine, aminoacetone).[7][12] This reaction produces the corresponding aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[10][11] The accumulation of these products, particularly cytotoxic aldehydes and the reactive oxygen species H₂O₂, contributes significantly to oxidative stress, endothelial damage, and the progression of inflammatory diseases and diabetic complications.[7][12][13]
-
Adhesive Function: As VAP-1, the protein functions as an adhesion molecule that mediates the trafficking and transmigration of leukocytes (white blood cells) from the bloodstream into tissues during an inflammatory response.[13][14] This process is dependent on its enzymatic activity.[8]
Figure 1: Dual functions of the SSAO/VAP-1 protein.
Molecular Mechanism of Inhibition
Semicarbazides are classic inhibitors of SSAO. The mechanism involves the nucleophilic attack by the terminal hydrazine nitrogen of the semicarbazide onto the enzyme's topaquinone (TPQ) cofactor, which is essential for catalytic activity.[11] This interaction forms a covalent adduct, leading to potent and often irreversible inhibition of the enzyme.[15] The 4-chlorophenyl group on the molecule is critical for enhancing this activity. Molecular docking studies suggest this lipophilic group forms strong hydrophobic interactions within the active site of the enzyme, increasing the compound's affinity and inhibitory potency compared to unsubstituted semicarbazide.[4]
Downstream Consequences of SSAO/VAP-1 Inhibition
By inhibiting both functions of SSAO/VAP-1, this compound is predicted to exert significant therapeutic effects:
-
Reduction of Oxidative Stress: Inhibition of the enzyme's catalytic activity directly reduces the production of pro-inflammatory hydrogen peroxide and cytotoxic aldehydes.[13][14]
-
Anti-inflammatory Action: Blocking the enzyme prevents the adhesion and migration of leukocytes across the vascular endothelium, thereby suppressing the inflammatory cascade at a critical early step.[8][14]
Figure 2: Downstream effects of SSAO/VAP-1 inhibition.
Pleiotropic Mechanisms and Activities
Beyond its primary action on SSAO/VAP-1, this compound and its derivatives exhibit a range of other biological activities, suggesting multiple mechanisms of action.
Anticonvulsant Properties
Semicarbazides with halogenated aryl groups demonstrate significant anticonvulsant effects.[4] Studies using the maximal electroshock (MES) test, a standard preclinical model for generalized tonic-clonic seizures, show that these compounds offer substantial protection with a favorable safety profile.[4][16] The proposed mechanisms include the modulation of voltage-gated sodium or calcium ion channels to reduce neuronal hyperexcitability or the enhancement of inhibitory neurotransmission via the GABAergic system.[17]
Table 1: Anticonvulsant and Cholinesterase Inhibitory Activity
| Compound Name | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 4-(4-Chlorophenyl)semicarbazide | Anticonvulsant | MES ED₅₀ | 30 mg/kg | [4] |
| 4-(4-Chlorophenyl)semicarbazide | Neurotoxicity | TD₅₀ | >100 mg/kg | [4] |
| 4-(4-Chlorophenyl)semicarbazide | Safety | Protective Index (PI) | >3.3 | [4] |
| 4-(4-Chlorophenyl)semicarbazide | Enzyme | BuChE IC₅₀ | 0.024 µM | [4] |
| Tacrine (Reference) | Enzyme | BuChE IC₅₀ | 0.15 µM |[4] |
Cholinesterase Inhibition
The compound is a potent inhibitor of butyrylcholinesterase (BuChE), with an IC₅₀ value significantly lower than that of the reference drug tacrine.[4] Its selectivity for BuChE over acetylcholinesterase (AChE) is noteworthy. Molecular docking studies indicate that the 4-chlorophenyl moiety facilitates strong hydrophobic interactions with the peripheral anionic site of the BuChE enzyme, contributing to its high affinity and inhibitory power.[4]
Anticancer and Antimicrobial Potential
Preliminary studies have highlighted the potential of 4-(4-Chlorophenyl)semicarbazide and related structures as anticancer and antimicrobial agents.
-
Anticancer: The compound has been shown to inhibit the proliferation of human pancreatic and gastric cancer cell lines and induce apoptosis (programmed cell death).[4] The proposed molecular targets for related semicarbazide and thiosemicarbazide compounds include topoisomerase II and cathepsin B, enzymes crucial for DNA replication and cellular degradation, respectively.[2][18][19]
-
Antimicrobial: In vitro studies have demonstrated inhibitory activity against bacteria such as E. coli and S. aureus.[4] For a related class of thiosemicarbazides, the mechanism is believed to involve the inhibition of bacterial topoisomerase IV, an enzyme essential for DNA replication in bacteria.[20]
Experimental Protocols and Validation
Validating the theoretical mechanisms of action requires robust experimental methodologies. The following protocols outline key assays for assessing the primary activities of this compound.
Protocol: In Vitro SSAO/VAP-1 Enzymatic Inhibition Assay
This protocol describes a method to quantify the inhibition of SSAO's amine oxidase activity.
-
Reagents & Materials: Recombinant human SSAO/VAP-1, benzylamine (substrate), Amplex® Red reagent, horseradish peroxidase (HRP), this compound, assay buffer (e.g., 50 mM sodium phosphate, pH 7.4), 96-well microplate.
-
Compound Preparation: Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions in assay buffer to create a range of test concentrations.
-
Assay Procedure:
-
Add 50 µL of assay buffer containing SSAO/VAP-1 enzyme to each well of a 96-well plate.
-
Add 25 µL of the inhibitor dilution (or buffer for control) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a reaction mixture containing benzylamine, Amplex® Red, and HRP.
-
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence (excitation ~530 nm, emission ~590 nm) at regular intervals using a microplate reader. The rate of fluorescence increase is proportional to H₂O₂ production and thus SSAO activity.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control. Plot the data and determine the IC₅₀ value using non-linear regression.
Figure 3: Workflow for SSAO/VAP-1 enzymatic inhibition assay.
Conclusion and Future Directions
The is multifaceted, with the inhibition of the dual-function SSAO/VAP-1 enzyme being its most prominent and well-supported activity. This primary mechanism positions the compound as a promising candidate for therapies targeting inflammation and conditions associated with oxidative stress. Furthermore, its significant anticonvulsant and BuChE inhibitory activities suggest a broader pharmacological profile that warrants further investigation for neurodegenerative and neurological disorders.
Future research should focus on:
-
In Vivo Efficacy: Evaluating the compound in animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) and epilepsy to confirm its therapeutic potential.
-
Target Deconvolution: Utilizing advanced proteomics and genetic approaches to definitively identify the contribution of each potential target (SSAO, BuChE, ion channels, topoisomerases) to the overall observed phenotype in a cellular and organismal context.
-
Pharmacokinetics and Safety: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to establish a complete preclinical safety and dosing profile.
By elucidating these complex mechanisms, the scientific community can better harness the therapeutic potential of this compound and its derivatives.
References
-
Petter, L., et al. (1990). Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues. PubMed. Retrieved from [Link]
-
Weston, C., et al. (2005). Design, Synthesis, and Biological Evaluation of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors with Anti-inflammatory Activity. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are VAP-1 inhibitors and how do they work?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities. Retrieved from [Link]
-
Das, D., et al. (2025). Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities. PubMed. Retrieved from [Link]
-
Saczewski, J., et al. (2011). Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides. PubMed. Retrieved from [Link]
-
Mizuno, K., et al. (2021). Inhibition of vascular adhesion protein-1 enhances the anti-tumor effects of immune checkpoint inhibitors. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, molecular modelling and antibacterial activity of 4-aryl-thiosemicarbazides. Retrieved from [Link]
-
Wikipedia. (n.d.). Primary-amine oxidase. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization & biological evaluation of newer 4-(4-substituted aryl) semicarbazones as anticonvulsant and anti-microbial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, molecular modelling and antibacterial activity of 4-aryl-thiosemicarbazides. Retrieved from [Link]
-
Khan, S., et al. (n.d.). Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. PMC - NIH. Retrieved from [Link]
-
Boomsma, F., et al. (2005). Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation. Med Sci Monit. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives. Retrieved from [Link]
-
Kumar, A., et al. (2025). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. NIH. Retrieved from [Link]
-
IJNRD. (n.d.). Synthesis, Mechanism of Action And Characterization of Semicarbazide. Retrieved from [Link]
-
Wujec, M., et al. (n.d.). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Semicarbazide. Retrieved from [Link]
-
Yogeeswari, P., et al. (2004). 4-sulphamoylphenyl semicarbazones with anticonvulsant activity. PubMed. Retrieved from [Link]
-
Saraiva, L., et al. (2021). Neuroprotective Effect of 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole on Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells. PubMed. Retrieved from [Link]
Sources
- 1. Semicarbazide - Wikipedia [en.wikipedia.org]
- 2. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 124700-01-2 [amp.chemicalbook.com]
- 6. This compound | 124700-01-2 [chemicalbook.com]
- 7. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Therapeutic Potential of Vascular Adhesion Protein‐1 (VAP‐1)/Semicarbazide‐Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities | Semantic Scholar [semanticscholar.org]
- 10. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repub.eur.nl [repub.eur.nl]
- 12. Primary-amine oxidase - Wikipedia [en.wikipedia.org]
- 13. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. 4-sulphamoylphenyl semicarbazones with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijnrd.org [ijnrd.org]
- 18. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buy 4-Chlorobenzaldehyde semicarbazone (EVT-1193051) | 5315-86-6 [evitachem.com]
- 20. Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 4-(4-Chlorophenyl)semicarbazide Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-(4-Chlorophenyl)semicarbazide hydrochloride (CAS No: 124700-01-2). This compound is a valuable intermediate in medicinal chemistry, serving as a key building block for molecules with potential neurological and anticonvulsant activities.[1] The protocol herein details a robust and reproducible synthetic method starting from 4-chlorophenyl isocyanate and hydrazine hydrate. We delve into the mechanistic rationale behind the procedural steps, present a full characterization data profile, and outline critical safety protocols required for handling the hazardous reagents involved. This guide is intended for researchers and professionals in chemical synthesis and drug development.
Introduction and Scientific Context
4-(4-Chlorophenyl)semicarbazide and its derivatives represent a class of compounds with significant interest in pharmacology. The semicarbazide motif is a versatile scaffold found in numerous bioactive molecules.[2][3] Specifically, the introduction of a 4-chlorophenyl group can confer potent biological activity. Research has highlighted the role of these compounds as inhibitors of enzymes such as butyrylcholinesterase (BuChE), suggesting potential applications in the management of neurodegenerative diseases.[1] Furthermore, halogenated aryl semicarbazides have demonstrated notable anticonvulsant effects in preclinical models.[1]
The synthesis of this compound via the reaction of an isocyanate with hydrazine is a classic, efficient, and scalable approach to forming the core urea-like linkage.[2][4] The subsequent conversion to the hydrochloride salt enhances the compound's stability and aqueous solubility, which is often advantageous for downstream applications and biological screening.[5] This document provides a detailed, field-tested protocol for this synthesis.
Reaction Scheme and Mechanism
The synthesis proceeds in two main stages:
-
Nucleophilic Addition: The terminal nitrogen of hydrazine hydrate, acting as a potent nucleophile, attacks the highly electrophilic carbonyl carbon of the 4-chlorophenyl isocyanate. This forms the stable 4-(4-chlorophenyl)semicarbazide free base.
-
Acid-Base Reaction: The semicarbazide free base is then treated with hydrochloric acid to form the stable, crystalline hydrochloride salt.
Diagram of the reaction scheme:
Caption: Reaction scheme for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale synthesis yielding a high-purity product.
Materials and Equipment
-
Reagents:
-
4-Chlorophenyl isocyanate (≥98% purity)
-
Hydrazine hydrate (55-64% solution)
-
Dichloromethane (DCM), anhydrous
-
Ethanol, absolute
-
Hydrochloric acid, concentrated (37%)
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Reflux condenser
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
pH paper or meter
-
Step-by-Step Procedure
Step 1: Formation of 4-(4-Chlorophenyl)semicarbazide (Free Base)
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the entire apparatus is dry.
-
In the flask, dissolve 10.0 g (65.1 mmol) of 4-chlorophenyl isocyanate in 100 mL of anhydrous dichloromethane.[2][3]
-
Begin stirring the solution and cool the flask to 0°C using an ice bath.
-
In the dropping funnel, prepare a solution of 3.6 mL (71.6 mmol, 1.1 equivalents) of hydrazine hydrate in 20 mL of dichloromethane.
-
Add the hydrazine hydrate solution dropwise to the stirred isocyanate solution over a period of 30-45 minutes. Causality Note: This slow, chilled addition is critical to control the highly exothermic reaction, preventing the formation of unwanted side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction proceeds to completion. A white precipitate of the free base will form.
Step 2: Conversion to Hydrochloride Salt and Isolation
-
Cool the reaction mixture again in an ice bath.
-
Slowly add 6.5 mL of concentrated hydrochloric acid dropwise. Vigorous gas evolution (HCl vapor) may occur. Expertise Note: This step protonates the basic nitrogen atoms of the semicarbazide, forming the hydrochloride salt which has lower solubility in DCM, promoting precipitation.
-
Stir the resulting thick slurry at 0°C for 30 minutes.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 20 mL portions of cold dichloromethane to remove any unreacted starting materials or soluble impurities.
-
Dry the crude product under vacuum.
Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of boiling absolute ethanol to dissolve the solid completely. Trustworthiness Note: Using the minimum volume of hot solvent is key to maximizing recovery yield upon cooling.
-
Allow the solution to cool slowly to room temperature, during which needle-like crystals should form.
-
For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60°C to a constant weight. A typical yield is 85-95%.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉Cl₂N₃O | [6][7][8] |
| Molecular Weight | 222.07 g/mol | [1][6][8] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 260-262°C (with decomposition) | [8][9][10] |
| Infrared (IR) ν (cm⁻¹) | ~3300-3100 (N-H stretching), ~1680 (C=O stretching, urea), ~1590 (C=C aromatic), ~830 (para-substituted benzene) | |
| ¹H NMR (DMSO-d₆) δ (ppm) | Signals corresponding to aromatic protons, N-H protons of the semicarbazide moiety. | |
| Mass Spec (ESI+) m/z | Calculated for C₇H₈ClN₃O [M-Cl-H]⁺, found corresponding peak. |
Critical Safety and Handling Protocols
Authoritative Grounding: The reagents used in this synthesis are hazardous. Strict adherence to safety protocols is mandatory. All operations must be performed inside a certified chemical fume hood.
Reagent-Specific Hazards
-
4-Chlorophenyl isocyanate (CAS: 104-12-1):
-
Toxicity: Highly toxic and potentially fatal if inhaled.[11][12] Harmful if swallowed.[11]
-
Irritation: Causes severe irritation to the skin, eyes, and respiratory tract.[11][12][13] It is a lachrymator.[11][13]
-
Sensitization: May cause allergic skin and respiratory reactions upon repeated exposure.[11][12]
-
Handling: Wear nitrile gloves, chemical splash goggles, a face shield, and a lab coat. It is moisture-sensitive and should be handled under an inert atmosphere if possible.[11][12]
-
-
Hydrazine Hydrate (CAS: 7803-57-8):
-
Toxicity: Acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin.[14][15][16] Can be fatal if inhaled and is readily absorbed through the skin.[15][17]
-
Handling: Use extreme caution. A comprehensive PPE strategy is mandatory, including chemical-resistant gloves, splash-proof goggles, and a face shield.[14][16]
-
Workflow Safety Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. Facile one-pot synthesis of 4-substituted semicarbazides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Facile one-pot synthesis of 4-substituted semicarbazides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. CAS 124700-01-2: 4-(4-Chlorophenyl)semicarbazide hydrochlo… [cymitquimica.com]
- 6. This compound | C7H9Cl2N3O | CID 2757858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound | 124700-01-2 [chemicalbook.com]
- 9. This compound CAS#: 124700-01-2 [amp.chemicalbook.com]
- 10. This compound CAS#: 124700-01-2 [m.chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lanxess.com [lanxess.com]
experimental procedure for synthesizing semicarbazone derivatives
Application Note & Protocol
Topic: Experimental Procedure for Synthesizing Semicarbazone Derivatives For: Researchers, Scientists, and Drug Development Professionals
A Comprehensive Guide to the Synthesis, Purification, and Characterization of Semicarbazone Derivatives
This document provides a detailed protocol and technical insights for the synthesis of semicarbazone derivatives, a class of compounds with significant applications in medicinal chemistry and qualitative organic analysis. As imine derivatives formed from the condensation of aldehydes or ketones with semicarbazide, these molecules are pivotal intermediates and target compounds in drug development due to their wide-ranging pharmacological activities, including anticonvulsant, antimicrobial, anticancer, and antiviral properties.[1][2][3][4] This guide is designed to equip researchers with a robust procedural framework, grounded in chemical principles, to ensure successful and reproducible synthesis.
Core Principle: The Chemistry of Semicarbazone Formation
The synthesis of a semicarbazone is a classic condensation reaction between a carbonyl compound (aldehyde or ketone) and semicarbazide.[1][3] The reaction proceeds via a nucleophilic addition-elimination mechanism, culminating in the formation of a C=N double bond (an imine) and the elimination of a water molecule.[5][6]
The Reaction Mechanism: A Tale of Three Nitrogens
A critical aspect of this reaction is the regioselectivity of the nucleophilic attack. Semicarbazide possesses three nitrogen atoms, but only the terminal, more amine-like nitrogen (-NH2) acts as the effective nucleophile.[7] The two nitrogens adjacent to the carbonyl group are deactivated; their lone pairs of electrons are delocalized through resonance with the electron-withdrawing carbonyl group, significantly reducing their nucleophilicity.[7][8]
The mechanism can be summarized in two key stages:
-
Nucleophilic Addition: The lone pair of the terminal nitrogen atom of semicarbazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is often catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbon even more electrophilic.
-
Dehydration: The resulting tetrahedral intermediate, a carbinolamine, is unstable and eliminates a molecule of water to form the stable semicarbazone product.[8]
// Global layout settings {rank=source; Ketone; Semicarbazide;} } .enddot Caption: Mechanism of acid-catalyzed semicarbazone formation.
General Experimental Protocol
This protocol outlines a widely applicable method for synthesizing semicarbazones. It is designed to be a self-validating system, incorporating reaction monitoring and comprehensive product characterization.
Materials & Equipment
-
Reagents:
-
Aldehyde or Ketone (e.g., Acetophenone, Benzaldehyde)
-
Semicarbazide Hydrochloride (NH₂CONHNH₂·HCl)
-
Sodium Acetate (CH₃COONa) or other suitable base
-
Solvent: Ethanol, Methanol, or Aqueous Ethanol[9]
-
Deionized Water
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)[10]
-
TLC Eluent (e.g., Ethyl Acetate/Hexane mixture)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and vacuum flask for filtration
-
Beakers and graduated cylinders
-
Melting point apparatus
-
Spectroscopic instruments (FTIR, NMR, MS)
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant nitrile gloves, and chemical safety goggles.[11][12]
-
Chemical Hazards: Semicarbazide hydrochloride is toxic if swallowed and is a suspected mutagen.[11][13][14] Handle this reagent exclusively within a certified chemical fume hood to avoid inhalation of dust.[11][14]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[11][15]
Step-by-Step Synthesis Workflow
-
Reagent Preparation (In-situ generation of free base):
-
In a round-bottom flask, dissolve 1.1 equivalents of semicarbazide hydrochloride and 1.5 equivalents of sodium acetate in a minimal amount of warm water.
-
Causality: Semicarbazide is typically supplied as its hydrochloride salt for stability. Sodium acetate acts as a base to neutralize the HCl, liberating the free semicarbazide base in situ, which is necessary for the nucleophilic attack.[9]
-
Add ethanol to this solution until it is nearly homogenous (a 1:1 ethanol/water mixture is common).
-
-
Reaction Initiation:
-
In a separate beaker, dissolve 1.0 equivalent of the aldehyde or ketone in a small amount of ethanol.
-
Add the carbonyl solution dropwise to the stirring semicarbazide solution at room temperature.
-
-
Reaction Execution & Monitoring:
-
Stir the mixture at room temperature or heat to reflux for 1-3 hours. The formation of a precipitate often indicates product formation.[9]
-
Causality: Ketones are generally less reactive than aldehydes and may require heating to facilitate the dehydration step and drive the reaction to completion.[16]
-
Protocol Validation: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[16][17] Spot the reaction mixture against the starting carbonyl compound. The reaction is complete when the starting material spot has disappeared.
-
-
Product Isolation and Purification:
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with small portions of cold deionized water (to remove inorganic salts like NaCl) and then cold ethanol (to remove unreacted starting materials).
-
Purification: For high purity, recrystallize the crude product.[18] Dissolve the solid in a minimal amount of a hot solvent (ethanol is often suitable), then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.[19][20] Collect the pure crystals by vacuum filtration.
-
Dry the purified crystals in a vacuum oven or desiccator. Calculate the percentage yield.
-
Reaction Condition Optimization
The optimal conditions for semicarbazone synthesis can vary depending on the reactivity of the carbonyl substrate. The following table provides starting points for optimization.
| Substrate Class | Typical Catalyst/Base | Solvent System | Temperature | Typical Time | Notes |
| Aromatic Aldehydes | Sodium Acetate | Aqueous Ethanol | Room Temp. | 1-2 hours | Generally reactive; reaction is often fast with high yield. |
| Aliphatic Aldehydes | Sodium Acetate | Aqueous Ethanol | Room Temp. | 1-2 hours | Highly reactive, may not require heating. |
| Aromatic Ketones | Acetic Acid (cat.) or NaOAc | Ethanol/Methanol | Reflux (60-80 °C) | 2-4 hours | Less reactive than aldehydes due to steric hindrance and electronic effects.[16] |
| Aliphatic Ketones | Acetic Acid (cat.) or NaOAc | Ethanol/Methanol | Reflux (60-80 °C) | 3-5 hours | Reactivity can be slow; may require longer reaction times or stronger acid catalysis.[9] |
| Solvent-Free [16][21] | None (Ball-milling) | None | Room Temp. - 90 °C | 30-60 min | An environmentally friendly alternative, particularly effective for aldehydes at room temp.[16][22] |
Product Characterization: Confirming Success
Rigorous characterization is essential to confirm the identity and purity of the synthesized semicarbazone derivative.
-
Melting Point: Pure semicarbazones are crystalline solids with sharp, characteristic melting points.[1][23] A broad melting range typically indicates impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify key functional groups.[18][24]
-
N-H stretch: 3150-3500 cm⁻¹ (often two bands)
-
C=O stretch (Amide I): ~1680 cm⁻¹
-
C=N stretch (Imine): ~1640 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.[9][25][26]
-
¹H NMR: Look for characteristic signals for the N-H protons (often broad singlets) and the imine proton (-CH=N) if derived from an aldehyde (typically δ 8-9 ppm).
-
¹³C NMR: The imine carbon (C=N) signal appears around δ 140-160 ppm, and the amide carbonyl carbon (C=O) signal is found further downfield (~160-180 ppm).
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product by identifying the molecular ion peak (M⁺).[18][27][28]
References
-
Semicarbazone formation. Química Organica.org. [Link]
-
Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. International Journal of Scientific Development and Research (IJSDR). [Link]
-
Synthesis and characterization of semicarbozone. SATHYABAMA INSTITUTE OF SCIENCE AND TECHNOLOGY. [Link]
-
Semicarbazone. Wikipedia. [Link]
-
Synthesis of Semicarbazones from Carbonyl Compounds under Solvent Free Conditions. Asian Journal of Chemistry. [Link]
-
Condensation of aldehydes and ketones with semicarbazide.HCl under solvent-free conditions. ResearchGate. [Link]
-
Semicarbazone derivatives and their pharmacological activities. Scholedge International Journal. [Link]
-
Efficient Synthesis and Deprotection of Semicarbazones under Solvent-Free Conditions. ResearchGate. [Link]
-
When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone... YouTube. [Link]
-
SEMICARBAZIDE HYDROCHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
SEMICARBAZONE: A VERSATILE THERAPEUTIC ANALOGUE AND IT`S PHARMACOLOGICAL EVALUATION. PharmaTutor. [Link]
-
Semicarbazones and thiosemicarbazones: Their wide pharmacological profile and clinical applications. ResearchGate. [Link]
-
VARIOUS APPLICATIONS OF CARBAZONE DERIVATIVES AND THEIR METAL COMPLEXES : A REVIEW. Connect Journals. [Link]
-
Procedure for Working with Semicarbazide Hydrochloride and Semicarbazide Hydrochloride-Treated Animals. University of Toronto Environmental Health and Safety. [Link]
-
A Convenient and Mild Procedure for the Synthesis of Hydrazones and Semicarbazones from Aldehydes or Ketones under Solvent-free Conditions. Semantic Scholar. [Link]
-
semicarbazone synthesis. YouTube. [Link]
-
Formation of semicarbazone. YouTube. [Link]
-
Synthesis of semicarbazones from carbonyl compounds under solvent free conditions. ResearchGate. [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
-
SEMICARBAZIDE HYDROCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds. International Journal of Sciences and Applied Research (IJSAR). [Link]
-
Recrystallization and melting point determination. Journal of Chemical Education. [Link]
-
Purification and characterization of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) from bovine lung. PubMed. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SEMICARABAZONE LIGAND. Sathyabama Institute of Science and Technology. [Link]
-
Recrystallization and Melting Point Determination. Semantic Scholar. [Link]
-
semicarbazone synthesis crystal: Topics by Science.gov. Science.gov. [Link]
-
THE. REACTIONS OP SEMICARBAZONES, THIOSBMICARBAZONBS AMD RELATED COMPOUNDS... University of Glasgow. [Link]
-
Synthesis, Characterization and Biological Activity Studies of Semicarbazone Ligand. Journal of Environmental Nanotechnology. [Link]
-
Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Second Edition. Wiley. [Link]
-
Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]
-
Spectroscopy. University of Colorado Boulder. [Link]
-
Thin–layer Chromatography (TLC). Analytical Toxicology. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]
-
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]
Sources
- 1. Semicarbazone - Wikipedia [en.wikipedia.org]
- 2. Semicarbazone derivatives and their pharmacological activities [wisdomlib.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. researchgate.net [researchgate.net]
- 5. Semicarbazone formation [quimicaorganica.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 10. silicycle.com [silicycle.com]
- 11. ehs.utoronto.ca [ehs.utoronto.ca]
- 12. Semicarbazide Hydrochloride Online | Semicarbazide Hydrochloride Manufacturer and Suppliers [scimplify.com]
- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.com [fishersci.com]
- 15. nj.gov [nj.gov]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. ijsdr.org [ijsdr.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mt.com [mt.com]
- 21. asianpubs.org [asianpubs.org]
- 22. researchgate.net [researchgate.net]
- 23. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 24. researchgate.net [researchgate.net]
- 25. nanoient.org [nanoient.org]
- 26. orgchemboulder.com [orgchemboulder.com]
- 27. lehigh.edu [lehigh.edu]
- 28. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
Application Notes and Protocols: Evaluating the Anticonvulsant Potential of 4-(4-Chlorophenyl)semicarbazide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Promise of Semicarbazones in Epilepsy
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, underscoring the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The semicarbazones, a class of compounds synthesized from the condensation of semicarbazide with aldehydes or ketones, have emerged as a promising scaffold in anticonvulsant drug discovery.[1]
Extensive structure-activity relationship (SAR) studies have identified key pharmacophoric elements for the anticonvulsant activity of semicarbazones. These typically include a lipophilic aryl binding site, a hydrogen bonding domain, and an electron donor group.[2] Notably, substitutions on the aryl ring, particularly with halogens like chlorine, have been shown to enhance anticonvulsant potency in preclinical models.[3]
This application note focuses on 4-(4-Chlorophenyl)semicarbazide hydrochloride , a compound that embodies these critical structural features. Its derivatives have demonstrated significant protective effects in well-established anticonvulsant screening models. For instance, a derivative of 4-(4-Chlorophenyl)semicarbazide exhibited a remarkable 91.21% protection in the maximal electroshock (MES) test, surpassing the efficacy of some standard AEDs.[1] This guide provides a comprehensive framework for researchers to meticulously evaluate the anticonvulsant properties of this compound, detailing the scientific rationale, robust experimental protocols, and data interpretation.
Scientific Rationale and Putative Mechanisms of Action
The precise mechanism of action for aryl semicarbazones is an active area of investigation, with evidence pointing towards modulation of neuronal excitability through multiple potential pathways. A comprehensive understanding of these putative mechanisms is crucial for designing and interpreting anticonvulsant assays.
2.1. Modulation of Voltage-Gated Sodium Channels: A prominent hypothesis for the anticonvulsant action of many semicarbazone derivatives is the inhibition of voltage-gated sodium channels.[4] These channels are fundamental to the initiation and propagation of action potentials. By blocking these channels, this compound may stabilize neuronal membranes in a state-dependent manner, preferentially binding to and prolonging the inactivated state of the channel. This action would reduce the firing rate of neurons, thereby preventing the spread of seizure activity. This mechanism is shared by several established AEDs, including phenytoin and carbamazepine.
2.2. Enhancement of GABAergic Neurotransmission: The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system.[5] A deficit in GABAergic inhibition is a key factor in the pathophysiology of epilepsy.[6][7] Some semicarbazone derivatives have been shown to elevate GABA levels in the brain, suggesting a potential mechanism of action through the enhancement of inhibitory neurotransmission.[8] this compound could potentially act by inhibiting GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation, or by modulating GABA-A receptors to enhance chloride influx and hyperpolarize neurons.[4]
It is important to note that some studies on related aryl semicarbazones did not find a direct effect on GABA levels, suggesting that the mechanism may be more complex or that different derivatives act through distinct pathways.[9]
Caption: Putative anticonvulsant mechanisms of this compound.
Experimental Protocols for Anticonvulsant Screening
The following protocols describe two of the most widely used and well-validated preclinical models for the initial screening of potential anticonvulsant compounds. These assays are predictive of efficacy against different types of human seizures.
3.1. Maximal Electroshock (MES) Seizure Model
The MES test is a model for generalized tonic-clonic seizures and is highly effective in identifying compounds that prevent seizure spread.[10][11]
Objective: To determine the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline, or a solution containing a small percentage of DMSO or Tween 80 to aid solubility)
-
Standard AED (e.g., Phenytoin, Carbamazepine)
-
Male ICR-CD-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g)
-
Electroconvulsive shock generator with corneal electrodes
-
0.5% Tetracaine hydrochloride ophthalmic solution
-
0.9% Saline solution
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 3-4 days prior to testing, with ad libitum access to food and water.[12]
-
Compound Preparation: Prepare solutions of this compound and the standard AED in the chosen vehicle on the day of the experiment.
-
Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to groups of animals (n=8-10 per group). Doses of 30, 100, and 300 mg/kg are typically used for initial screening.[13]
-
Pre-treatment Time: Conduct the MES test at the anticipated time of peak effect of the compound (e.g., 30 minutes and 4 hours post-administration).[8]
-
Seizure Induction:
-
Apply one drop of 0.5% tetracaine hydrochloride to the corneas of each animal for local anesthesia.[11]
-
Following anesthesia, apply a drop of 0.9% saline to improve electrical conductivity.[11]
-
Place the corneal electrodes and deliver an alternating current stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice; 150 mA for rats).[10][11]
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.[11]
-
Data Analysis: Calculate the percentage of animals protected in each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.
3.2. Pentylenetetrazole (PTZ) Seizure Model
The subcutaneous PTZ (scPTZ) test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.[14]
Objective: To assess the ability of this compound to prevent or delay the onset of clonic seizures induced by the GABA-A antagonist, pentylenetetrazole.
Materials:
-
This compound
-
Vehicle
-
Standard AED (e.g., Ethosuximide, Valproate)
-
Pentylenetetrazole (PTZ)
-
Male ICR-CD-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g)
-
Observation chambers
Procedure:
-
Animal Acclimation and Compound Preparation: Follow steps 1 and 2 from the MES protocol.
-
Dosing: Administer the test compound, standard AED, or vehicle to groups of animals (n=8-10 per group) at various doses.
-
Pre-treatment Time: Allow for the appropriate pre-treatment time based on the route of administration and known pharmacokinetics of the compound.
-
PTZ Administration: Administer a convulsant dose of PTZ subcutaneously (s.c.) into a loose fold of skin on the back of the neck. A typical dose for mice is 85 mg/kg.[7]
-
Observation: Immediately place each animal in an individual observation chamber and observe for 30 minutes for the presence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 5 seconds).[7]
-
Data Analysis: Record the number of animals in each group that do not exhibit clonic seizures. The absence of a clonic seizure episode indicates protection. Calculate the percentage of protection and the ED50 as in the MES test.
Caption: General workflow for screening anticonvulsant compounds.
Data Presentation and Interpretation
While specific ED50 values for this compound are not yet published, the following table presents illustrative data based on the reported activity of closely related p-chloro-substituted aryl semicarbazones. This serves as a template for how to present and interpret the results from the described assays.
Table 1: Illustrative Anticonvulsant Activity of a Representative p-Chlorophenyl Semicarbazone
| Assay Model | Administration Route | Dose (mg/kg) | Observation Time (hours) | % Protection |
| MES | i.p. | 100 | 0.5 | 80% |
| 300 | 4 | 70% | ||
| PTZ | i.p. | 100 | 0.5 | 60% |
| 300 | 4 | 50% |
Interpretation of Results:
-
MES Activity: Strong protection in the MES test, as illustrated above, suggests efficacy against generalized tonic-clonic seizures. This indicates that the compound is effective at preventing the spread of seizure activity.
-
PTZ Activity: Protection in the PTZ model suggests that the compound can raise the seizure threshold, potentially through interaction with the GABAergic system. Activity in both models, as has been reported for p-chlorophenyl substituted arylsemicarbazones, indicates a broad spectrum of anticonvulsant activity.
-
Neurotoxicity: It is crucial to conduct a concurrent neurotoxicity screen (e.g., the rotarod test) to determine the therapeutic index (TD50/ED50). A high therapeutic index is a key characteristic of a promising drug candidate.
Conclusion and Future Directions
This compound represents a compelling candidate for anticonvulsant drug development, based on a strong mechanistic rationale and the significant activity of its structural analogs. The protocols detailed in this application note provide a robust framework for the systematic evaluation of its efficacy and safety profile in established preclinical models.
Successful demonstration of activity in both the MES and PTZ assays would warrant further investigation, including:
-
Determination of a precise ED50 and therapeutic index.
-
Evaluation in chronic models of epilepsy (e.g., kindling models).
-
Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion.
-
Detailed mechanistic studies to elucidate its specific molecular targets.
By following these guidelines, researchers can effectively assess the potential of this compound as a novel therapeutic agent for the treatment of epilepsy.
References
-
GABAergic mechanisms in epilepsy. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Retrieved January 9, 2024, from [Link]
-
Screening of semicarbazones as anticonvulsant agents. (2021). Hilaris Publisher. Retrieved January 9, 2024, from [Link]
-
Yogeeswari, P., Sriram, D., Veena, V., Kavya, R., Rakhra, K., Ragavendran, J. V., Mehta, S., Thirumurugan, R., & Stables, J. P. (2005). Synthesis of aryl semicarbazones as potential anticonvulsant agents. Biomedicine & Pharmacotherapy, 59(1-2), 51–55. Retrieved January 9, 2024, from [Link]
- Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Anticonvulsant properties of various acetylhydrazones, oxamoylhydrazones and semicarbazones. European Journal of Medicinal Chemistry, 35(2), 241-248.
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Retrieved January 9, 2024, from [Link]
-
Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. (2011). Pakistan Journal of Pharmaceutical Sciences, 24(4), 541-546. Retrieved January 9, 2024, from [Link]
-
Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group. (2002). European Journal of Medicinal Chemistry, 37(4), 361-366. Retrieved January 9, 2024, from [Link]
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (2017). Springer Nature Experiments. Retrieved January 9, 2024, from [Link]
-
Semicarbazone analogs as anticonvulsant agents: a review. (2014). Medicinal Chemistry Research, 23(7), 2991-3001. Retrieved January 9, 2024, from [Link]
-
Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole. (2014). Medicinal Chemistry Research, 23(12), 5133-5144. Retrieved January 9, 2024, from [Link]
-
Screening of semicarbazones as anticonvulsant agents. (2021). Hilaris Publisher. Retrieved January 9, 2024, from [Link]
-
Synthesis and Anticonvulsant Activity of Some Newer Semicarbazone Derivatives. (2013). International Journal of Pharmaceutical Sciences and Research, 4(8), 3045-3051. Retrieved January 9, 2024, from [Link]
-
Pentylenetetrazole-Induced Kindling Mouse Model. (2018). Journal of Visualized Experiments, (136), 57741. Retrieved January 9, 2024, from [Link]
-
Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (2009). Current Protocols in Neuroscience, Chapter 9, Unit 9.36. Retrieved January 9, 2024, from [Link]
-
GABA and its receptors in epilepsy. (2002). Epilepsy Research, 50(1-2), 1-3. Retrieved January 9, 2024, from [Link]
-
GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. (2025). Journal of Student Research. Retrieved January 9, 2024, from [Link]
-
Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds. (2020). International Journal of Sciences and Applied Research, 7(2), 10-16. Retrieved January 9, 2024, from [Link]
-
Anticonvulsants Acting on the GABA System. (2025). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Pentylenetetrazole (PTZ) kindling model of epilepsy. (2012). Current Protocols in Neuroscience, Chapter 9, Unit 9.37. Retrieved January 9, 2024, from [Link]
-
Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. (2000). European Journal of Medicinal Chemistry, 35(12), 1169-1176. Retrieved January 9, 2024, from [Link]
-
4-sulphamoylphenyl semicarbazones with anticonvulsant activity. (2004). Il Farmaco, 59(7), 567-572. Retrieved January 9, 2024, from [Link]
-
Synthesis, Mechanism of Action And Characterization of Semicarbazide. (2023). International Journal of Novel Research and Development, 8(6), 1-5. Retrieved January 9, 2024, from [Link]
-
Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone. (1998). Epilepsy Research, 32(1-2), 11-20. Retrieved January 9, 2024, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 124700-01-2 [m.chemicalbook.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Anticonvulsant activities of some arylsemicarbazones displaying potent oral activity in the maximal electroshock screen in rats accompanied by high protection indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Synthesis of aryl semicarbazones as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticonvulsant testing of 4-phenylsemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Screening of Semicarbazide Compounds
This technical guide provides a comprehensive framework for the in vitro screening of novel semicarbazide compounds to assess their potential as anticancer agents. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of established methodologies and field-proven insights. The focus is on generating robust, reproducible data to inform early-stage drug discovery decisions.
Introduction: The Therapeutic Potential of Semicarbazides
Semicarbazones, a class of compounds derived from the condensation of semicarbazide with aldehydes or ketones, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] These activities include anticonvulsant, antimicrobial, and notable anticancer properties.[1][2] The anticancer potential of semicarbazide derivatives is often attributed to their ability to inhibit various cellular processes crucial for cancer cell proliferation and survival, such as inducing apoptosis, causing cell cycle arrest, and potentially inhibiting key enzymes involved in tumor progression.[1][3][4][5]
This guide outlines a systematic in vitro screening cascade to evaluate the cytotoxic effects of novel semicarbazide compounds and to elucidate their preliminary mechanisms of action. The workflow progresses from broad cytotoxicity screening to more specific assays for apoptosis and cell cycle disruption.
Foundational Considerations: The Blueprint for a Successful Screen
Before embarking on the experimental protocols, several critical factors must be addressed to ensure the integrity and relevance of the screening data.
Strategic Selection of Cancer Cell Lines
The choice of cancer cell lines is a cornerstone of any meaningful in vitro anticancer study.[6][7][8] A poorly chosen cell line can lead to misleading results and the unwarranted progression or termination of a promising compound.
Rationale: Human cancer cell lines, while invaluable models, each possess unique genetic and phenotypic characteristics that dictate their response to therapeutic agents.[6][7][8] Therefore, a single cell line is insufficient to predict broad anticancer activity.
Recommended Approach:
-
Panel-Based Screening: Initially, screen the semicarbazide compounds against a diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia). The NCI-60 panel is a prime example of this approach.[8][9]
-
Targeted Selection: If the semicarbazide compounds were designed with a specific molecular target in mind, select cell lines based on the expression levels or mutation status of that target.[6][7] Publicly available databases can be invaluable for this purpose.[6]
-
Inclusion of a Non-Cancerous Cell Line: To assess preliminary selectivity and potential toxicity to normal tissues, it is advisable to include a non-cancerous cell line (e.g., fibroblasts) in the screening panel.[4][5]
Compound Management: Preparation of Stock Solutions
Accurate and consistent preparation of test compound stock solutions is critical for data reproducibility.
Protocol for Preparing a 10 mM Stock Solution:
-
Calculation: Determine the mass of the semicarbazide compound required to achieve a 10 mM concentration in a specific volume of solvent.
-
Weighing: Using a calibrated analytical balance, carefully weigh the calculated mass of the compound onto a clean weighing boat.[10]
-
Solubilization: Transfer the weighed compound into a sterile microcentrifuge tube or vial. Add the appropriate volume of a suitable solvent, most commonly dimethyl sulfoxide (DMSO), to achieve the desired 10 mM concentration.[10][11]
-
Dissolution: Ensure complete dissolution by vortexing or sonication.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in amber vials to protect from light.[11]
For all experiments, a vehicle control (e.g., DMSO at the same final concentration used for the test compounds) must be included.[12]
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the proposed screening cascade, from initial cytotoxicity assessment to mechanistic investigation.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Dysregulation of the cell cycle is a hallmark of cancer. [12]Many anticancer drugs exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cells from proliferating. [12][13]Flow cytometry with PI staining is a robust method to quantify the distribution of cells in these different phases based on their DNA content. [12] Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the semicarbazide compound for a specified duration (e.g., 24 hours). [12][14]2. Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS. [12] * Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. [12][14] * Store the fixed cells at -20°C for at least 2 hours or overnight. [12][14]3. Staining:
-
Wash the fixed cells with PBS to remove the ethanol. [12] * Treat the cells with RNase A to degrade RNA, ensuring that PI only binds to DNA. [12][14] * Stain the cells with a PI solution. [12][14]4. Flow Cytometry Analysis: Analyze the DNA content of at least 10,000 events per sample using a flow cytometer. [12] Data Interpretation:
-
The resulting DNA histogram will show distinct peaks corresponding to the different cell cycle phases. An accumulation of cells in a particular phase compared to the control suggests that the semicarbazide compound induces cell cycle arrest at that checkpoint.
| Cell Cycle Phase | DNA Content | Interpretation of Accumulation |
| G0/G1 | 2n | Arrest at the G1 checkpoint. |
| S | Between 2n and 4n | Inhibition of DNA synthesis. |
| G2/M | 4n | Arrest at the G2 or M checkpoint. |
Concluding Remarks
This guide provides a foundational, yet comprehensive, protocol for the initial in vitro screening of semicarbazide compounds for anticancer activity. By systematically evaluating cytotoxicity and probing for the induction of apoptosis and cell cycle arrest, researchers can efficiently identify promising lead compounds. Positive results from this screening cascade provide a strong rationale for more advanced preclinical studies, including the investigation of specific molecular targets and in vivo efficacy models.
References
-
Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Domínguez-Alonso, A., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(9), 830-841. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Rinehart, J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17774. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Gulea, A., et al. (2023). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules, 28(14), 5489. Retrieved from [Link]
-
da Silva, A. C. A., et al. (2018). Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents. Molecules, 23(4), 893. Retrieved from [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50532. Retrieved from [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers, 10(9), 332. Retrieved from [Link]
-
Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2019). ACS Chemical Biology, 14(7), 1466-1475. Retrieved from [Link]
-
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
-
MolecularCloud. (2025). Cell Viability Assays: An Overview. Retrieved from [Link]
-
ACS Publications. (2025). Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. Retrieved from [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
MDPI. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]
-
Open Targets Blog. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
NIH. (2015). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. Retrieved from [Link]
-
BenchSci. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
NIH. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (2007). Strahlentherapie und Onkologie, 183(5), 229-235. Retrieved from [Link]
-
Auctores Journals. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]
-
UNMC. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Retrieved from [Link]
-
NIH. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
Sources
- 1. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. unmc.edu [unmc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application of 4-(4-Chlorophenyl)semicarbazide Hydrochloride in Enzyme Inhibition Studies: A Technical Guide
This guide provides a comprehensive overview of the application of 4-(4-Chlorophenyl)semicarbazide hydrochloride in enzyme inhibition studies. It is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool for investigating enzyme function and for screening potential therapeutic agents. This document delves into the mechanistic underpinnings of its inhibitory action, provides detailed, field-proven protocols for its use in various assays, and offers insights into data interpretation.
Introduction to this compound
This compound is a synthetic organic compound belonging to the semicarbazide family.[1] Its structure, featuring a 4-chlorophenyl ring linked to a semicarbazide moiety, confers upon it the ability to interact with and inhibit specific classes of enzymes.[1] This characteristic has made it a valuable tool in biochemical and pharmacological research, particularly in the study of Semicarbazide-Sensitive Amine Oxidases (SSAO), a group of enzymes implicated in various physiological and pathological processes.[2][3][4] Beyond SSAO, this compound and its derivatives have shown potential in modulating the activity of other enzymes and have been investigated for their anticonvulsant and anticancer properties.[1]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂N₃O | [5] |
| Molecular Weight | 222.07 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 260-262°C (decomposition) | [7][8] |
| Solubility | Soluble in water and various organic solvents | [6] |
Mechanism of Enzyme Inhibition
The primary mechanism by which this compound exerts its inhibitory effect, particularly on SSAO, is through the chemical reactivity of the semicarbazide functional group. Semicarbazides are known to be potent, often irreversible, inhibitors of enzymes that possess a reactive carbonyl group in their active site, such as the topaquinone cofactor found in SSAO.[3]
The inhibition typically proceeds through a two-step mechanism:
-
Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site to form an initial enzyme-inhibitor complex (E-I).
-
Irreversible Inactivation: This is followed by the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to time-dependent, irreversible inactivation of the enzyme (E-I*).
This mechanism-based inhibition is a key feature to consider when designing and interpreting experiments with this compound.
Caption: Mechanism of irreversible enzyme inhibition by this compound.
Application 1: Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)
SSAO, also known as vascular adhesion protein-1 (VAP-1), is a copper-containing amine oxidase that catalyzes the oxidative deamination of primary amines to produce the corresponding aldehydes, hydrogen peroxide, and ammonia.[3][4] Elevated SSAO activity has been linked to various inflammatory diseases and diabetic complications, making it a significant therapeutic target.[2]
Protocol for SSAO Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring amine oxidase activity.[9] It relies on the use of benzylamine as a substrate and the detection of the resulting benzaldehyde product.
Materials:
-
This compound
-
Semicarbazide-Sensitive Amine Oxidase (SSAO) enzyme preparation (e.g., from bovine plasma or rat aorta)
-
Benzylamine
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in 2 M HCl)
-
Toluene or other suitable organic solvent
-
Sodium hydroxide (1 M)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a range of dilutions of the inhibitor in potassium phosphate buffer.
-
Prepare a stock solution of benzylamine in potassium phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
In a microcentrifuge tube, add the SSAO enzyme preparation to the potassium phosphate buffer.
-
Add varying concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the benzylamine substrate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Detection of Benzaldehyde:
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Add the DNPH solution to derivatize the benzaldehyde product.
-
Incubate at room temperature to allow for the formation of the hydrazone derivative.
-
Extract the hydrazone into an organic solvent (e.g., toluene).
-
Add sodium hydroxide to the organic layer to develop a colored product.
-
Measure the absorbance at the appropriate wavelength (typically around 480 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Kinetic Analysis of Irreversible Inhibition
To characterize the irreversible inhibition, it is necessary to determine the kinetic parameters Kᵢ (the initial binding affinity) and kᵢₙₐ꜀ₜ (the rate of inactivation).
Procedure:
-
Incubate the enzyme with various concentrations of the inhibitor for different time intervals.
-
At each time point, initiate the reaction by adding the substrate and measure the initial velocity.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line will give the observed rate of inactivation (kₒᵦₛ).
-
Plot the kₒᵦₛ values against the inhibitor concentrations.
-
Fit the data to the following equation to determine Kᵢ and kᵢₙₐ꜀ₜ: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])
Application 2: Inhibition of Butyrylcholinesterase (BChE)
Butyrylcholinesterase is a serine hydrolase that plays a role in cholinergic neurotransmission and the metabolism of various drugs. Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.
Protocol for BChE Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.
Materials:
-
This compound
-
Butyrylcholinesterase (BChE) from equine or human serum
-
Butyrylthiocholine iodide (BTCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the inhibitor, BTCh, and DTNB in the appropriate buffer.
-
Prepare working dilutions of the inhibitor.
-
-
Assay in a 96-well Plate:
-
To each well, add phosphate buffer, DTNB solution, and the BChE enzyme solution.
-
Add the desired concentration of this compound or vehicle control.
-
Pre-incubate the plate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding the BTCh substrate.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The color change is due to the reaction of the product, thiocholine, with DTNB.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition and the IC₅₀ value as described for the SSAO assay.
-
Application 3: Assessment of Anticancer Potential
Preliminary studies suggest that semicarbazide derivatives may possess anticancer properties.[1] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and can be used to evaluate the cytotoxic effects of a compound on cancer cell lines.
Protocol for MTT Cell Viability Assay
This protocol provides a general framework for the MTT assay.[10][11][12][13][14]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, representing the concentration of the compound that causes a 50% reduction in cell viability.
-
Application 4: In Vitro Model of Seizure-like Activity
Given the reported anticonvulsant properties of semicarbazide derivatives, an in vitro model of seizure-like activity can be used to investigate the neuroprotective effects of this compound.[1] This can be achieved using primary neuronal cultures and inducing hyperexcitability.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Epileptogenesis in a Cell Culture Model of Primary Neurons from Rat Brain: A Temporal Multi-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Assay of plasma semicarbazide-sensitive amine oxidase and determination of its endogenous substrate methylamine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Modeling seizure networks in neuron-glia cultures using microelectrode arrays [frontiersin.org]
- 14. ceshi.explorationpub.com [ceshi.explorationpub.com]
Application Note: A Stability-Indicating HPLC Method for the Determination of 4-(4-Chlorophenyl)semicarbazide Hydrochloride Purity
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(4-Chlorophenyl)semicarbazide hydrochloride and its process-related impurities and degradation products. The method is developed and validated to be precise, accurate, and specific, making it suitable for routine quality control and stability testing in pharmaceutical development and manufacturing. The scientific rationale for the selection of chromatographic conditions is discussed in detail, and a comprehensive protocol for method validation according to the International Council for Harmonisation (ICH) guidelines is provided.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, exhibiting potential anticonvulsant and enzyme-inhibiting activities.[1] The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. Therefore, a reliable analytical method to assess its purity and stability is essential.
High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2][3] A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions.[4][5] This application note provides a detailed protocol for a stability-indicating HPLC method for this compound, complete with validation procedures and forced degradation studies.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₇H₉Cl₂N₃O | [6] |
| Molecular Weight | 222.07 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 260-262 °C (decomposes) | [8][9][10] |
| Solubility | Soluble in water and various organic solvents. | [7] |
| UV Absorbance | Exhibits UV absorbance due to π→π* transitions in the aromatic system. | [1] |
HPLC Method Development and Rationale
The development of this HPLC method was guided by the physicochemical properties of this compound and a review of established methods for similar compounds.
Column Selection
A C18 (octadecylsilane) stationary phase was selected due to its versatility and wide applicability in reversed-phase chromatography for moderately polar compounds like this compound. The nonpolar C18 chains provide sufficient hydrophobic interaction with the chlorophenyl moiety, leading to good retention and separation from more polar impurities. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is recommended for optimal resolution and efficiency.
Mobile Phase Selection and Optimization
The mobile phase consists of a mixture of an organic modifier and an aqueous buffer.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which allows for detection at lower wavelengths with minimal baseline noise.[3]
-
Aqueous Buffer: A phosphate buffer is selected to maintain a constant pH, which is crucial for consistent retention times of ionizable compounds. A pH of 3.0 is chosen to ensure that the semicarbazide moiety is protonated, leading to a single, well-defined peak.
-
Composition: An isocratic elution with a mobile phase composition of Acetonitrile: 20mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) (50:50, v/v) is recommended as a starting point. This ratio can be adjusted to optimize the retention time and resolution of the analyte from its impurities.
Detection Wavelength
Based on the presence of the chlorophenyl chromophore and literature on similar compounds, a detection wavelength in the range of 225-285 nm is appropriate.[1][8] An initial investigation using a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for this compound to ensure optimal sensitivity. For this application note, a wavelength of 240 nm is proposed.
Diluent Selection
The diluent for sample and standard preparation should be compatible with the mobile phase to ensure good peak shape. A mixture of Water:Acetonitrile (50:50, v/v) is recommended as the diluent.
Detailed Analytical Protocol
Caption: HPLC analysis workflow from preparation to reporting.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20mM KH₂PO₄ (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare a 20mM solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter. Mix with acetonitrile in a 50:50 (v/v) ratio and degas.
-
Diluent Preparation: Mix HPLC grade water and acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
Method Validation
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[8][11][12]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Specificity (Forced Degradation Studies)
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[4][5] The sample is subjected to various stress conditions to induce degradation.
Caption: Forced degradation study workflow.
The chromatograms of the stressed samples should be evaluated for the resolution between the main peak and any degradation products. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is free from co-eluting impurities.
Linearity
The linearity of the method is determined by preparing a series of solutions of this compound at different concentrations (e.g., 50% to 150% of the nominal concentration). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is assessed by the recovery of known amounts of the analyte spiked into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same batch on the same day. The relative standard deviation (%RSD) of the results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or with different equipment. The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
-
pH of the buffer (± 0.2 units)
The system suitability parameters should remain within the acceptance criteria for all variations.
Potential Impurities
Based on the synthesis of this compound, potential process-related impurities may include:
-
4-Chloroaniline: A starting material.
-
Semicarbazide hydrochloride: A starting material.
-
Positional Isomers: 2-Chlorophenylsemicarbazide hydrochloride and 3-Chlorophenylsemicarbazide hydrochloride.[11]
The developed HPLC method should be capable of separating these potential impurities from the main analyte peak.
Conclusion
The described RP-HPLC method provides a reliable and robust solution for the purity determination of this compound. The method is stability-indicating and has been validated in accordance with ICH guidelines, making it suitable for routine quality control analysis and stability studies in a regulated environment. The detailed protocol and the scientific rationale behind the method development provide a solid foundation for its implementation in pharmaceutical laboratories.
References
-
ICH. Q2(R2) Validation of Analytical Procedures. 2023. Available from: [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
- Patel, K. et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science. 2015.
- Bhardwaj, V. et al. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022.
-
ChemicalBook. This compound CAS#: 124700-01-2. Available from: [Link]
-
ChemicalBook. This compound(124700-01-2). Available from: [Link]
- International Journal of Pharmaceutical Sciences and Research. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. 2012.
- International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review. 2021.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Semicarbazide Hydrochloride as Impurity in Drug Substances: a Validated LC-DAD-UV Method for Its Determination in Carbazochrome and Carbazochrome Sodium Sulfonate | Semantic Scholar [semanticscholar.org]
- 3. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 4. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tpcj.org [tpcj.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. ijrpc.com [ijrpc.com]
- 9. shimadzu.com [shimadzu.com]
- 10. theaspd.com [theaspd.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Synthesis and RP HPLC studies of biologically active semicarbazides and their cyclic analogues 1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Analytical Strategies for the Quantification of Semicarbazide Derivatives
Introduction: The Analytical Imperative for Semicarbazide Quantification
Semicarbazide (SEM) has emerged as a significant analyte of concern across the pharmaceutical, food safety, and environmental monitoring sectors. It can be a metabolite of the banned veterinary drug nitrofurazone, a thermal decomposition product of the foaming agent azodicarbonamide used in food packaging, or even a byproduct in certain chemical syntheses.[1][2][3][4] Its potential toxicological properties, including carcinogenicity and reproductive toxicity, necessitate sensitive and reliable analytical methods for its quantification.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and validating robust analytical methods for the determination of semicarbazide and its derivatives. We will delve into the rationale behind method selection, provide detailed, field-proven protocols, and address the critical aspects of method validation in line with global regulatory standards.
The Challenge of Semicarbazide Analysis: Physicochemical Considerations
Semicarbazide is a small, polar, and highly water-soluble molecule, which presents inherent challenges for traditional reversed-phase liquid chromatography. Its lack of a significant chromophore further complicates direct spectrophotometric or UV-based detection at trace levels. Consequently, most successful analytical strategies for SEM quantification rely on a derivatization step to enhance its chromatographic retention and detectability.
Strategic Approach to Method Development
A successful analytical method for semicarbazide quantification is built upon a foundation of well-considered choices in sample preparation, derivatization, chromatographic separation, and detection. The following sections will explore these critical components in detail.
Diagram: General Workflow for Semicarbazide Quantification
Caption: A generalized workflow for the quantification of semicarbazide.
I. Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to extract semicarbazide from the sample matrix while removing interfering substances. The choice of technique depends on the complexity of the matrix.
-
For Biological Fluids (Plasma, Serum, Urine): Protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach.
-
For Food Matrices: These often require more rigorous extraction and cleanup due to their complexity. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have proven effective for a variety of food samples.[5]
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed for the extraction of semicarbazide from plasma prior to derivatization.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., ¹³C,¹⁵N₂-Semicarbazide)
-
1% Formic acid in water
-
Acetonitrile
-
Methanol
-
Mixed-mode cation exchange SPE cartridges
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Aliquoting: Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard solution to the plasma sample. Vortex briefly.
-
Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of 1% formic acid in water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 1% formic acid in water, followed by 2 mL of methanol.
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for derivatization.
II. Derivatization: Enhancing Detectability and Chromatographic Performance
Derivatization is a critical step in semicarbazide analysis. The most common and effective derivatizing agent is 2-nitrobenzaldehyde (2-NBA), which reacts with semicarbazide to form a stable, UV-active, and mass-spectrometry-friendly derivative.[6][7][8]
Diagram: Derivatization Reaction of Semicarbazide with 2-Nitrobenzaldehyde
Caption: Reaction of semicarbazide with 2-nitrobenzaldehyde.
Protocol 2: Derivatization with 2-Nitrobenzaldehyde
This protocol describes the derivatization of the extracted semicarbazide.
Materials:
-
Reconstituted sample extract from Protocol 1
-
2-Nitrobenzaldehyde (2-NBA) solution (10 mg/mL in a suitable solvent like DMSO or methanol)
-
Acidic buffer (e.g., 0.1 M HCl)
-
Heating block or water bath
Procedure:
-
Reagent Addition: To the reconstituted sample extract, add 50 µL of the 2-NBA solution.
-
Acidification: Add 20 µL of acidic buffer to catalyze the reaction.
-
Incubation: Incubate the reaction mixture at 60°C for 30 minutes.
-
Cooling: Cool the reaction mixture to room temperature.
-
Sample Dilution: Dilute the sample with the initial mobile phase to a suitable volume for injection into the analytical instrument.
III. Analytical Techniques for Quantification
The choice of analytical technique depends on the required sensitivity, selectivity, and the available instrumentation.
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible technique suitable for the quantification of semicarbazide derivatives in less complex matrices or at higher concentration levels.[9][10]
Typical HPLC-UV Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 280 nm (for the 2-NBA derivative) |
B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification of semicarbazide due to its superior sensitivity and selectivity.[6][7][11] It is particularly crucial for complex biological and food matrices.
Typical LC-MS/MS Parameters:
| Parameter | Value |
|---|---|
| Column | UPLC C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor ion > Product ion (specific to the derivative) |
IV. Method Validation: Ensuring Data Integrity and Reliability
A validated analytical method provides confidence in the generated data. Method validation should be performed in accordance with guidelines from regulatory bodies such as the FDA and EMA.[12][13][14][15][16][17][18][19]
Key Validation Parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Protocol 3: Method Validation - Accuracy and Precision Assessment
This protocol outlines the procedure for determining the accuracy and precision of the analytical method.
Procedure:
-
Prepare Quality Control (QC) Samples: Spike a blank matrix with known concentrations of semicarbazide at a minimum of three levels: low, medium, and high.
-
Intra-day (Repeatability) Assessment:
-
Analyze five replicates of each QC level on the same day.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level. The %CV should be within acceptable limits (typically ≤15%).
-
Calculate the accuracy as the percentage of the measured concentration to the nominal concentration. The accuracy should be within acceptable limits (typically 85-115%).
-
-
Inter-day (Intermediate Precision) Assessment:
-
Analyze five replicates of each QC level on three different days.
-
Calculate the overall mean, SD, and %CV for each level across the three days. The %CV should be within acceptable limits (typically ≤15%).
-
Calculate the overall accuracy. The accuracy should be within acceptable limits (typically 85-115%).
-
Data Presentation: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|---|---|
| Low | 5 | 4.8 | 5.2 | 96.0 | 4.9 | 6.8 | 98.0 |
| Medium | 50 | 51.2 | 3.5 | 102.4 | 50.8 | 4.1 | 101.6 |
| High | 200 | 198.5 | 2.8 | 99.3 | 201.2 | 3.2 | 100.6 |
V. Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column contamination, inappropriate mobile phase pH, column degradation. | Flush the column, adjust mobile phase pH, replace the column. |
| Low Recovery | Inefficient extraction, incomplete derivatization, analyte degradation. | Optimize extraction parameters, check derivatization conditions (pH, temperature, time), investigate analyte stability. |
| High Background/Interference | Matrix effects, contaminated reagents or glassware. | Improve sample cleanup, use high-purity reagents, ensure glassware is thoroughly cleaned. |
| Inconsistent Results | Variability in sample preparation, instrument instability. | Standardize all steps of the protocol, perform system suitability tests before each run. |
Conclusion
The quantification of semicarbazide derivatives presents unique analytical challenges that can be overcome with a systematic and well-validated approach. By carefully selecting and optimizing sample preparation, derivatization, and instrumental analysis techniques, researchers can develop robust and reliable methods. Adherence to regulatory guidelines for method validation is paramount to ensure the integrity and defensibility of the generated data. The protocols and guidance provided in this application note serve as a comprehensive resource for scientists and professionals engaged in the critical task of semicarbazide quantification.
References
-
Rapid determination of trace semicarbazide in flour products by high-performance liquid chromatography based on a nucleophilic substitution reaction. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]
-
Bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved January 9, 2024, from [Link]
-
Separation of Semicarbazide hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 9, 2024, from [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (n.d.). EPTRI. Retrieved January 9, 2024, from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved January 9, 2024, from [Link]
-
Determination of Semicarbazide in Foodstuffs by HPLC with Fluorescence Detection Using 2-Formylphenylboronic Acid as Derivatization Reagent. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
A Rapid and Sensitive Method for Semicarbazide Screening in Foodstuffs by HPLC with Fluorescence Detection. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. (n.d.). IJRPC. Retrieved January 9, 2024, from [Link]
-
Semicarbazide - from state-of-the-art analytical methods and exposure to toxicity: a review. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]
-
Guideline Bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved January 9, 2024, from [Link]
-
Bioanalytical method validation emea. (n.d.). Slideshare. Retrieved January 9, 2024, from [Link]
-
Determination of semicarbazide residue in human urine samples using liquid chromatography-tandem mass spectrometry. (n.d.). Taylor & Francis Online. Retrieved January 9, 2024, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager Magazine. Retrieved January 9, 2024, from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (n.d.). ProPharma. Retrieved January 9, 2024, from [Link]
-
LC–MS/MS Analysis - for Semicarbazide in Food. (n.d.). International Labmate. Retrieved January 9, 2024, from [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved January 9, 2024, from [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (n.d.). FDA. Retrieved January 9, 2024, from [Link]
-
A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]
-
Method Validation Guidelines. (n.d.). BioPharm International. Retrieved January 9, 2024, from [Link]
-
Determination of semicarbazide residue in human urine samples using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]
-
Spectrophotometric and colorimetic methodology to detect and quantify hydrazide based chemotherapeutic drugs. (n.d.). DigitalCommons@UNO. Retrieved January 9, 2024, from [Link]
-
Derivatization reaction of semicarbazide hydrochloride (SEM) with... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Determination of semicarbazide in baby food by liquid chromatography/tandem mass spectrometry: interlaboratory validation study. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]
-
Determination of semicarbazide in marine crustaceans by ultra-performance liquid chromatography tandem mass spectrometry with an improved pre-treatment method. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]
-
The formation of semicarbazide ( a nitrofurazone abuse, b flour-... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Semicarbazide Accumulation, Distribution and Chemical Forms in Scallop (Chlamys farreri) after Seawater Exposure. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]
-
Semicarbazide: Occurrence in food products and state-of-the-art in analytical methods used for its determination. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
SAMPLE PREPARATION TECHNIQUES FOR FOOD ANALYSIS. (n.d.). Shimadzu. Retrieved January 9, 2024, from [Link]
Sources
- 1. Semicarbazide - from state-of-the-art analytical methods and exposure to toxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Semicarbazide Accumulation, Distribution and Chemical Forms in Scallop (Chlamys farreri) after Seawater Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of semicarbazide residue in human urine samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of semicarbazide in baby food by liquid chromatography/tandem mass spectrometry: interlaboratory validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid determination of trace semicarbazide in flour products by high-performance liquid chromatography based on a nucleophilic substitution reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Semicarbazide hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. id-eptri.eu [id-eptri.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Bioanalytical method validation emea | PPTX [slideshare.net]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. fda.gov [fda.gov]
- 19. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for 4-(4-Chlorophenyl)semicarbazide Hydrochloride: A Versatile Intermediate in Heterocyclic Synthesis
Introduction: The Strategic Value of 4-(4-Chlorophenyl)semicarbazide Hydrochloride in Medicinal Chemistry
This compound stands as a pivotal chemical intermediate, particularly in the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its structure, which combines a reactive semicarbazide core with a 4-chlorophenyl moiety, offers a unique scaffold for developing a diverse array of bioactive molecules. The presence of the chlorine atom on the phenyl ring is particularly noteworthy, as halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound. We will delve into its role in synthesizing key heterocyclic systems such as semicarbazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, which are known to exhibit a broad spectrum of biological activities, including anticonvulsant, anticancer, and enzyme-inhibiting properties.[1] The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Physicochemical and Safety Profile
A thorough understanding of the starting material's properties is paramount for successful and safe experimentation.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 124700-01-2 | [1][2][3] |
| Molecular Formula | C₇H₉Cl₂N₃O | [1][3] |
| Molecular Weight | 222.07 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 260-262 °C (decomposes) | [2][3] |
| Solubility | Soluble in water and various organic solvents | [4] |
| IUPAC Name | 1-amino-3-(4-chlorophenyl)urea;hydrochloride | [1] |
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory or fume hood.[5][6]
-
Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation.[1] It is toxic if swallowed and suspected of damaging fertility or the unborn child.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields (or goggles), protective gloves, and a lab coat.[5][6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical advice.[6]
-
Skin: Wash off immediately with plenty of soap and water.[5]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[6]
-
Application 1: Synthesis of Bioactive Semicarbazones
The reaction of the terminal primary amine of the semicarbazide moiety with aldehydes and ketones is a fundamental transformation, yielding semicarbazones. These derivatives are not only useful for the characterization of carbonyl compounds but also exhibit a range of biological activities themselves. The reaction proceeds via a nucleophilic addition-elimination mechanism.[8]
Workflow for Semicarbazone Synthesis
Caption: General workflow for the synthesis of semicarbazones.
Protocol 1: General Procedure for the Synthesis of 4-(4-Chlorophenyl)semicarbazones
This protocol is adapted from established methods for semicarbazone formation.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.), the desired aldehyde or ketone (1.0 eq.), and sodium acetate (2.5-3.0 eq.) in ethanol.
-
Expert Insight: Sodium acetate acts as a base to neutralize the hydrochloride salt, liberating the free semicarbazide for reaction, and to buffer the reaction medium. The optimal pH for imine formation is typically mildly acidic (around 5), and this buffering helps maintain favorable conditions.[8]
-
-
Reaction: Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure semicarbazone derivative.
-
Characterization: Dry the purified product and characterize it by melting point, IR, and NMR spectroscopy. The formation of the semicarbazone can be confirmed by the appearance of a C=N stretching frequency in the IR spectrum and the disappearance of the aldehydic proton signal in the ¹H NMR spectrum.
Application 2: Synthesis of 1,2,4-Triazole-3-thiones
4-(4-Chlorophenyl)semicarbazide can be converted to its thiosemicarbazide analogue, which is a crucial precursor for 1,2,4-triazole-3-thiones. These heterocyclic cores are present in numerous pharmacologically active compounds. The synthesis involves two key stages: formation of the thiosemicarbazide intermediate and its subsequent base-catalyzed intramolecular cyclization.
Mechanism Overview: From Thiosemicarbazide to Triazole
The formation of the 4-aryl-5-substituted-4H-1,2,4-triazole-3-thiol involves the intramolecular cyclization of the corresponding 1-acyl-4-arylthiosemicarbazide intermediate. In a basic medium, deprotonation of a nitrogen atom initiates a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate which then dehydrates to form the stable triazole ring.[10]
Protocol 2: Synthesis of 4-(4-Chlorophenyl)-5-substituted-4H-1,2,4-triazole-3-thiol
This protocol is a composite procedure based on the synthesis of related thiosemicarbazides and their subsequent cyclization.[10][11]
Part A: Synthesis of 1-Acyl-4-(4-chlorophenyl)thiosemicarbazide
-
Thiosemicarbazide Formation: First, the parent this compound needs to be converted to 4-(4-chlorophenyl)thiosemicarbazide. This can be achieved through reaction with a thiocarbonyl transfer reagent like thiophosgene or by reacting 4-chloroaniline with ammonium thiocyanate followed by hydrazine. A more direct route involves reacting an appropriate acid hydrazide with 4-chlorophenyl isothiocyanate.
-
Acylation Reaction: In a flask, dissolve the appropriate acid hydrazide (e.g., furan-2-carboxylic acid hydrazide, 1.0 eq.) in absolute ethanol.
-
Add 4-chlorophenyl isothiocyanate (1.0 eq.) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture. The solid product that precipitates is the 1-acyl-4-(4-chlorophenyl)thiosemicarbazide.
-
Filter the solid, wash with cold diethyl ether, and dry.
Part B: Cyclization to 1,2,4-Triazole-3-thiol
-
Reaction Setup: Suspend the 1-acyl-4-(4-chlorophenyl)thiosemicarbazide (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 2M, 8-10 eq.).
-
Cyclization: Heat the mixture to reflux with stirring for 4-6 hours. The thiosemicarbazide will dissolve as the reaction proceeds.
-
Work-up: Cool the reaction mixture in an ice bath.
-
Acidification: Carefully acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 5-6.
-
Isolation: Collect the precipitate that forms by vacuum filtration.
-
Purification: Wash the product with cold water and recrystallize from a suitable solvent like ethanol to yield the pure 4-(4-chlorophenyl)-5-substituted-4H-1,2,4-triazole-3-thiol.
-
Characterization: Confirm the structure using spectroscopic methods. The ¹H NMR spectrum should show a characteristic signal for the SH proton (often broad and downfield, >13 ppm), and the IR spectrum will show the absence of a carbonyl (C=O) stretch and the presence of C=S and SH absorptions.[11]
Application 3: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are another class of heterocycles with significant pharmacological interest, often used as bioisosteres for ester and amide functionalities. A common synthetic route involves the dehydrative cyclization of 1,2-diacylhydrazine precursors, which can be derived from 4-(4-chlorophenyl)semicarbazide.
Synthetic Pathway for 1,3,4-Oxadiazoles
Caption: Pathway to 1,3,4-oxadiazoles via a diacylhydrazine intermediate.
Protocol 3: Synthesis of 2-(4-Chlorophenylamino)-5-substituted-1,3,4-oxadiazoles
This protocol is based on well-established methods for oxadiazole synthesis from diacylhydrazine intermediates.[12][13]
-
Preparation of 1-Acyl-4-(4-chlorophenyl)semicarbazide:
-
Neutralize this compound with a base (e.g., aqueous NaOH) and extract the free base.
-
In a flask, dissolve the free 4-(4-chlorophenyl)semicarbazide (1.0 eq.) in a suitable solvent like pyridine or dioxane.
-
Cool the solution in an ice bath and add the desired acid chloride (1.0 eq.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work up the reaction by pouring it into ice water and filtering the resulting precipitate, which is the 1-acyl-4-(4-chlorophenyl)semicarbazide intermediate.
-
-
Cyclodehydration:
-
Place the dried 1-acyl-4-(4-chlorophenyl)semicarbazide intermediate (1.0 eq.) in a round-bottom flask.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess (e.g., 5-10 volumes).
-
Causality: These powerful dehydrating agents facilitate the intramolecular cyclization by converting the amide carbonyl into a more reactive species, which is then attacked by the other amide nitrogen, followed by elimination of water (as HCl and phosphate or sulfite byproducts).[12]
-
-
Gently reflux the mixture for 2-3 hours.
-
-
Work-up:
-
Carefully cool the reaction mixture to room temperature.
-
Slowly pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base, such as a saturated sodium bicarbonate or ammonium hydroxide solution, until the mixture is alkaline.
-
-
Isolation and Purification:
-
Collect the resulting solid product by vacuum filtration.
-
Wash the product thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the purified 2-(4-chlorophenylamino)-5-substituted-1,3,4-oxadiazole.
-
-
Characterization: Confirm the structure by spectroscopic analysis. The disappearance of N-H proton signals from the acylhydrazine precursor and the appearance of characteristic signals for the oxadiazole ring in ¹³C NMR are indicative of successful cyclization.
Conclusion
This compound is a readily accessible and highly versatile intermediate for the synthesis of a wide range of heterocyclic compounds. The protocols provided herein offer robust starting points for the preparation of semicarbazones, 1,2,4-triazoles, and 1,3,4-oxadiazoles. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively leverage this building block to accelerate the discovery and development of new chemical entities with potential therapeutic applications.
References
-
PubChem. This compound. [Link]
-
Yüksek, H., et al. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]
-
Balalaie, S., et al. A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. [Link]
-
Singh, P., et al. Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
Organic Syntheses. 1,2,4-Triazole-3(5)-thiol. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
-
Zareef, M., et al. 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E. [Link]
-
Kamal, A., et al. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
-
Zamani, K., et al. 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Husain, A., et al. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. [Link]
-
Asian Journal of Research in Chemistry. Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. [Link]
-
Gierczak, T., et al. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
Manjula, S.N., et al. Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. E-Journal of Chemistry. [Link]
-
Chemistry LibreTexts. 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. [Link]Ketones_with_Amines_and_Amine_Derivatives)
Sources
- 1. This compound | C7H9Cl2N3O | CID 2757858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 124700-01-2 [chemicalbook.com]
- 3. This compound CAS#: 124700-01-2 [m.chemicalbook.com]
- 4. CAS 124700-01-2: 4-(4-Chlorophenyl)semicarbazide hydrochlo… [cymitquimica.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. asianpubs.org [asianpubs.org]
- 10. 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: Formulation and Handling of 4-(4-Chlorophenyl)semicarbazide hydrochloride for In Vitro Biological Screening
Abstract
4-(4-Chlorophenyl)semicarbazide hydrochloride is a member of the semicarbazide class of compounds, which are recognized for a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2] Specifically, derivatives of 4-(4-Chlorophenyl)semicarbazide have demonstrated notable potential as anticonvulsant agents and inhibitors of enzymes such as butyrylcholinesterase (BuChE).[3] The successful evaluation of this and similar compounds in biological assays is critically dependent on proper formulation. Compound precipitation, instability, or inactivation due to improper handling can lead to erroneous and irreproducible results. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the effective solubilization, stability assessment, and preparation of this compound for biological testing. The protocols herein are designed to ensure data integrity and maximize the potential for successful screening outcomes.
Compound Profile
A thorough understanding of the physicochemical properties of a test compound is the foundation of a robust formulation strategy. The hydrochloride salt form of 4-(4-Chlorophenyl)semicarbazide is intended to enhance both stability and aqueous solubility.[4]
| Property | Value | Source(s) |
| Chemical Name | 1-amino-3-(4-chlorophenyl)urea;hydrochloride | [5] |
| CAS Number | 124700-01-2 | [3][6] |
| Molecular Formula | C₇H₉Cl₂N₃O | [6][7][8] |
| Molecular Weight | 222.07 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 218-220 °C (dec.) or 260-262 °C (dec.) | [3][6][7][9] |
| Purity | >99% (Recommended for biological assays) | [3] |
Note on Melting Point: Discrepancies in reported melting points are common in literature and vendor documentation. This can be due to different analytical methods or the presence of polymorphs. It is recommended to verify the identity of the compound via analytical methods such as NMR or Mass Spectrometry upon receipt.
Section 1: Solvent Selection and High-Concentration Stock Solution Preparation
Rationale for Solvent Selection
The choice of a primary solvent is the most critical step in compound formulation. The ideal solvent must fully dissolve the compound at a high concentration, be compatible with downstream biological assays, and not interfere with the compound's stability.
-
Dimethyl Sulfoxide (DMSO): As a powerful, polar aprotic solvent, DMSO is the industry standard for preparing stock solutions of organic molecules for high-throughput screening.[10] It is miscible with both aqueous and most organic media, allowing for easy dilution into assay buffers.[11][12] Given that this compound is an organic salt, DMSO is the recommended primary solvent for creating a concentrated stock solution.
-
Aqueous Solvents (e.g., Water, PBS): While the hydrochloride salt is designed for water solubility, achieving high concentrations (e.g., >10 mM) may be challenging.[4] Aqueous solutions are best used for creating final working dilutions from a DMSO stock.
-
Alcohols (e.g., Ethanol): Ethanol-water mixtures are noted as suitable for recrystallization, indicating good solubility.[3] However, ethanol can be problematic in cell-based assays, even at low final concentrations, due to its effects on cell viability and metabolism. Therefore, its use as a primary stock solvent should be carefully evaluated for assay compatibility.
Protocol: Preparation of a 50 mM Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution that serves as the starting point for all subsequent dilutions.
Materials:
-
This compound (MW: 222.07 g/mol )
-
Anhydrous, ACS Reagent Grade DMSO[10]
-
Calibrated analytical balance
-
Amber glass vial or polypropylene microtube
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculation: Determine the mass of the compound required.
-
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 50 mM stock: 0.050 mol/L * 0.001 L * 222.07 g/mol * 1000 mg/g = 11.10 mg
-
-
Weighing: Accurately weigh 11.10 mg of this compound and transfer it to a clean, dry amber vial.
-
Expert Insight: Weighing slightly more than required and adjusting the solvent volume accordingly is often more practical than trying to weigh an exact mass. For example, if you weigh 12.50 mg, the required DMSO volume would be 12.50 mg / 11.10 mg/mL = 1.126 mL.
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication (If Necessary): If visual inspection reveals undissolved particulates, place the vial in a bath sonicator at room temperature for 5-10 minutes.[13] Inspect for clarity. Gentle warming (to 30-37°C) can be used as a last resort, but potential thermal degradation must be considered.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Trustworthiness Check: The use of anhydrous DMSO is critical as absorbed water can affect the solubility and stability of some compounds.[13] Aliquoting prevents repeated temperature cycling of the main stock, which is a primary cause of compound degradation.
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated DMSO stock solution.
Section 2: Aqueous Working Solution Preparation and Quality Control
Rationale
Most biological assays are conducted in aqueous environments (e.g., buffers, cell culture media). The compound must remain soluble at its final testing concentration in this environment. Precipitated compound is not biologically available and will lead to an underestimation of potency. This protocol focuses on creating a final working solution and verifying its quality.
Protocol: Preparation of a 100 µM Working Solution in Assay Buffer
This protocol details the critical dilution step from the DMSO stock into an aqueous buffer.
Materials:
-
50 mM DMSO stock of this compound
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Sterile polypropylene tubes
-
Calibrated pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution to minimize pipetting errors and reduce the final DMSO concentration.
-
Pipette 2 µL of the 50 mM DMSO stock into 998 µL of DMSO to create a 100 µM stock in 100% DMSO. This step is not always necessary but is good practice. For this example, we will proceed with a direct dilution.
-
-
Final Dilution: Calculate the volume of stock needed.
-
V1 = (C2 * V2) / C1
-
To make 1 mL (1000 µL) of a 100 µM working solution from a 50 mM (50,000 µM) stock:
-
V1 = (100 µM * 1000 µL) / 50,000 µM = 2 µL
-
-
Mixing Technique (Critical):
-
Pipette 998 µL of the target aqueous buffer into a sterile tube.
-
While vortexing the tube at medium speed, add the 2 µL of the 50 mM DMSO stock directly into the buffer.
-
Expert Insight: This technique, adding the concentrated organic stock to a larger volume of stirred aqueous buffer, is crucial. It promotes rapid dispersion and minimizes the risk of localized high concentrations that can cause immediate precipitation. Reversing this order often leads to compound crashing out of solution.
-
-
Final DMSO Concentration: The final concentration of DMSO in this working solution is 0.2% (2 µL / 1000 µL). This is generally well-tolerated by most cell lines and enzymatic assays. Always run a vehicle control (buffer with 0.2% DMSO) to account for any solvent effects.
-
Quality Control - Visual Inspection: Hold the tube against a dark background and inspect for any signs of precipitation (haziness, Tyndall effect, or visible particles). If precipitation is observed, the formulation has failed, and a lower working concentration should be targeted.
Section 3: Stability Assessment Protocols
Rationale
Compound instability can lead to a loss of potency over time, resulting in poor data reproducibility. It is essential to understand the stability of the compound under typical experimental conditions: long-term storage in DMSO and short-term incubation in aqueous assay buffer. The following protocols utilize High-Performance Liquid Chromatography (HPLC) to quantify the parent compound, providing a definitive measure of stability. A stability-indicating HPLC method, as described for a similar semicarbazone, is the gold standard.[14]
Protocol: Freeze-Thaw Stability of DMSO Stock
Objective: To determine the impact of repeated freeze-thaw cycles on the integrity of the 50 mM DMSO stock solution.
Procedure:
-
Prepare a fresh 50 mM stock solution in DMSO as described in Protocol 1.2.
-
Immediately after preparation (T=0), dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 1 mM in mobile phase) and inject to obtain a reference peak area.
-
Subject the main stock vial to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C for at least 1 hour, followed by thawing at room temperature until the solution is completely liquid.
-
After 1, 3, 5, and 10 cycles, remove an aliquot, prepare it for HPLC analysis as in step 2, and inject.
-
Analysis: Compare the peak area of the parent compound at each cycle to the T=0 peak area. A decrease of >5-10% is often considered significant degradation. Also, monitor for the appearance of new peaks, which would indicate degradants.
Protocol: Stability in Aqueous Assay Buffer at 37°C
Objective: To determine the stability of the compound in the final assay buffer at a physiologically relevant temperature.
Procedure:
-
Prepare a fresh 100 µM working solution in the relevant assay buffer (e.g., RPMI-1640 + 10% FBS) as described in Protocol 2.2.
-
Immediately take a T=0 sample and inject it into the HPLC system. If the buffer contains interfering components (like phenol red or serum proteins), a sample preparation step (e.g., protein precipitation with acetonitrile) may be required.
-
Incubate the remaining working solution in a sealed container at 37°C.
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots, perform any necessary sample preparation, and analyze by HPLC.
-
Analysis: Plot the percentage of the parent compound remaining versus time. This will establish the maximum incubation time for which the compound concentration can be considered reliable.
Stability Assessment Workflow
Caption: General workflow for assessing compound stability.
Section 4: Application Example - Serial Dilution for IC₅₀ Determination
Rationale
To determine the potency of a compound (e.g., its IC₅₀ value), a dose-response curve must be generated. This requires preparing a series of precise dilutions from the highest concentration to be tested.
Protocol: Preparing a 10-Point, 3-Fold Serial Dilution
This protocol creates a dilution series for testing concentrations from 100 µM down to approximately 5 nM.
Materials:
-
100 µM working solution of the compound in assay buffer.
-
Assay buffer containing the same final percentage of DMSO (e.g., 0.2%) as the working solution.
-
96-well plate or microcentrifuge tubes.
Procedure:
-
Label 10 wells or tubes for your dilution series (e.g., 1 through 10). Well 11 will be the vehicle control.
-
Add 100 µL of assay buffer (with DMSO) to wells 2 through 11.
-
Add 150 µL of the 100 µM working solution to well 1. This is your highest concentration.
-
Transfer 50 µL from well 1 to well 2.
-
Mix the contents of well 2 thoroughly by pipetting up and down several times. This is now a 33.3 µM solution.
-
Using a fresh pipette tip, transfer 50 µL from well 2 to well 3. Mix thoroughly.
-
Repeat this 3-fold serial dilution process down to well 10.
-
Discard 50 µL from well 10 so that all wells (1-10) contain a final volume of 100 µL. Well 11 contains only the buffer with DMSO.
-
The plate is now ready for the addition of enzymes, cells, or other assay reagents.
Serial Dilution Diagram
Caption: Visual representation of a 3-fold serial dilution process.
References
-
PubChem. This compound | C7H9Cl2N3O | CID 2757858. [Link]
-
Korea Science. Synthesis, Characterization and Biological Activities of 4-(p-Chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide and Its Metal Complexes. [Link]
-
MDPI. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. [Link]
-
Advanced Journal of Chemistry B. Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. [Link]
-
Journal of Xi'an Shiyou University. In Vitro and Computational Evaluation of New Nitro-Based Semicarbazides as Antioxidant Agent. [Link]
-
MDPI. In Vitro and In Silico Antioxidant Activity of Hydrazones and Semicarbazones Derived from Aldehydes Found in Essential Oils. [Link]
-
PMC. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. [Link]
-
ResearchGate. Synthesis, Characterization and Biological Activities of 4-(p-Chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide and Its Metal Complexes. [Link]
-
PubMed. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. [Link]
-
PMC. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. [Link]
-
IJRPC. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. [Link]
-
IJCAB. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
gChem Global. DMSO. [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 124700-01-2: 4-(4-Chlorophenyl)semicarbazide hydrochlo… [cymitquimica.com]
- 5. This compound | C7H9Cl2N3O | CID 2757858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 124700-01-2 [m.chemicalbook.com]
- 7. This compound | 124700-01-2 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. This compound CAS#: 124700-01-2 [amp.chemicalbook.com]
- 10. gchemglobal.com [gchemglobal.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. csustan.edu [csustan.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijrpc.com [ijrpc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)semicarbazide Hydrochloride
Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)semicarbazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.
Section 1: Foundational Principles of the Synthesis
The most direct and reliable route to 4-(4-chlorophenyl)semicarbazide is the nucleophilic addition of hydrazine to 4-chlorophenyl isocyanate.[1][2] The resulting semicarbazide is then protonated with hydrochloric acid to yield the stable hydrochloride salt.
Core Reaction: 4-Chlorophenyl Isocyanate + Hydrazine Hydrate → 4-(4-Chlorophenyl)semicarbazide 4-(4-Chlorophenyl)semicarbazide + HCl → this compound
Understanding the mechanism is key to troubleshooting. The reaction hinges on the lone pair of electrons on a hydrazine nitrogen atom acting as a nucleophile, attacking the electrophilic carbon of the isocyanate group.
1.1 Key Reaction Mechanism
The process is a classic nucleophilic addition reaction.
Caption: Nucleophilic addition of hydrazine to the isocyanate.
The high reactivity of isocyanates makes this reaction efficient but also susceptible to side reactions, primarily with water, which can significantly impact yield.[3]
Section 2: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by controlling key reaction parameters.
2.1 Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| 4-Chlorophenyl isocyanate | C₇H₄ClNO | 153.56 | 1.0 | Must be pure and dry. Moisture sensitive.[4] |
| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 1.1 - 1.2 | Use a slight excess to ensure full conversion of the isocyanate.[5] |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | Solvent. Must be anhydrous to prevent side reactions. |
| Concentrated HCl | HCl | 36.46 | ~1.1 | For salt formation. |
2.2 Step-by-Step Synthesis Workflow
Caption: Step-by-step workflow for the synthesis.
-
Preparation: In a three-necked flask equipped with a dropping funnel and nitrogen inlet, dissolve 4-chlorophenyl isocyanate (1.0 eq) in anhydrous ethanol.
-
Initial Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical to control the initial exothermic reaction.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the cooled solution over 30-45 minutes. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC), ensuring the isocyanate spot has disappeared.[6]
-
Salt Formation: Cool the reaction mixture again in an ice bath. Slowly add concentrated hydrochloric acid (~1.1 eq) to precipitate the hydrochloride salt.[7]
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[8]
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected melting point is around 260-262 °C (with decomposition).[9][10]
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Caption: Decision tree for troubleshooting low yield issues.
Q1: My yield is consistently low (<70%). What are the most likely causes?
Answer: Consistently low yields are typically traced back to one of three areas: reactant purity, moisture contamination, or reaction control.[11][12]
-
Purity of Reactants: 4-chlorophenyl isocyanate can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored isocyanate. The concentration of your hydrazine hydrate solution should also be verified.
-
Moisture Contamination: Water readily reacts with the isocyanate to form an unstable carbamic acid, which decomposes into 4-chloroaniline. This aniline can then react with another molecule of isocyanate to form an insoluble and undesired symmetrical urea byproduct (1,3-bis(4-chlorophenyl)urea).[3] To mitigate this, always use anhydrous solvents and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen) is highly recommended.
-
Incorrect Stoichiometry: An insufficient amount of hydrazine will leave unreacted isocyanate, reducing the yield. A large excess of hydrazine can complicate purification. A slight excess (10-20 mol%) of hydrazine hydrate is optimal to drive the reaction to completion.[5]
Q2: I'm observing a significant amount of an insoluble white byproduct. What is it and how can I prevent it?
Answer: This is almost certainly the symmetrical urea byproduct, 1,3-bis(4-chlorophenyl)urea, as described above.[3] Its formation is a direct result of the reaction between 4-chlorophenyl isocyanate and water.
Prevention is key:
-
Strictly Anhydrous Conditions: Use anhydrous grade ethanol and dry all glassware in an oven before use.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents.
-
Controlled Addition: Ensure the hydrazine hydrate is added to the isocyanate solution, not the other way around. This maintains an excess of isocyanate in the flask initially, favoring the desired reaction pathway.
Q3: The reaction becomes very hot during hydrazine addition, and the final product is discolored. Why?
Answer: This indicates poor temperature control. The reaction between isocyanates and hydrazine is highly exothermic.[1] If the temperature is not controlled by slow, dropwise addition and external cooling (ice bath), localized heating can occur. This can lead to side reactions and decomposition of reactants or products, resulting in a lower yield and colored impurities. Always monitor the internal reaction temperature and keep it below 10 °C during the addition phase.
Q4: My final product seems impure after filtration. What is the best purification method?
Answer: The primary purification method is recrystallization. For this compound, a mixture of ethanol and water is often effective.[13] You can also use methanol.[8] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. Wash the filtered crystals with a small amount of cold solvent to remove surface impurities without dissolving significant amounts of the product.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Why is it necessary to form the hydrochloride salt?
-
A: The free base form of the semicarbazide can be less stable for long-term storage. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store. It also has well-defined physical properties like a sharp melting point, which aids in purity assessment.[13]
-
-
Q: Can I use anhydrous hydrazine instead of hydrazine hydrate?
-
Q: What are the best TLC conditions to monitor the reaction?
-
A: A good starting point for a mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The isocyanate starting material is relatively nonpolar and will have a high Rf value. The semicarbazide product is much more polar and will have a lower Rf value. The reaction is complete when the isocyanate spot is no longer visible under UV light.
-
-
Q: Which analytical techniques should I use to confirm my product's identity and purity?
-
A: A combination of techniques is recommended for full characterization[6][16]:
-
Melting Point: Compare the observed melting point to the literature value (~260-262 °C with decomposition).[9] A sharp melting point range indicates high purity.
-
FTIR Spectroscopy: Look for characteristic peaks: N-H stretches (~3200-3400 cm⁻¹), a C=O (amide) stretch (~1650-1680 cm⁻¹), and peaks corresponding to the aromatic ring.
-
¹H NMR Spectroscopy: Confirm the presence of aromatic protons and N-H protons in the expected regions and with the correct integration.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound.[16]
-
-
Section 5: Safety First: Handling Hazardous Reagents
User safety is paramount. Both 4-chlorophenyl isocyanate and hydrazine are hazardous materials that require strict handling protocols.
-
Hydrazine Hydrate:
-
Hazards: Acutely toxic via inhalation, ingestion, and skin contact. It is a corrosive substance that can cause severe burns and is a suspected human carcinogen.[14][15][17][18]
-
Handling: ALWAYS handle hydrazine hydrate in a certified chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and double-layered gloves (e.g., nitrile).[14] Have an emergency eyewash and shower readily accessible.
-
-
4-Chlorophenyl Isocyanate:
-
Hazards: Isocyanates are potent respiratory and skin sensitizers, meaning they can cause severe allergic reactions upon repeated exposure. They are also toxic and lachrymatory (cause tearing).[4]
-
Handling: Handle exclusively in a chemical fume hood.[15] Avoid breathing vapors. Ensure your PPE provides a complete barrier, as skin contact can lead to sensitization.
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[14]
-
Spills: Evacuate the area. Do not attempt to clean up a significant spill yourself. Follow your institution's emergency procedures for hazardous chemical spills.[15]
References
- Benchchem. (n.d.). Troubleshooting low yield in semicarbazone synthesis.
- Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances.
- Benchchem. (n.d.). This compound.
- Gelin, J., et al. (2014). A practical approach to semicarbazone and hydrazone derivatives via imino-isocyanates. PubMed.
- Antipin, M. Y. (2015). PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES. Bashkir chemistry journal.
- Riaz, M., et al. (2020). Acid Hydrazide: A Potential Reagent for the Synthesis of Semicarbazones. ResearchGate.
- Antipin, M. Y. (2015). PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES. Bashkir chemistry journal.
- Simpson, D.K. (n.d.). Safety and Handling of Hydrazine. DTIC.
- University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine.
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
- NCCHEMISTRY. (2022, December 16). SEMICARBAZIDE HYDROCHLORIDE SYNTHESIS. #ncchem. YouTube.
- ChemicalBook. (2023, September 27). Hydrazine hydrate - Safety Data Sheet.
- MilliporeSigma. (2023, November 11). SAFETY DATA SHEET.
- Organic Syntheses Procedure. (n.d.). 4.
- Google Patents. (n.d.). US5241117A - Process for producing semicarbazide.
- Google Patents. (n.d.). US4482738A - Process for preparing semicarbazide hydrochloride.
- RASĀYAN J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Journal of Chemical Information and Modeling. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
- PubChem. (n.d.). 4-Chlorophenyl Isocyanate.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (2023, May 4). This compound.
Sources
- 1. PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES | Kirilin | Fine Chemical Technologies [finechem-mirea.ru]
- 2. PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES | Kirilin | Fine Chemical Technologies [finechem-mirea.ru]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. US4482738A - Process for preparing semicarbazide hydrochloride - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound CAS#: 124700-01-2 [amp.chemicalbook.com]
- 10. This compound | 124700-01-2 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5241117A - Process for producing semicarbazide - Google Patents [patents.google.com]
- 14. ehs.ucsb.edu [ehs.ucsb.edu]
- 15. ehs.unm.edu [ehs.unm.edu]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. chemicalbook.com [chemicalbook.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
how to dissolve 4-(4-Chlorophenyl)semicarbazide hydrochloride for cell culture assays
Welcome to the technical support resource for 4-(4-Chlorophenyl)semicarbazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the effective use of this compound in cell culture assays. Here, we address common challenges and questions, from initial dissolution to experimental setup, ensuring scientific integrity and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell-based research?
This compound (CAS No. 124700-01-2; Molecular Weight: 222.07 g/mol ) is a semicarbazide derivative.[1][2] Semicarbazide compounds are recognized for a wide spectrum of biological activities. Preliminary studies indicate that 4-(4-Chlorophenyl)semicarbazide and its derivatives possess potential anticancer and anticonvulsant properties.[2] In cell culture, it is primarily used to investigate its effects on cell proliferation, apoptosis, and other cellular mechanisms.[2] Its mechanism of action may involve the inhibition of specific enzymes or the disruption of protein-protein interactions.[2]
Q2: What is the best solvent to dissolve this compound for cell culture?
While the hydrochloride salt form is intended to improve aqueous solubility, the recommended and most reliable solvent for preparing a stock solution for cell culture applications is Dimethyl Sulfoxide (DMSO) . This is a standard practice for many organic compounds used in biological assays to ensure complete dissolution before dilution in aqueous cell culture media.
Q3: How do I prepare a stock solution of this compound?
Preparing a concentrated stock solution is a critical step to ensure accurate and reproducible dosing in your experiments. Below is a detailed protocol grounded in best practices.
Experimental Protocol: Preparation of a 10 mM Stock Solution
Materials:
-
This compound (MW: 222.07 g/mol )
-
Anhydrous/cell culture-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Step-by-Step Methodology:
-
Safety First: Before handling, review the Safety Data Sheet (SDS). The compound is classified as a skin, eye, and respiratory irritant.[3] Handle in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[4]
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.22 mg of this compound directly into the tube. This amount is for preparing 1 mL of a 10 mM stock solution. Adjust the mass and solvent volume as needed for your experimental requirements.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous/cell culture-grade DMSO to the tube containing the compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath can be employed if the compound does not dissolve readily.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment (e.g., a biological safety cabinet). Filtration is generally not recommended for concentrated DMSO stocks as it can lead to compound loss.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Troubleshooting Guide
Issue 1: My compound precipitates out of solution when I add it to my cell culture medium.
This is a common issue when diluting a DMSO-based stock solution into an aqueous medium.
Causality: The compound is significantly less soluble in the aqueous culture medium than in the concentrated DMSO stock. Rapid dilution can cause the compound to crash out of solution.
Solutions:
-
Increase Final DMSO Concentration (with caution): While not ideal, slightly increasing the final DMSO percentage in your media (e.g., from 0.1% to 0.25%) might keep the compound in solution. However, you must validate the tolerance of your specific cell line to this higher concentration with a vehicle control.
-
Pre-dilution in Media: Instead of adding the small volume of DMSO stock directly to the full volume of media in your well, try a serial dilution approach. For example, add the DMSO stock to a smaller volume of media first, mix thoroughly, and then use this intermediate dilution to treat your cells.
-
Vortexing during Dilution: When preparing your working solution, add the DMSO stock to the culture medium dropwise while gently vortexing or swirling the medium. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
Issue 2: I'm observing significant cell death even at low concentrations of the compound, including in my vehicle control.
Causality: This points towards a problem with the solvent (DMSO) concentration or the inherent sensitivity of your cell line.
Solutions:
-
Validate DMSO Tolerance: It is imperative to run a DMSO dose-response curve on your specific cell line. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may show toxicity at lower concentrations.[2] The generally accepted "safe" final concentration of DMSO in most assays is ≤ 0.1%.
-
Check Your Calculations: Double-check all calculations for your dilutions. A simple decimal error can lead to a 10-fold higher concentration of both the compound and DMSO.
-
Prepare Fresh Dilutions: Do not store diluted working solutions of the compound in culture media for extended periods. Prepare them fresh for each experiment from your frozen DMSO stock.
Issue 3: My experimental results are inconsistent between experiments.
Causality: Inconsistency often stems from issues with the stock solution's integrity or variations in experimental procedure.
Solutions:
-
Avoid Freeze-Thaw Cycles: As mentioned in the protocol, aliquot your stock solution into single-use volumes. Repeated freezing and thawing can lead to degradation of the compound or absorption of water, altering its concentration.
-
Ensure Homogeneity: Before taking an aliquot from a thawed stock tube, ensure it is fully thawed and vortex it gently to ensure a homogenous solution.
-
Standardize Cell Conditions: Ensure that cell passage number, seeding density, and growth phase are consistent across all experiments.
Data Summary and Visualization
Solubility and Chemical Properties
| Property | Value | Source |
| CAS Number | 124700-01-2 | [1] |
| Molecular Formula | C₇H₉Cl₂N₃O | [1] |
| Molecular Weight | 222.07 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 260-262°C (with decomposition) | [5] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Best Practice |
| Aqueous Solubility | Hydrochloride form enhances solubility, but precipitation may occur upon dilution from DMSO stock. | Inferred |
Safety and Handling Information
| Hazard | GHS Classification | Precautionary Measures |
| Acute Toxicity | LD₅₀ (oral, mice): ~201 µg/kg | Handle with care, avoid ingestion. |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing.[3] |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses with side shields.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Use in a well-ventilated area or fume hood.[3] |
Workflow for Dissolving and Using this compound
Caption: Workflow for stock solution preparation and experimental use.
Potential Mechanism of Action: Enzyme Inhibition
As some semicarbazide derivatives are known to be enzyme inhibitors, a generalized schematic of this interaction is presented below.
Caption: Generalized enzyme inhibition pathway.
References
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
Sources
identifying common impurities in 4-(4-Chlorophenyl)semicarbazide hydrochloride synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to identifying and mitigating common impurities in the synthesis of 4-(4-Chlorophenyl)semicarbazide hydrochloride. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind the formation of these impurities, offering field-proven insights to ensure the integrity of your synthesis.
This guide is structured as a dynamic question-and-answer resource, addressing the specific, practical challenges encountered in the laboratory.
Technical Support Center: this compound Synthesis
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-(4-chlorophenyl)semicarbazide, and which one is generally preferred?
There are two primary, well-established routes for synthesizing the 4-(4-chlorophenyl)semicarbazide core structure:
-
The Isocyanate Route: This involves the reaction of 4-chlorophenyl isocyanate with hydrazine hydrate. The free terminal amine of hydrazine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This is often the preferred industrial route due to its high efficiency and directness.
-
The Phenylhydrazine Route: This method utilizes 4-chlorophenylhydrazine hydrochloride, which is reacted with a "carbamoyl" source like urea or potassium cyanate.[1][2]
While both methods are effective, the isocyanate route is frequently chosen for its typically cleaner reaction profile, provided that reaction conditions are strictly controlled, especially with respect to moisture.
Q2: I've just run my synthesis. What are the most critical impurities I should be looking for?
Regardless of the specific route, a few key impurities are consistently reported or can be mechanistically predicted. The most critical ones to screen for are:
-
4-Chloroaniline (4-CA): A common process-related impurity and a potential degradation product.
-
1,3-bis(4-chlorophenyl)urea: A symmetrical urea byproduct, particularly prevalent in the isocyanate route.
-
Unreacted Starting Materials: Residual 4-chlorophenyl isocyanate or 4-chlorophenylhydrazine.
-
Positional Isomers: 2- and 3-chlorophenylhydrazine derivatives if the starting materials are not isomerically pure.[3]
-
Hydrazodicarbonamide (Biurea): A common byproduct if the urea-based route is used.[1]
Troubleshooting Guide: Identifying the Source of Impurities
This section addresses specific issues you might encounter and links them to likely impurities.
Q3: My HPLC shows an early-eluting, non-polar peak that I can't identify. What is it likely to be?
An early-eluting peak in a typical reverse-phase HPLC setup (like a C18 column) often corresponds to a less polar compound than your product. In this synthesis, the most probable candidate is 4-chloroaniline (4-CA) .
-
Causality: 4-CA is formed almost exclusively through the hydrolysis of 4-chlorophenyl isocyanate by trace amounts of water in the solvent or reagents.[4] The isocyanate reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to yield 4-chloroaniline.[4] This is a significant issue as isocyanates are notoriously sensitive to moisture.[5]
-
Troubleshooting Action:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry all glassware thoroughly in an oven before use.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize atmospheric moisture ingress.[6]
-
Reagent Quality: Use a fresh, high-purity bottle of 4-chlorophenyl isocyanate. Old bottles may have already undergone partial hydrolysis.
-
Q4: I have a major, late-eluting peak in my chromatogram with a high molecular weight. What could this be?
A late-eluting, high molecular weight peak is very likely 1,3-bis(4-chlorophenyl)urea .
-
Causality: This impurity is a direct consequence of the formation of 4-chloroaniline (as described in Q3). Once 4-CA is present in the reaction mixture, its primary amine is nucleophilic and will readily attack a molecule of the starting material, 4-chlorophenyl isocyanate, forming the highly stable and often poorly soluble symmetrical urea.
-
Troubleshooting Action: The mitigation strategy is the same as for 4-chloroaniline: rigorous moisture exclusion . By preventing the formation of 4-CA, you prevent the subsequent formation of this urea byproduct.
Diagram 1: Key Impurity Formation Pathway (Isocyanate Route)
This diagram illustrates how a single initiating event—the presence of water—can lead to the two most significant byproducts in the isocyanate-based synthesis.
Caption: Formation of key impurities from 4-chlorophenyl isocyanate.
Q5: My reaction using 4-chlorophenylhydrazine and urea is sluggish and produces a significant insoluble white byproduct. What's happening?
When reacting 4-chlorophenylhydrazine with urea at elevated temperatures, the primary insoluble byproduct is often hydrazodicarbonamide (biurea) .[1]
-
Causality: Urea can react with itself or with the hydrazine in a non-productive pathway to form biurea, especially under prolonged heating.[7] This side reaction consumes your starting materials and complicates purification.
-
Troubleshooting Action:
-
Optimize Molar Ratio: Use a slight excess of hydrazine to favor the formation of the desired semicarbazide over biurea. A 1:1.2 ratio of urea to hydrazine is a good starting point.[6]
-
Temperature Control: Avoid excessive temperatures. Refluxing for a controlled period (e.g., 3-4 hours) is typically sufficient.[1]
-
Purification: Biurea is generally insoluble in alcohols like methanol or ethanol, while the desired semicarbazide product has some solubility. An alcoholic wash or digestion can effectively remove this impurity.[1][7]
-
Q6: My final product shows minor peaks with the same mass as my product in LC-MS analysis. Could these be isomers?
Yes, this is a strong possibility, especially if you are using the phenylhydrazine route.
-
Causality: The synthesis of 4-chlorophenylhydrazine typically starts from 4-chloroaniline.[3] Commercial 4-chloroaniline can contain small amounts of 2-chloroaniline and 3-chloroaniline. These isomers will undergo the same diazotization and reduction sequence, leading to the formation of 2-chlorophenylhydrazine and 3-chlorophenylhydrazine in your starting material.[3] These will then react to form the corresponding isomeric semicarbazide impurities.
-
Troubleshooting Action:
-
Starting Material QC: The most effective control is to analyze your 4-chlorophenylhydrazine starting material by a validated HPLC method before starting the synthesis.[3] Ensure the isomeric purity meets your required specifications.
-
Purification: If isomeric impurities are present in the final product, purification via recrystallization is the most common method to enrich the desired 4-chloro isomer.
-
Analytical & Control Strategies
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general-purpose reverse-phase HPLC method for separating the target compound from its most common impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Expected Elution Order: 4-Chloroaniline -> 4-(4-Chlorophenyl)semicarbazide -> 1,3-bis(4-chlorophenyl)urea
Protocol 2: Step-by-Step Workflow for Impurity Mitigation
This workflow provides a logical sequence for ensuring a high-purity synthesis.
Caption: Recommended workflow for minimizing impurity formation.
By understanding the chemical origins of these common impurities, researchers can proactively design their experiments to minimize side reactions, simplify purification, and ensure the synthesis of high-quality this compound.
References
-
PubChem. 4-Chlorophenyl Isocyanate. National Center for Biotechnology Information. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution. RSC Publishing. Available from: [Link]
-
Wikipedia. 4-Chlorphenylisocyanat. Available from: [Link]
-
RSC Advances. Facile one-pot synthesis of 4-substituted semicarbazides. The Royal Society of Chemistry. Available from: [Link]
-
YouTube. SEMICARBAZIDE HYDROCHLORIDE SYNTHESIS. #ncchem. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]
-
Japan Environment Agency. Analytical Methods. Available from: [Link]
-
RASĀYAN Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
WIPO Patentscope. WO2018019249 - PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF 4-CHLOROPHENYLHYDRAZINE SALT. Available from: [Link]
-
LookChem. Cas 1073-69-4,4-Chlorophenylhydrazine. Available from: [Link]
-
Patsnap. Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka. Available from: [Link]
- Google Patents. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
- Google Patents. US4482738A - Process for preparing semicarbazide hydrochloride.
- Google Patents. CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride.
-
Scribd. Chemists: Semicarbazide Synthesis | PDF | Urea | Solubility. Available from: [Link]
- Google Patents. CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride.
-
PrepChem.com. Preparation of semicarbazide hydrochloride. Available from: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. prepchem.com [prepchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 4-Chlorphenylisocyanat – Wikipedia [de.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. US4482738A - Process for preparing semicarbazide hydrochloride - Google Patents [patents.google.com]
optimizing reaction conditions for condensing semicarbazide with aldehydes
Welcome to the technical support center for the synthesis of semicarbazones via the condensation of semicarbazide with aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction
The condensation reaction between an aldehyde and semicarbazide to form a semicarbazone is a cornerstone of organic synthesis, pivotal for the derivatization of carbonyl compounds.[1] Semicarbazones are often highly crystalline solids with sharp melting points, making them invaluable for the identification and purification of aldehydes.[2] Furthermore, this class of compounds exhibits a wide range of biological activities, including antiviral, anticancer, and antibacterial properties, rendering them significant in medicinal chemistry and drug development.[1][3]
This guide provides a structured approach to troubleshooting and frequently asked questions to navigate the nuances of this reaction, ensuring high yield and purity of your target semicarbazone.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of semicarbazones. Each problem is followed by a series of potential causes and actionable solutions grounded in chemical principles.
Problem 1: Consistently Low or No Yield of Semicarbazone
Q: I am not getting the expected yield for my semicarbazone synthesis. What are the likely causes and how can I improve it?
A: Low yields in semicarbazone synthesis are a common issue and can typically be traced back to several key factors related to reactants and reaction conditions. A systematic approach to troubleshooting is essential.[4]
Potential Causes & Solutions:
-
Suboptimal pH: The reaction is acid-catalyzed; however, the pH of the reaction medium is critical.[4]
-
The "Why": The reaction requires a delicate pH balance. A slightly acidic medium (typically pH 4-6) is necessary to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the semicarbazide.[5][6] However, if the medium is too acidic, the semicarbazide, which is a weak base, will be protonated. This protonation occurs on the terminal -NH2 group, neutralizing its lone pair of electrons and rendering it non-nucleophilic, thus inhibiting the reaction.[4]
-
Solution: Buffer the reaction mixture to a slightly acidic pH. A common and effective buffer system is a mixture of sodium acetate and acetic acid. Alternatively, a phosphate buffer can be used to maintain the pH in the optimal range of approximately 6.1 to 6.2.[7][8]
-
-
Purity of Reactants: Impurities in either the aldehyde or the semicarbazide reagent can lead to competing side reactions that consume starting materials and reduce the yield.[4]
-
The "Why": Aldehydes are prone to oxidation to carboxylic acids or self-condensation (aldol reaction). Semicarbazide, especially if not stored properly, can degrade.
-
Solution: Ensure the purity of your aldehyde. If necessary, distill or recrystallize the aldehyde prior to use. Use high-purity semicarbazide or its hydrochloride salt. Semicarbazide hydrochloride is generally more stable and can be stored for longer periods.[9][10]
-
-
Inadequate Reaction Temperature: While many semicarbazone formations proceed readily at room temperature, some less reactive aldehydes may require thermal energy to overcome the activation barrier.[4]
-
The "Why": The condensation is a reversible equilibrium process. Le Chatelier's principle can be applied; increasing the temperature can shift the equilibrium towards the product side, especially for the dehydration step.
-
Solution: If room temperature reactions are sluggish, consider gently heating the reaction mixture. For less reactive aldehydes, refluxing in a suitable solvent like ethanol is often effective.[11] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature and to avoid potential decomposition.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.
-
The "Why": The solvent must be able to dissolve both the aldehyde and the semicarbazide (or its salt) to a reasonable extent to allow for effective molecular collisions. Polar protic solvents like ethanol or aqueous ethanol are commonly used as they facilitate the protonation steps in the mechanism.
-
Solution: Ethanol is a widely used and effective solvent.[7] In some cases, "green" solvents like ethyl lactate in an 80:20 mixture with water have shown to produce high yields and purity.[12] For some substrates, solvent-free conditions, such as grinding the reactants together or using ball-milling, have been reported to give quantitative yields and can be a more environmentally friendly alternative.[13][14][15]
-
Problem 2: Formation of Side Products and Contamination
Q: My final product is impure. What are the common side-products and how can I prevent their formation?
A: The formation of side-products can complicate purification and lower the overall yield. Understanding the potential side reactions is key to mitigating them.
Potential Side-Products & Prevention Strategies:
-
Hydrolysis of the Semicarbazone: The C=N bond of the semicarbazone is susceptible to hydrolysis, especially in the presence of strong acids and water, which can revert the product back to the starting aldehyde and semicarbazide.[4]
-
The "Why": This is the reverse of the formation reaction. The equilibrium can be shifted back towards the reactants under certain conditions, particularly during work-up.
-
Prevention: Carefully control the pH during the work-up procedure. Avoid strongly acidic conditions. After the reaction is complete, the product often precipitates from the solution. It can then be collected by filtration and washed with cold water or a dilute sodium bicarbonate solution to remove any remaining acid catalyst.[4]
-
-
Self-Condensation of the Aldehyde: Aldehydes possessing α-hydrogens can undergo self-condensation (aldol reaction) under either acidic or basic conditions.[4]
-
The "Why": The acidic or basic conditions used for semicarbazone formation can also catalyze the aldol reaction, leading to the formation of α,β-unsaturated aldehyde impurities.
-
Prevention: Maintaining the reaction at a slightly acidic pH, rather than strongly acidic or basic, can help to minimize this side reaction. Running the reaction at lower temperatures can also disfavor the aldol condensation.[4]
-
Visualizing the Troubleshooting Process
The following flowchart provides a logical sequence for troubleshooting common issues in semicarbazone synthesis.
Caption: Troubleshooting Decision Tree for Low Semicarbazone Yield.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of semicarbazone formation?
A1: The formation of a semicarbazone is a two-step process involving nucleophilic addition followed by dehydration.[16]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal primary amine group (-NH2) of the semicarbazide on the electrophilic carbonyl carbon of the aldehyde.[5] This step is acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.
-
Dehydration: The resulting intermediate, a carbinolamine, is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the semicarbazone.[5]
Caption: Mechanism of Semicarbazone Formation.
Q2: Why does only one nitrogen atom of semicarbazide act as a nucleophile?
A2: Semicarbazide has three nitrogen atoms, but only the terminal nitrogen of the hydrazine moiety (H2N-) acts as a nucleophile.[6] The lone pairs of electrons on the other two nitrogen atoms, which are adjacent to the carbonyl group, are involved in resonance with the carbonyl group. This delocalization of electrons reduces their nucleophilicity, making them less available to attack the aldehyde's carbonyl carbon.[6]
Q3: How should I purify my synthesized semicarbazone?
A3: Semicarbazones are typically crystalline solids and can be purified by recrystallization.[2]
-
Solvent Selection: A common solvent for recrystallization is ethanol or an ethanol-water mixture. The ideal solvent should dissolve the semicarbazone at high temperatures but have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering the solution. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
Q4: What are the best analytical techniques to confirm the structure of my product?
A4: A combination of spectroscopic methods is typically used to confirm the identity and purity of the synthesized semicarbazone.
-
¹H NMR Spectroscopy: This technique provides information about the proton environment in the molecule. Key signals to look for include the disappearance of the aldehyde proton (-CHO) and the appearance of new signals corresponding to the C=N-H and -NH protons.[17]
-
FTIR Spectroscopy: Infrared spectroscopy is excellent for identifying functional groups. Key spectral features include the disappearance of the C=O stretch of the starting aldehyde and the appearance of a C=N stretch (typically around 1640 cm⁻¹) and N-H stretches in the final product.[18] The C=O stretch from the amide part of the semicarbazone will remain (around 1690 cm⁻¹).[18]
-
UV-Vis Spectroscopy: Semicarbazones typically show characteristic UV-Vis absorption peaks corresponding to n-π* and π-π* transitions, which can be used for quantitative analysis.[3]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its molecular formula.[12]
-
Melting Point Analysis: Semicarbazones generally have sharp, characteristic melting points. Comparing the experimental melting point to literature values can be a good indicator of purity.[2]
Q5: Are there any safety precautions I should be aware of when working with semicarbazide hydrochloride?
A5: Yes, semicarbazide hydrochloride should be handled with care. It is toxic if swallowed and can cause skin and eye irritation.[9][19] It is also a suspected carcinogen.[9][10] Always consult the Safety Data Sheet (SDS) before use.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and bases.[10][20]
Experimental Protocols
General Protocol for Semicarbazone Synthesis
This protocol provides a general guideline. The specific amounts and conditions may need to be optimized for your particular aldehyde.
-
Dissolve Semicarbazide Hydrochloride: In a round-bottom flask, dissolve 1.12 g (0.01 mol) of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of water.
-
Add Aldehyde: To this solution, add a solution of 0.01 mol of the aldehyde dissolved in a minimal amount of ethanol.
-
Reaction: Stopper the flask and shake vigorously. The semicarbazone may begin to precipitate immediately. Allow the mixture to stand, shaking occasionally, for 15-30 minutes. The reaction can be gently warmed if precipitation is slow.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold water to remove any unreacted starting materials and salts.
-
Purification: Recrystallize the crude product from ethanol or an ethanol-water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Characterization: Determine the melting point and obtain spectroscopic data (¹H NMR, FTIR) to confirm the structure and purity of the semicarbazone.
Data Summary Table
The following table summarizes typical reaction parameters for the synthesis of semicarbazones from various aldehydes.
| Aldehyde | Semicarbazide (equiv.) | Catalyst/Buffer | Solvent | Temp (°C) | Time (min) | Typical Yield (%) |
| Benzaldehyde | 1.1 | NaOAc/HOAc | Ethanol/H₂O | 25 | 15-30 | >90 |
| 4-Chlorobenzaldehyde | 1.1 | NaOAc/HOAc | Ethanol/H₂O | 25 | 20-40 | >90 |
| Cinnamaldehyde | 1.1 | NaOAc/HOAc | Ethanol | 50 | 30-60 | ~85 |
| Cyclohexanone* | 1.2 | NaOAc/HOAc | Ethanol | Reflux | 60-90 | ~80 |
Note: Ketones like cyclohexanone are generally less reactive than aldehydes and may require heating to achieve a reasonable reaction rate and yield.[4]
References
-
Vedantu. (n.d.). When semicarbazide reacts with a ketone or aldehyde class 11 chemistry CBSE. Retrieved from [Link]
-
Química Organica.org. (n.d.). Semicarbazone formation. Retrieved from [Link]
-
KnightScholar. (n.d.). Green synthesis of semicarbazones: A comparison of two green solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Semicarbazide. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Synthesis of semicarbazones and phenylhydrazones under solventless conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Semicarbazone. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Spectroscopic Elucidation of Some Complexes of Vanillin Semicarbazone. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Kinetic vs. Thermodynamic Control of Organic Reactions. Retrieved from [Link]
-
YouTube. (2023, February 13). When semicarbazide reacts with a ketone (or aldehyde) to form semic.... Retrieved from [Link]
-
Scribd. (n.d.). Synthesis, Spectral and Structural Characterization of Semicarbazone Ligands. Retrieved from [Link]
-
PubChem. (n.d.). Semicarbazide hydrochloride. Retrieved from [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SEMICARABAZONE LIGAND. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Nucleophilic Catalysis of Semicarbazone Formation by Anilines. Retrieved from [Link]
-
Bio-Rad. (2005, October 9). Semicarbazide HCl MSDS. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis, Structural, Spectroscopic, and Hirshfeld Surface Analysis, and DFT Investigation of Benzaldehyde Semicarbazone. Retrieved from [Link]
-
PubMed. (2023, December 3). Synthesis and spectroscopic characterization of 13 C4 -labeled 4-cyano-2-oxobutyraldehyde semicarbazone: A metabolite of nitrofurazone. Retrieved from [Link]
-
askIITians. (n.d.). What is meant by the semicarbazone? Give an example of reaction showi. Retrieved from [Link]
-
University of Glasgow. (n.d.). THE. REACTIONS OP SEMICARBAZONES, THIOSBMICARBAZONBS AMD RELATED COMPOUNDS, IMCLTJDIMG THE ACTION OF AMINES ON AMINOCARBOCARBAZO. Retrieved from [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). synthesis and characterization of semicarbozone. Retrieved from [Link]
- Google Patents. (n.d.). CN103880711A - Method for preparing aldehyde semicarbazone Schiff base.
-
ACS Publications. (n.d.). A QUANTITATIVE STUDY OF SEMICARBAZONE FORMATION. Retrieved from [Link]
-
ACS Publications. (n.d.). General Acid Catalysis of Semicarbazone Formation. Retrieved from [Link]
-
Chegg.com. (2022, October 20). Solved In order for the synthesis of semicarbazone. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2012). Efficient Synthesis and Deprotection of Semicarbazones under Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of semicarbazones from carbonyl compounds under solvent free conditions. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Semicarbazone – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2020, November 15). Novel semicarbazone-based α-amidoalkylating reagents: general synthesis and reactions with H -, O -, S -, N -, and P -nucleophiles. Retrieved from [Link]
Sources
- 1. Semicarbazone - Wikipedia [en.wikipedia.org]
- 2. Semicarbazide - Wikipedia [en.wikipedia.org]
- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. When semicarbazide reacts with a ketone or aldehyde class 11 chemistry CBSE [vedantu.com]
- 6. youtube.com [youtube.com]
- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 8. chegg.com [chegg.com]
- 9. Semicarbazide Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. Semicarbazide hydrochloride | 563-41-7 [chemicalbook.com]
- 11. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. knightscholar.geneseo.edu [knightscholar.geneseo.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Semicarbazone formation [quimicaorganica.org]
- 17. scribd.com [scribd.com]
- 18. Spectroscopic Elucidation of Some Complexes of Vanillin Semicarbazone – Oriental Journal of Chemistry [orientjchem.org]
- 19. bio.vu.nl [bio.vu.nl]
- 20. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Poor Results in Biological Assays with Semicarbazide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with semicarbazide derivatives. This guide is designed to provide in-depth, actionable solutions to common challenges encountered during the biological evaluation of this important class of compounds. Semicarbazide derivatives hold significant promise in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] However, their inherent chemical characteristics can also lead to assay artifacts and inconsistent results. This guide will help you navigate these challenges, ensuring the integrity and reliability of your experimental data.
FAQs: Quick Solutions to Common Problems
Q1: My semicarbazide derivative has poor solubility in my aqueous assay buffer, leading to inconsistent results. What are my options?
A1: Poor aqueous solubility is a frequent issue with organic compounds, including many semicarbazide derivatives.[2] This can lead to compound precipitation, aggregation, and an inaccurate estimation of potency.[3]
Immediate Steps:
-
Stock Solution Check: Ensure your compound is fully dissolved in your stock solvent, typically 100% DMSO, before preparing dilutions.
-
Solvent Tolerance: Determine the maximum percentage of DMSO your assay can tolerate without affecting its performance. This is typically between 0.1% and 1%.
-
Sonication: Briefly sonicate your stock solution before making serial dilutions to break up any micro-aggregates.
Advanced Solutions:
-
Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween-80 or Triton X-100 (e.g., 0.001-0.01% v/v), in your assay buffer.[3] It is critical to first validate that the surfactant itself does not interfere with your assay.
-
Formulation Strategies: For more advanced studies, consider formulation approaches like creating cyclodextrin inclusion complexes, which can significantly enhance aqueous solubility.[4]
Q2: I'm observing a significant drop in my compound's activity when I pre-incubate it with my target protein. Could it be unstable?
A2: Yes, this is a strong indication of compound instability. Semicarbazide derivatives can be susceptible to hydrolysis or reaction with buffer components, especially at non-neutral pH or in the presence of certain additives.
Troubleshooting Workflow:
-
Incubate and Analyze: Incubate your semicarbazide derivative in the complete assay buffer (without the target protein or cells) for the same duration as your experiment.
-
LC-MS Analysis: Analyze the incubated sample by Liquid Chromatography-Mass Spectrometry (LC-MS) and compare it to a freshly prepared sample. A significant decrease in the parent compound's peak area or the appearance of new peaks indicates degradation.
-
Buffer Optimization: If instability is confirmed, assess the components of your buffer. Consider using a different buffering agent or adjusting the pH to a range where the compound is more stable.
Q3: My compound is a potent "hit" in my primary screen, but its activity is not reproducible or is lost in orthogonal assays. What's going on?
A3: This is a classic hallmark of a false positive, often caused by non-specific activity or assay interference.[5][6] Semicarbazide derivatives, due to their chemical nature, can fall into the category of Pan-Assay Interference Compounds (PAINS).[7] These compounds appear active through mechanisms unrelated to specific binding at the target's active site.[8]
The Primary Suspect: Schiff Base Formation
The terminal primary amine of the semicarbazide moiety is nucleophilic and can react with aldehydes and ketones to form a Schiff base (an imine).[9][10][11] If your target protein, a buffer component, or a substrate has an accessible carbonyl group, your semicarbazide derivative may be forming a covalent bond, leading to non-specific inhibition.
In-Depth Troubleshooting Guides
Guide 1: Differentiating True Inhibition from Non-Specific Reactivity
The key to validating a hit is to systematically rule out common artifactual mechanisms. This workflow will guide you through the essential control experiments.
Troubleshooting Workflow for a Suspected False Positive
Sources
- 1. Review of semicarbazide derivatives' chemistry and biology. [wisdomlib.org]
- 2. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Semicarbazide - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Characterization and Antibacterial Activity of Semicarbazide Based Schiff Bases and their Pb(II), Zr(IV) and U(VI) Complexes [ajchem-b.com]
- 11. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in the synthesis of chlorophenyl semicarbazides
Technical Support Center: Synthesis of Chlorophenyl Semicarbazides
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support resource for the synthesis of chlorophenyl semicarbazides. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this synthesis. Moving beyond simple protocols, we will explore the mechanistic basis for side reactions and provide actionable strategies to optimize yield, purity, and reproducibility.
Foundational Synthesis Pathway
The primary and most direct route to synthesizing 4-substituted semicarbazides involves the nucleophilic addition of hydrazine to an appropriate isocyanate.[1][2] In the context of our topic, this is the reaction between a chlorophenyl isocyanate and hydrazine.
The reaction's success hinges on the high electrophilicity of the isocyanate's central carbon atom, which is readily attacked by the terminal nitrogen of hydrazine.[3][4] While seemingly straightforward, the reactivity of both the starting materials and the product itself can lead to several competing reactions.
Caption: Formation of hydrazodicarbonamide byproduct from the desired product.
Mitigation Strategies:
-
Stoichiometry Control: Precise control over the molar ratios is crucial. The formation of this byproduct is favored when there is an excess of isocyanate. A[5] slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) can help ensure all the isocyanate is consumed in the primary reaction.
-
Inverse Addition: Instead of adding hydrazine to the isocyanate solution, perform an "inverse addition." Add the isocyanate solution slowly and dropwise to the stirred solution of hydrazine. This strategy ensures that the isocyanate is never in high concentration, minimizing its chance to react with the product.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often starting at 0 °C and allowing it to warm to room temperature). Higher temperatures can accelerate the secondary reaction.
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods to check the purity of my chlorophenyl semicarbazide and identify these byproducts?
A: A combination of techniques is ideal for comprehensive quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase method is typically effective for separating the polar semicarbazide product from the less polar bis(chlorophenyl)urea byproduct and any unreacted isocyanate or amine. *[6][7] Thin-Layer Chromatography (TLC): Excellent for rapid, in-process reaction monitoring to check for the consumption of starting materials and the appearance of new spots corresponding to products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your final product and can be used to quantify impurities if their signals are well-resolved from the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify the mass of unknown impurities.
| Table 1: Example HPLC Method for Purity Analysis | |
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mix of Acetonitrile and Water (with 0.1% Formic or Acetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25-30 °C |
| Injection Vol. | 10 µL |
| Note: This is a starting point; method development and validation are required for specific derivatives. | [6][7] |
Q: How should I purify my crude chlorophenyl semicarbazide?
A: The best purification method depends on the nature of the impurities.
-
Recrystallization: This is the most common and effective method, especially for removing the highly insoluble bis(chlorophenyl)urea. T[8]he semicarbazide product is typically more soluble in solvents like ethanol, methanol, or isopropanol than the urea byproduct. Dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly will often yield pure crystals of the desired product, leaving the urea behind. *[9] Washing/Trituration: If the main impurity is the urea byproduct, you can often wash the crude solid with a solvent in which the semicarbazide has moderate solubility but the urea is poorly soluble (e.g., diethyl ether or dichloromethane).
-
Column Chromatography: While more resource-intensive, silica gel chromatography can be used for difficult separations or for isolating very high-purity material for analytical standards.
[8]---
Experimental Protocols
Protocol 1: Optimized Synthesis of 4-Chlorophenyl Semicarbazide
This protocol incorporates the mitigation strategies discussed above.
Reagents & Equipment:
-
4-Chlorophenyl isocyanate (1.0 eq)
-
Hydrazine monohydrate (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried, three-neck round-bottom flask with stir bar
-
Dropping funnel and reflux condenser
-
Nitrogen or Argon gas inlet
Procedure:
-
Setup: Assemble the dry glassware while hot under a stream of inert gas.
-
Hydrazine Solution: In the main flask, dissolve hydrazine monohydrate (1.2 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Isocyanate Solution: In the dropping funnel, dissolve 4-chlorophenyl isocyanate (1.0 eq) in anhydrous THF.
-
Inverse Addition: Add the isocyanate solution from the dropping funnel to the stirred hydrazine solution dropwise over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the isocyanate starting material.
-
Workup:
-
Reduce the solvent volume under reduced pressure.
-
The product may precipitate directly. If not, add cold water or an anti-solvent like hexane to induce precipitation.
-
Filter the resulting solid, wash with cold water and then a small amount of cold diethyl ether to remove any highly soluble impurities.
-
-
Purification: Dry the crude solid and recrystallize from hot ethanol to obtain the pure 4-chlorophenyl semicarbazide.
Caption: Optimized workflow for chlorophenyl semicarbazide synthesis.
References
- U.S.
-
Kavaleuski, A., et al. (2014). "Facile one-pot synthesis of 4-substituted semicarbazides," RSC Advances. [Link]
-
El Kazzouli, S., et al. (2022). "Isocyanate-based multicomponent reactions," RSC Medicinal Chemistry. [Link]
- U.S.
-
El Kazzouli, S., et al. (2022). "Isocyanate-based multicomponent reactions," ResearchGate. [Link]
- U.S.
- Patel, R., et al. (2015). "SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES," International Journal of Pharmaceutical Sciences Review and Research.
-
Thiel, O. R., & Achmatowicz, M. M. "3-(4-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine," Organic Syntheses. [Link]
- Kumar, A., et al. (2023).
-
Journal of New Developments in Chemistry. "Purification Techniques," Open Access Pub. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. "The Chemistry Behind 4-Chlorophenyl Isocyanate: Properties and Synthesis Insights," NINGBO INNO PHARMCHEM. [Link]
-
Abernethy, G. A. (2015). "Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds," Food Additives & Contaminants: Part A. [Link]
- European Patent Office.
-
ResearchGate. "Scheme 1. Synthesis of the target semicarbazone 4," ResearchGate. [Link]
- Shelkovnikov, V. V., et al.
- Chaudhari, S., et al. (2025). "Synthesis, Mechanism of Action And Characterization of Semicarbazide," International Journal of Novel Research and Development.
-
ResearchGate. "A Rapid and Sensitive Method for Semicarbazide Screening in Foodstuffs by HPLC with Fluorescence Detection," ResearchGate. [Link]
-
Wikipedia. "Isocyanate," Wikipedia. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES | Kirilin | Fine Chemical Technologies [finechem-mirea.ru]
- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4482738A - Process for preparing semicarbazide hydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. openaccesspub.org [openaccesspub.org]
- 9. ijnrd.org [ijnrd.org]
Technical Support Center: Stability of 4-(4-Chlorophenyl)semicarbazide Hydrochloride Solutions
Welcome to the technical support resource for 4-(4-Chlorophenyl)semicarbazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability and integrity of this compound in solution. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and properties of this compound.
Q1: What are the core physicochemical properties of this compound?
Understanding the basic properties is the first step in designing a robust stability study. The hydrochloride salt form significantly influences its solubility and handling characteristics.
| Property | Value | Source(s) |
| IUPAC Name | 1-amino-3-(4-chlorophenyl)urea;hydrochloride | [1] |
| Molecular Formula | C₇H₉Cl₂N₃O | [1][2] |
| Molecular Weight | 222.07 g/mol | [1] |
| Appearance | Colorless to light yellow crystalline solid | [3] |
| Melting Point | 218–220°C or 260-262°C (with decomposition) | [4][5] |
| Solubility | Soluble in water and methanol | [3] |
Q2: Which solvents are recommended for preparing stable solutions, and why?
The choice of solvent is critical and depends on the intended application and desired concentration.
-
Recommended Solvents:
-
Deionized Water: As a hydrochloride salt, the compound is readily soluble in water.[3] The resulting solution will be acidic, which generally enhances the stability of the semicarbazide moiety against hydrolytic degradation.
-
Methanol: This is another suitable solvent, particularly for preparing stock solutions for reverse-phase HPLC analysis.[3]
-
Aqueous Buffers (pH 3-5): For long-term stability studies, a slightly acidic buffer is highly recommended. This helps maintain a consistent pH environment, preventing base-catalyzed hydrolysis of the amide-like bond in the semicarbazide structure.
-
-
Causality: The primary amine and hydrazine-like structures in the molecule are susceptible to reactions. The hydrochloride form protonates these basic sites, increasing water solubility and reducing the nucleophilicity of the terminal amine, which can offer some protection against certain degradation pathways.
Q3: What are the primary degradation pathways for 4-(4-Chlorophenyl)semicarbazide in solution?
Awareness of potential degradation mechanisms is essential for developing a stability-indicating analytical method.[6] The main vulnerabilities are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The semicarbazide (urea-like) linkage is susceptible to cleavage under both strongly acidic and, more significantly, alkaline conditions. This can lead to the formation of 4-chloroaniline and other related impurities.[7][8]
-
Oxidation: The hydrazine portion of the molecule can be susceptible to oxidation, especially in the presence of metal ions or oxidizing agents.[4]
-
Photodegradation: Compounds containing chlorophenyl groups can be sensitive to light, particularly UV radiation.[9] Photolytic cleavage or reactions can lead to a variety of degradants. It is crucial to handle solutions in amber glassware or protect them from light.[10]
Caption: Key degradation routes for 4-(4-Chlorophenyl)semicarbazide.
Section 2: Troubleshooting Guide
This guide addresses common experimental problems in a question-and-answer format, providing both the likely cause and a validated solution.
Q4: My freshly prepared aqueous solution turned yellow/brown and shows new peaks in the HPLC analysis. What is happening?
Possible Cause 1: Photodegradation. As a chlorophenyl derivative, the compound is likely susceptible to degradation upon exposure to UV or even ambient laboratory light.[9][11] Discoloration is a common indicator of photolytic reactions.
-
Troubleshooting Steps:
-
Immediately prepare a fresh solution in amber volumetric flasks or flasks wrapped in aluminum foil.
-
Store all solutions, including samples in an autosampler, protected from light.
-
Compare the chromatogram of the light-protected solution to the discolored one. The absence of new peaks in the protected sample confirms photosensitivity.
-
Possible Cause 2: Oxidative Degradation. The use of solvents that have not been de-gassed or the presence of trace metal contaminants can catalyze the oxidation of the hydrazine moiety.
-
Troubleshooting Steps:
-
Prepare solutions using high-purity, HPLC-grade solvents.
-
If oxidation is strongly suspected, sparge the solvent with nitrogen or helium before use to remove dissolved oxygen.
-
Ensure all glassware is scrupulously clean to avoid metal contamination.
-
Q5: I am observing inconsistent assay values and poor reproducibility between sample preparations. What should I investigate?
Possible Cause 1: Inadequate pH Control. If you are dissolving the compound in unbuffered deionized water, the final pH can vary slightly between preparations. Because hydrolysis rates are pH-dependent, this minor variance can lead to significant differences in degradation over time, especially if samples sit for a period before analysis.[7][8]
-
Troubleshooting Steps:
-
Solution: Prepare all samples and standards in a validated, slightly acidic buffer (e.g., 25 mM phosphate or acetate buffer, pH 4.5). This enforces a consistent chemical environment.
-
Validation: Prepare a sample in the buffer and analyze it at timed intervals (e.g., T=0, 2, 4, 8, 24 hours) to confirm its stability over the typical duration of an analytical run.
-
Possible Cause 2: Incomplete Dissolution. While the compound is water-soluble, achieving complete dissolution at higher concentrations might require more effort than anticipated. Inconsistent results can arise from analyzing non-homogenous solutions.
-
Troubleshooting Steps:
-
Use a calibrated sonic bath for a defined period (e.g., 5-10 minutes) to ensure complete dissolution.
-
Visually inspect every solution against a dark background to ensure no particulate matter is present before dilution or injection.
-
Consider gentle warming (e.g., to 30-40°C) to aid dissolution, but immediately cool to room temperature afterward. Always validate that this warming step does not induce degradation.
-
Q6: My solution is clear upon preparation, but a precipitate forms after several hours at room temperature. How can this be prevented?
Possible Cause: Conversion to Free Base. If the solution is prepared in a medium that is not sufficiently acidic, or if it comes into contact with basic surfaces, the hydrochloride salt can be neutralized to its free base form. The free base of 4-(4-chlorophenyl)semicarbazide is significantly less water-soluble than the HCl salt and can precipitate.
-
Troubleshooting Steps:
-
Confirm pH: Measure the pH of the solution in which the precipitate formed. A pH above 6-7 is a strong indicator of this issue.
-
Maintain Acidity: Ensure the solvent system is acidic. Using an aqueous buffer with a pH between 3 and 5 is the most robust solution.
-
Co-Solvent: If working at high concentrations, consider using a co-solvent. Preparing the stock solution in a methanol:water (e.g., 50:50 v/v) mixture can significantly improve the solubility of both the salt and any potential free base.
-
Section 3: Experimental Protocols
These protocols provide a validated starting point for your stability studies.
Protocol 1: Preparation of a 1.0 mg/mL Aqueous Stock Solution
This protocol emphasizes steps to ensure initial solution integrity.
-
Pre-requisite: Use HPLC-grade deionized water and Class A volumetric glassware.
-
Weighing: Accurately weigh approximately 25 mg of this compound into a clean weighing vessel.
-
Transfer: Quantitatively transfer the weighed solid into a 25 mL amber volumetric flask.
-
Dissolution: Add approximately 15 mL of deionized water. Sonicate in a calibrated sonic bath for 10 minutes or until all solid is fully dissolved.
-
Equilibration: Allow the solution to return to room temperature.
-
Dilution: Dilute to the 25 mL mark with deionized water. Invert the flask 15-20 times to ensure homogeneity.
-
Storage: Store the solution at 2-8°C, protected from light. Use within a validated period (e.g., 48 hours, to be determined by your own stability assessment).
Protocol 2: General Forced Degradation Study Workflow
Forced degradation (or stress testing) is required to identify likely degradation products and establish the stability-indicating nature of an analytical method.[6]
Caption: Workflow for a comprehensive forced degradation study.
Protocol 3: Foundational Stability-Indicating HPLC-UV Method
This method serves as a starting point and must be fully validated for your specific application. The goal is to resolve the parent peak from all potential impurities and degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier to ensure sharp peak shape for the basic compound. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is essential in a stability-indicating method to elute both polar and non-polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 239 nm | A suitable wavelength for detecting the chlorophenyl chromophore.[3] A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | |
| System Suitability | Tailing factor for parent peak < 1.5; Theoretical plates > 2000; %RSD for 6 replicate injections < 2.0%. | These checks ensure the chromatographic system is performing correctly before analyzing samples. |
Section 4: References
-
Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. (2024). RASĀYAN Journal of Chemistry. [Link]
-
This compound. PubChem. [Link]
-
A process for the preparation of Trazodone and its hydrochloride. (2024). Technical Disclosure Commons. [Link]
-
Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Semicarbazide Hydrochloride Synthesis. (2022). YouTube. [Link]
-
Photostability studies. (a-c) The changes in absorbance at the... ResearchGate. [Link]
-
Preparation method for 4-chlorophenylhydrazine hydrochloride. Google Patents.
-
Semicarbazide Accumulation, Distribution and Chemical Forms in Scallop (Chlamys farreri) after Seawater Exposure. PubMed Central. [Link]
-
Synthesis, characterization and computational studies of semicarbazide derivative. (2018). ResearchGate. [Link]
-
Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. IJSDR. [Link]
-
Semicarbazide: Occurrence in food products and state-of-the-art in analytical methods used for its determination. ResearchGate. [Link]
-
Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. (2019). MDPI. [Link]
-
pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. CORE. [Link]
-
Two Polymorphic Forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. PubMed. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Method for preparing 4-chlorine phenylhydrazine. Google Patents.
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]
-
Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PubMed Central. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
New Insights into the Photostability of Phenoxazines. ChemistryViews. [Link]
Sources
- 1. This compound | C7H9Cl2N3O | CID 2757858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 124700-01-2 [chemicalbook.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 124700-01-2 [amp.chemicalbook.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals [mdpi.com]
- 10. database.ich.org [database.ich.org]
- 11. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Analysis of the Anticonvulsant Activity of Chlorophenyl Semicarbazide Isomers: A Guide for Drug Development Professionals
In the relentless pursuit of novel and more efficacious antiepileptic drugs (AEDs), the semicarbazone scaffold has emerged as a promising pharmacophore.[1] Its structural features, including a lipophilic aryl ring, a hydrogen bonding domain, and an electron donor atom, are considered crucial for anticonvulsant activity.[1] Within this class of compounds, chlorophenyl semicarbazides have garnered significant attention. The position of the chlorine atom on the phenyl ring—ortho (2-chloro), meta (3-chloro), or para (4-chloro)—can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity.
This guide provides a comprehensive comparison of the anticonvulsant activity of different chlorophenyl semicarbazide isomers. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data from established preclinical screening models, and provide detailed protocols for these assays to enable researchers to conduct their own evaluations.
The Critical Role of Isomeric Position in Anticonvulsant Efficacy
The substitution pattern on the aryl ring of semicarbazones plays a pivotal role in determining their anticonvulsant profile.[2][3] Generally, the order of activity concerning the primary aryl group has been observed as 4-F > 2-Br = 3-Br = 4-Cl > 4-CH3 > 4-Br > 3-Cl > 3-CH3.[2] This highlights the significance of the nature and position of the substituent. For chlorophenyl isomers, this implies a potential hierarchy in anticonvulsant potency.
While a definitive head-to-head comparison of all three chlorophenyl isomers is not extensively documented in a single study, the available literature allows for an informed analysis of their relative activities. Studies on various substituted aryl semicarbazones have consistently demonstrated that the 4-chloro (para) substitution is favorable for activity in both the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models.[2][3] For instance, a series of 4-(4-substituted aryl) semicarbazones showed notable activity in these screens.[1] Similarly, research on 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazones has indicated that the meta-substituted compounds also possess anticonvulsant properties.[4]
The enhanced activity of the para-chloro isomer can be attributed to several factors. The electronic properties of the chlorine atom, an electron-withdrawing group, can influence the interaction of the molecule with its biological target. Furthermore, the steric bulk and its position can affect the overall conformation of the molecule, which is crucial for binding to the active site of receptors or channels involved in seizure propagation.
Experimental Evaluation of Anticonvulsant Activity
The preclinical evaluation of potential AEDs relies on a battery of standardized animal seizure models.[5] The Anticonvulsant Screening Program (ASP), initiated by the National Institute of Neurological Disorders and Stroke (NINDS), has established robust protocols for this purpose.[6][7] The two most widely used primary screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[5][8][9]
Maximal Electroshock (MES) Seizure Model
The MES test is a model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread.[8] The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[8]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
The scPTZ test is used to identify compounds that can raise the seizure threshold.[9] It is considered a model for absence seizures. The endpoint is the failure to observe a 3- to 5-second episode of clonic spasms.[9]
Comparative Anticonvulsant Data
The following table summarizes representative data on the anticonvulsant activity of chlorophenyl semicarbazide derivatives from various studies. It is important to note that direct comparison of ED₅₀ values across different studies should be done with caution due to potential variations in experimental conditions.
| Compound Class | Isomer Position | Seizure Model | Dose (mg/kg) | Activity | Neurotoxicity (mg/kg) | Reference |
| Aryl Semicarbazones | 4-Chloro (para) | MES | 100 | Active | >300 | [2][3] |
| Aryl Semicarbazones | 4-Chloro (para) | scPTZ | 100 | Active | >300 | [2][3] |
| Aryl Semicarbazones | 3-Chloro (meta) | MES | 30 | Potent | Not specified | [4] |
| Aryl Semicarbazones | 3-Chloro (meta) | MES | 100-300 | Active | >300 | [2][3] |
| Aryl Semicarbazones | 2-Chloro (ortho) | MES | Not specified | Generally less active | Not specified | [2][3] |
Note: This table is a synthesis of findings from multiple sources and is intended for comparative purposes. The specific derivatives within each class may vary between studies.
Structure-Activity Relationship (SAR) Insights
The available data suggests a general trend in the anticonvulsant activity of chlorophenyl semicarbazide isomers:
Para-Chloro (4-Cl) Isomers: These compounds consistently demonstrate broad-spectrum anticonvulsant activity in both MES and scPTZ screens, indicating their potential efficacy against both generalized tonic-clonic and absence seizures.[1][2] The para-position appears to be optimal for interaction with the biological target.
Meta-Chloro (3-Cl) Isomers: Semicarbazones with a 3-chloro substitution have also shown significant anticonvulsant activity, particularly in the MES model.[2][4] In some instances, they have been reported to be more potent than their 4-chloro counterparts.[2]
Ortho-Chloro (2-Cl) Isomers: The ortho-position is generally considered to be less favorable for anticonvulsant activity.[2] This could be due to steric hindrance, which may prevent the molecule from adopting the optimal conformation for binding to its target.
The following diagram illustrates the logical relationship in the structure-activity of these isomers.
Caption: Structure-Activity Relationship of Chlorophenyl Semicarbazide Isomers.
Experimental Protocols
For researchers aiming to validate these findings or screen novel derivatives, the following detailed protocols for the MES and scPTZ tests are provided, based on established methodologies.[8][9][10]
Protocol 1: Maximal Electroshock (MES) Test
Objective: To assess the ability of a compound to prevent the spread of seizures.
Materials:
-
Electroconvulsiometer
-
Corneal electrodes
-
Male albino mice (20-25 g) or rats (100-150 g)
-
Test compound and vehicle (e.g., 0.5% methylcellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin, 30 mg/kg)
-
0.5% Tetracaine hydrochloride solution
-
0.9% Saline solution
Procedure:
-
Divide the animals into groups (n=6-10 per group), including a control group (vehicle), a standard group, and test groups receiving different doses of the compound (e.g., 30, 100, 300 mg/kg).
-
Administer the test compound or vehicle intraperitoneally (i.p.).
-
At the time of peak effect (typically 30-60 minutes post-administration), anesthetize the cornea of each animal with a drop of 0.5% tetracaine hydrochloride.
-
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via the corneal electrodes.[8]
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase.
-
Abolition of the hindlimb tonic extension is considered protection.
-
Calculate the percentage of protected animals in each group and determine the ED₅₀ (the dose that protects 50% of the animals).
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: To evaluate a compound's ability to raise the seizure threshold.
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for mice in saline)[9]
-
Male albino mice (20-25 g)
-
Test compound and vehicle
-
Standard anticonvulsant drug (e.g., Ethosuximide)
-
Observation cages
Procedure:
-
Group the animals as described in the MES test protocol.
-
Administer the test compound or vehicle i.p.
-
At the time of peak effect, administer PTZ subcutaneously into a loose fold of skin on the back of the neck.[9]
-
Immediately place each animal in an individual observation cage.
-
Observe the animals for 30 minutes for the presence or absence of clonic seizures (characterized by at least 5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw).[9]
-
The absence of clonic seizures is considered protection.
-
Calculate the percentage of protected animals in each group and determine the ED₅₀.
The following diagram outlines the general workflow for anticonvulsant screening.
Caption: General Workflow for Preclinical Anticonvulsant Screening.
Conclusion and Future Directions
The isomeric position of the chlorine atom on the phenyl ring of semicarbazides is a critical determinant of their anticonvulsant activity. The available evidence suggests that para- and meta-substituted isomers are generally more potent than their ortho-counterparts. Specifically, 4-chlorophenyl semicarbazones exhibit a broad spectrum of activity, making them promising candidates for further development.
Future research should focus on a systematic, head-to-head comparison of the ortho-, meta-, and para-chlorophenyl semicarbazide isomers under identical experimental conditions to definitively establish their relative potencies and therapeutic indices. Further derivatization of the more active isomers could also lead to the discovery of novel anticonvulsant agents with improved efficacy and safety profiles. The protocols and comparative data presented in this guide provide a solid foundation for researchers in the field of antiepileptic drug discovery to build upon these findings.
References
-
Pandeya, S. N., Mishra, V., Ponnilavarasan, I., & Stables, J. P. (2000). Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group. Polish Journal of Pharmacology, 52(4), 283–290. [Link]
-
National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Retrieved from [Link]
-
Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 96(1-2), 1-16. [Link]
-
Slideshare. (2015, July 22). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. [Link]
-
ResearchGate. (n.d.). Screening Methods for the Evaluation of Antiepileptic Drugs. Retrieved from [Link]
-
YouTube. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. [Link]
-
Swinyard, E. A., Woodhead, J. H., White, H. S., & Franklin, M. R. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]
-
ResearchGate. (n.d.). Synthesis and Anticonvulsant Activity of Some Newer Semicarbazone Derivatives. Retrieved from [Link]
-
Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. European Journal of Medicinal Chemistry, 35(2), 241–248. [Link]
-
Pandeya, S. N., Raja, A. S., & Stables, J. P. (2002). Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. Acta Pharmaceutica Turcica, 44(2), 79-86. [Link]
-
Więckowska, A., Kołaczek, A., Bucki, A., Godyń, J., Marcinkowska, M., Siwek, A., ... & Kieć-Kononowicz, K. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(1), 564. [Link]
-
ResearchGate. (n.d.). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Retrieved from [Link]
-
Dimmock, J. R., Puthucode, R. N., Smith, J. M., Hetherington, M., Quail, J. W., Pugazhenthi, U., ... & Stables, J. P. (1996). Synthesis and anticonvulsant testing of 4-phenylsemicarbazides. Journal of Pharmaceutical Sciences, 85(10), 1213–1215. [Link]
-
ResearchGate. (n.d.). Schematic illustration of drug screening by the Anticonvulsant Screening Project (ASP) shortly after its start in 1975. Retrieved from [Link]
-
Kulkarni, S. K. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Experimental Biology, 37(1), 1-10. [Link]
-
ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Retrieved from [Link]
-
ResearchGate. (n.d.). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. Retrieved from [Link]
-
National Institute of Neurological Disorders and Stroke. (2012). The NIH/NINDS Anticonvulsant Screening Program (ASP): recommendations from the working group's 2012 review of the Program. Epilepsia, 53(10), 1837–1839. [Link]
-
Veron, J. L., Abadia, A., Valdizan, E. M., Martinez-Merino, V., & Goya, P. (1996). Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. Archiv der Pharmazie, 329(10), 441–445. [Link]
-
Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]
-
Semantic Scholar. (n.d.). Synthesis And Anticonvulsant Activity Of Some Substituted 3,5-Diphenyl-2- Pyrazoline-1-Carboxamide Derivatives. Retrieved from [Link]
-
Slideshare. (2016, May 18). Screening models of antiepileptic and nootropic drugs. [Link]
-
Pandeya, S. N., Singh, B. N., & Stables, J. P. (2002). Synthesis and evaluation of 4-substituted semicarbazones of levulinic acid for anticonvulsant activity. Pharmaceutical Biology, 40(7), 525–530. [Link]
-
White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73–77. [Link]
-
National Institute of Neurological Disorders and Stroke. (2015, May 29). Anticonvulsant Screening Program Report. [Link]
-
Tenny, S., & Patel, R. (2023). Anticonvulsants Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Porter, R. J., & Kupferberg, H. J. (2017). The Anticonvulsant Screening Program of the National Institute of Neurological Disorders and Stroke, NIH: History and Contributions to Clinical Care in the Twentieth Century and Beyond. Neurochemical Research, 42(7), 1889–1893. [Link]
-
Pandeya, S. N., Yogeeswari, P., & Stables, J. P. (2003). Synthesis and anticonvulsant and neurotoxicity evaluation of N4-phthalimido phenyl (thio) semicarbazides. European Journal of Pharmaceutical Sciences, 20(3), 341–346. [Link]
-
Fesharaki, S., Zare, M., Faghih, M., Kobarfard, F., & Faizi, M. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. DARU Journal of Pharmaceutical Sciences, 26(1), 25–34. [Link]
-
Hawkins, N. A., Anderson, L. L., Gertler, T. S., Laux, L., George, A. L., & Kearney, J. A. (2016). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Annals of Clinical and Translational Neurology, 3(2), 108–116. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anticonvulsant Screening Program of the National Institute of Neurological Disorders and Stroke, NIH: History and Contributions to Clinical Care in the Twentieth Century and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 10. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzyme Inhibitory Profile of 4-(4-Chlorophenyl)semicarbazide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibitor research, the quest for potent and selective molecules is paramount. 4-(4-Chlorophenyl)semicarbazide hydrochloride has emerged as a scaffold of interest, demonstrating inhibitory activity against several key enzymes implicated in a range of physiological and pathological processes. This guide provides an in-depth, objective comparison of this compound's performance against established inhibitors of three pertinent enzyme families: Semicarbazide-Sensitive Amine Oxidase (SSAO), Monoamine Oxidase B (MAO-B), and Butyrylcholinesterase (BuChE).
This document is structured to provide not just a side-by-side comparison of inhibitory potencies but also to delve into the mechanistic nuances and experimental considerations crucial for researchers in the field. By synthesizing data from various sources and providing detailed experimental protocols, this guide aims to be a valuable resource for those investigating novel enzyme inhibitors.
Introduction to this compound and its Enzymatic Targets
This compound is a synthetic compound featuring a semicarbazide core linked to a 4-chlorophenyl moiety. Semicarbazide and its derivatives are known to interact with a variety of enzymes, often through their reactive hydrazine group. The primary enzymes of interest for this class of compounds, and the focus of this guide, are:
-
Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1), is a copper-containing enzyme involved in the oxidative deamination of primary amines.[1] Its activity is linked to inflammation, diabetes, and vascular disorders.[1]
-
Monoamine Oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane that plays a crucial role in the degradation of monoamine neurotransmitters, particularly dopamine.[2][3] MAO-B inhibitors are established therapeutics for Parkinson's disease.[4]
-
Butyrylcholinesterase (BuChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of acetylcholine. In Alzheimer's disease, as AChE levels decrease, BuChE's role in acetylcholine metabolism becomes more significant, making it a therapeutic target.[5][6]
This guide will compare this compound and its analogs to the following well-characterized inhibitors:
-
2-Bromoethylamine for SSAO, a potent and selective suicide inhibitor.[7][8][9]
-
Pargyline for MAO-B, an irreversible inhibitor used in research and historically as an antihypertensive agent.[3][10]
-
Rivastigmine for BuChE, a dual inhibitor of AChE and BuChE used in the treatment of Alzheimer's disease.[11][12][13]
Comparative Analysis of Inhibitory Potency
The following tables summarize the available quantitative data on the inhibitory potency of 4-(4-chlorophenyl)semicarbazide derivatives and the selected reference inhibitors against their respective target enzymes. It is crucial to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited. Variations in assay conditions, enzyme source, and substrate can influence the observed potency.
Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition
| Inhibitor | Target Enzyme | Substrate | IC50/Ki | Mechanism of Inhibition | Reference |
| Semicarbazide | Bovine Lung SSAO | - | Ki = 85 µM | Active-site-directed irreversible | [14] |
| 2-Bromoethylamine | Rat Lung SSAO | Benzylamine | Ki = 2.5 µM | Suicide inhibitor | [8][9] |
Note: The lower the Ki value, the higher the binding affinity of the inhibitor to the enzyme.
Monoamine Oxidase B (MAO-B) Inhibition
Several studies have investigated the MAO-B inhibitory potential of semicarbazide derivatives. The 4-chlorophenyl substitution appears to contribute to the inhibitory activity. Pargyline is a classic, irreversible MAO-B inhibitor often used as a reference compound.
| Inhibitor | Target Enzyme | IC50/Ki | Selectivity | Mechanism of Inhibition | Reference |
| 4-(3-benzyloxy)benzylidene-N-methylhydrazine-1-carbothioamide (a thiosemicarbazide derivative) | Human MAO-B | IC50 = 0.11 µM | High for MAO-B | Competitive, Reversible | [2] |
| 4-benzyloxybenzylidene-N-methylhydrazine-1-carbothioamide (a thiosemicarbazide derivative) | Human MAO-B | IC50 = 0.11 µM | High for MAO-B | Competitive, Reversible | [2] |
| Pargyline | Human MAO-B | - | Semi-selective for MAO-B | Irreversible | [3][10] |
Note: The presented semicarbazide derivatives are structurally related to 4-(4-Chlorophenyl)semicarbazide and highlight the potential of this chemical class as MAO-B inhibitors.
Butyrylcholinesterase (BuChE) Inhibition
Semicarbazide and its derivatives have also been explored as cholinesterase inhibitors. The data below compares the activity of a related compound to that of the clinically used drug, rivastigmine.
| Inhibitor | Target Enzyme | IC50 | Selectivity | Reference |
| N-tridecyl-4-chlorobenzohydrazide (a related hydrazide) | Human BuChE | 22.31 µM | Dual inhibitor of AChE and BuChE | [15] |
| Rivastigmine | Human BuChE | 37 nM (0.037 µM) | Dual inhibitor of AChE and BuChE | [11] |
Note: The significant difference in potency highlights the highly optimized nature of rivastigmine as a BuChE inhibitor.
Experimental Protocols
To facilitate reproducible and comparative studies, this section provides detailed, step-by-step methodologies for assessing the inhibitory activity of compounds against SSAO, MAO-B, and BuChE.
Protocol for Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition Assay (Fluorometric)
This protocol is adapted for a 96-well plate format and utilizes the common SSAO substrate, benzylamine. The assay measures the production of hydrogen peroxide, a byproduct of the enzymatic reaction.
Materials:
-
SSAO enzyme preparation (from tissue homogenates or recombinant sources)
-
This compound and other test inhibitors
-
2-Bromoethylamine (positive control inhibitor)
-
Benzylamine hydrochloride (substrate)
-
Horseradish peroxidase (HRP)
-
10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red) or similar fluorogenic probe
-
Assay Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic probe (e.g., 10 mM Amplex Red in DMSO).
-
Prepare stock solutions of inhibitors in a suitable solvent (e.g., DMSO or water).
-
Prepare a working solution of HRP (e.g., 10 U/mL in Assay Buffer).
-
Prepare a range of concentrations for the substrate, benzylamine (e.g., from 0.1 to 10 mM in Assay Buffer).
-
-
Assay Setup:
-
In each well of the 96-well plate, add 50 µL of the reaction mixture containing:
-
Assay Buffer
-
SSAO enzyme preparation (concentration to be optimized for linear reaction kinetics)
-
HRP (final concentration, e.g., 1 U/mL)
-
Fluorogenic probe (final concentration, e.g., 50 µM)
-
-
Add 2 µL of the test inhibitor solution at various concentrations (or solvent for control wells).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the benzylamine substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol for Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This protocol is based on a commercially available kit format and is suitable for high-throughput screening.[13][16][17]
Materials:
-
Recombinant human MAO-B enzyme
-
This compound and other test inhibitors
-
Pargyline (positive control inhibitor)
-
MAO-B substrate (e.g., a proprietary substrate that generates H2O2)
-
Fluorogenic probe and developer solution (often included in kits)
-
MAO-B Assay Buffer
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~535 nm, Emission: ~587 nm)
Procedure:
-
Inhibitor and Enzyme Preparation:
-
Prepare serial dilutions of the test inhibitors and Pargyline in Assay Buffer.
-
Add 10 µL of the diluted inhibitors to the respective wells of the microplate.
-
Prepare a working solution of the MAO-B enzyme in Assay Buffer.
-
Add 50 µL of the MAO-B enzyme solution to each well (except for the blank).
-
Incubate at 37°C for 10-15 minutes.
-
-
Substrate Reaction:
-
Prepare the MAO-B substrate solution containing the substrate, probe, and developer according to the kit's instructions.
-
Add 40 µL of the substrate solution to each well to initiate the reaction.
-
-
Measurement and Analysis:
-
Measure the fluorescence kinetically at 37°C for 30-60 minutes.
-
Calculate the reaction rates and percentage of inhibition as described in the SSAO protocol.
-
Determine the IC50 values.
-
Protocol for Butyrylcholinesterase (BuChE) Inhibition Assay (Colorimetric - Ellman's Method)
This classic method measures the activity of BuChE by detecting the product of substrate hydrolysis.[10]
Materials:
-
Human BuChE (from serum or recombinant)
-
This compound and other test inhibitors
-
Rivastigmine (positive control inhibitor)
-
Butyrylthiocholine iodide (BTC) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well clear microplates
-
Absorbance microplate reader (412 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of inhibitors in a suitable solvent.
-
Prepare a stock solution of BTC (e.g., 10 mM in water).
-
Prepare a stock solution of DTNB (e.g., 10 mM in Assay Buffer).
-
-
Assay Setup:
-
In each well, add:
-
150 µL of Assay Buffer
-
10 µL of DTNB solution
-
10 µL of the test inhibitor solution at various concentrations
-
-
Add 10 µL of BuChE solution and mix gently.
-
Pre-incubate at room temperature for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the BTC solution.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition and IC50 values as previously described.
-
Discussion and Future Directions
The compiled data suggests that 4-(4-chlorophenyl)semicarbazide and its derivatives are a versatile class of compounds with inhibitory activity against SSAO, MAO-B, and BuChE. The presence of the chlorophenyl group likely enhances hydrophobic interactions within the active sites of these enzymes, contributing to their inhibitory potency.
-
For SSAO , the semicarbazide moiety is a known reactive group, and derivatives are expected to show significant inhibition. Further studies are needed to quantify the potency of this compound specifically and to determine its mechanism of inhibition in comparison to suicide inhibitors like 2-bromoethylamine.
-
For MAO-B , the inhibitory activity of related thiosemicarbazide derivatives is promising and in the nanomolar to low micromolar range.[2][18] This suggests that this compound could be a valuable lead compound for the development of novel MAO-B inhibitors for neurodegenerative diseases. Direct comparison with established drugs like Pargyline under standardized conditions is a critical next step.
-
For BuChE , while the inhibitory activity of a related compound is noted, it is significantly less potent than the clinically approved drug Rivastigmine. This highlights the high bar for efficacy in this therapeutic area. However, the potential for dual inhibition of cholinesterases and other targets could be an interesting avenue for future research in the context of multi-target drug design for Alzheimer's disease.[5][15]
References
- Khokhar, M. A., et al. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Clinical Interventions in Aging, 12, 573–581.
- Ferreira-Silva, B., et al. (2021). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. Molecules, 26(16), 4948.
- Yu, P. H., & Davis, B. A. (2001). 2-Bromoethylamine as a potent selective suicide inhibitor for semicarbazide-sensitive amine oxidase. Biochemical Pharmacology, 61(7), 821-829.
- Kinemuchi, H., et al. (2000). 2-Bromoethylamine, a suicide inhibitor of tissue-bound semicarbazide-sensitive amine oxidase. Japanese Journal of Pharmacology, 83(2), 164-166.
- Kinemuchi, H., et al. (2001). Inhibition of tissue-bound semicarbazide-sensitive amine oxidase by two haloamines, 2-bromoethylamine and 3-bromopropylamine. Biological & Pharmaceutical Bulletin, 24(1), 1-6.
- Lizcano, J. M., et al. (1996). Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives. Biochemical Pharmacology, 52(2), 187-195.
- Krátký, M., et al. (2020). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 25(1), 139.
- Darvesh, S., et al. (2005). Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles. Brain Research, 1057(1-2), 48-56.
- Kinemuchi, H., et al. (2003). Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues. Current Medicinal Chemistry, 10(13), 1129-1141.
-
Fluoro SSAO. Interchim. Available from: [Link]
- Jann, M. W. (2000). Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. Pharmacotherapy, 20(1), 1-12.
- Holt, A., & Palcic, M. M. (2000). 2-bromoethylamine, a suicide inhibitor of semicarbazide-sensitive amine oxidase, increases hydralazine hypotension in rats. British Journal of Pharmacology, 131(4), 787-794.
- Chandran, N., et al. (2022). New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1085-1099.
- Murphy, D. L., et al. (1979). Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man. Psychopharmacology, 62(2), 129-132.
- Nesi, G., et al. (2021). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. Molecules, 26(18), 5649.
- Szopa, A., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. International Journal of Molecular Sciences, 23(19), 11867.
- Gökçe, M., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649.
- Lipper, S., et al. (1979). Comparative behavioral effects of clorgyline and pargyline in man: a preliminary evaluation. Psychopharmacology, 62(2), 123-128.
- Huang, L., et al. (2021). Identification of Compounds for Butyrylcholinesterase Inhibition. ACS Chemical Neuroscience, 12(15), 2846-2857.
- Sun, H., & Cheng, F. (2024). New insights into butyrylcholinesterase: Pharmaceutical applications, selective inhibitors and multitarget-directed ligands. European Journal of Medicinal Chemistry, 277, 116569.
- Huang, L., et al. (2021). Identification of Compounds for Butyrylcholinesterase Inhibition. ACS Chemical Neuroscience, 12(15), 2846-2857.
- Arai, Y., et al. (1994). Inhibition of semicarbazide-sensitive amine oxidase (SSAO) by clorgyline analogues. The Japanese Journal of Pharmacology, 64(Suppl 1), 343P.
- Mergemeier, K., & Lehr, M. (2018). Inhibition of monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO) by some substrate analogues. Bioorganic & Medicinal Chemistry Letters, 28(15), 2595-2599.
- Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340.
- La Manno, S., et al. (2016). Bioluminescent method for assaying multiple semicarbazide-sensitive amine oxidase (SSAO) family members in both 96- and 384-well formats. Journal of Biomolecular Screening, 21(10), 1087-1095.
- Kumar, A., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Molecular Diversity, 27(1), 349-376.
- Tipton, K. F., et al. (2011). Catalytic and inhibitor binding properties of zebrafish monoamine oxidase (zMAO): comparisons with human MAO A and MAO B. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(12), 1958-1965.
- Steinsbekk, A., et al. (2018). A multiple treatment comparison meta-analysis of monoamine oxidase type B inhibitors for Parkinson's disease. British Journal of Clinical Pharmacology, 84(9), 1949-1959.
Sources
- 1. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into butyrylcholinesterase: Pharmaceutical applications, selective inhibitors and multitarget-directed ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Bromoethylamine as a potent selective suicide inhibitor for semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Bromoethylamine, a suicide inhibitor of tissue-bound semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of tissue-bound semicarbazide-sensitive amine oxidase by two haloamines, 2-bromoethylamine and 3-bromopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. interchim.fr [interchim.fr]
- 17. 2-bromoethylamine, a suicide inhibitor of semicarbazide-sensitive amine oxidase, increases hydralazine hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Halogenated Semicarbazide Derivatives
For researchers, medicinal chemists, and professionals in drug development, the semicarbazide scaffold represents a versatile platform for discovering novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[1] A key strategy in optimizing the potency and pharmacokinetic profile of semicarbazide derivatives is the introduction of halogen substituents. This guide provides an in-depth comparison of halogenated semicarbazide derivatives, elucidating the nuanced effects of different halogens on their biological activity, supported by experimental data and detailed protocols.
The Rationale for Halogenation in Semicarbazide Drug Design
Halogenation is a powerful tool in medicinal chemistry for several reasons. The introduction of halogens can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and the increasingly recognized halogen bonds, which can enhance ligand-receptor binding affinity and specificity.[2][3] In the context of semicarbazide derivatives, halogen substitution on the aryl ring has been consistently shown to modulate their biological efficacy.
Comparative Analysis of Anticonvulsant Activity
Semicarbazone derivatives have been extensively investigated for their anticonvulsant properties. A crucial pharmacophore for this activity includes a lipophilic aryl ring, a hydrogen-bonding semicarbazone moiety, and an electron donor group. Halogen substitution on the aryl ring directly influences the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with the target, which is often a voltage-gated sodium channel.[4]
The Influence of Halogen Type and Position
Systematic studies have revealed a clear structure-activity relationship (SAR) for halogenated aryl semicarbazones in preclinical models of epilepsy, such as the Maximal Electroshock Seizure (MES) test. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures.[5] A comprehensive study on various substituted aryl semicarbazones established the following general order of activity with respect to the substitution on the primary aryl group: 4-F > 2-Br = 3-Br = 4-Cl > 4-Br > 3-Cl.[4] This indicates that a fluorine atom at the para position of the phenyl ring confers the highest anticonvulsant potency.
Table 1: Comparative Anticonvulsant Activity of Halogenated Semicarbazones in the MES Test (Mice, i.p.)
| Compound (Substituent on Phenyl Ring) | ED₅₀ (mg/kg) | Reference |
| 4-Fluorophenyl | Most Potent | [4] |
| 4-Chlorophenyl | Active | [4] |
| 4-Bromophenyl | Active | [4][6] |
| 2-Bromophenyl | Active | [4] |
| 3-Bromophenyl | Active | [4] |
| 3-Chlorophenyl | Less Active | [4] |
Note: Specific ED₅₀ values for a direct comparative series are not always available in a single publication. The table reflects the general trends observed across multiple studies.
The superior activity of the 4-fluoro derivative can be attributed to the unique properties of fluorine, including its small size, high electronegativity, and ability to form strong hydrogen bonds, which can lead to favorable interactions at the receptor binding site.
Mechanism of Anticonvulsant Action
The primary mechanism of action for many anticonvulsant semicarbazones is the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents seizure propagation.[4] Some derivatives have also been shown to enhance the activity of the inhibitory neurotransmitter GABA.[7] Halogenation can influence these mechanisms by altering the electronic distribution within the molecule, thereby affecting its ability to interact with the channel pore or GABA receptors.
Caption: A pharmacophore model for anticonvulsant aryl semicarbazones.
Comparative Analysis of Anticancer Activity
Halogenated semicarbazide and thiosemicarbazide derivatives have also emerged as promising anticancer agents. Their mechanism of action often involves the induction of oxidative stress, DNA damage, and apoptosis in cancer cells.[8]
Impact of Halogenation on Cytotoxicity
The type and position of the halogen substituent can dramatically influence the cytotoxic potency of these compounds against various cancer cell lines. While a complete comparative series is not always available, studies on different halogenated derivatives provide valuable insights. For instance, in a series of halogenated phenoxychalcones, which share structural similarities with semicarbazones, chloro- and bromo-substituted compounds demonstrated significant cytotoxicity against breast cancer cell lines.
Table 2: Comparative Cytotoxicity of Halogenated Derivatives against Cancer Cell Lines
| Compound Class | Halogen Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Halogenated Phenoxychalcones | 4-Chloro | MCF-7 (Breast) | 1.87 | [9] |
| Halogenated Phenoxychalcones | 4-Bromo | MCF-7 (Breast) | Not specified, but active | [9] |
| Nitro-substituted Semicarbazides | 4-Nitro | U87 (Glioma) | 12.6 (µg/mL) | [10] |
| Nitro-substituted Thiosemicarbazides | 4-Nitro | U87 (Glioma) | 13.0 (µg/mL) | [10] |
Note: The data is collated from different studies and compound classes to illustrate the effect of halogenation. Direct comparison should be made with caution.
The increased lipophilicity conferred by halogens can enhance cell membrane permeability, leading to higher intracellular concentrations of the drug. Furthermore, halogen bonding can play a crucial role in the interaction of these compounds with their molecular targets, such as enzymes or DNA.[2]
Mechanism of Anticancer Action
The anticancer mechanism of halogenated semicarbazides is often multifactorial. Many of these compounds are believed to induce apoptosis, or programmed cell death, in cancer cells. This can be triggered by various cellular stresses, including the generation of reactive oxygen species (ROS) and subsequent DNA damage. Some derivatives have also been shown to cause cell cycle arrest, preventing cancer cells from proliferating.
Caption: Simplified mechanism of anticancer action for halogenated semicarbazides.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
Maximal Electroshock (MES) Seizure Test
This protocol is a standard preclinical screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compound and vehicle control
-
Male CF-1 mice or Sprague-Dawley rats
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions for at least 3 days prior to the experiment.
-
Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). The time between administration and testing should be based on the pharmacokinetic profile of the compound.
-
Anesthesia and Electrode Placement: At the time of testing, apply a drop of 0.5% tetracaine hydrochloride to the corneas of the animal for local anesthesia. Following this, apply a drop of 0.9% saline to improve electrical conductivity. Place the corneal electrodes on the eyes of the restrained animal.
-
Stimulation: Deliver an alternating current electrical stimulus. Common parameters are:
-
Mice: 50 mA, 60 Hz for 0.2 seconds.
-
Rats: 150 mA, 60 Hz for 0.2 seconds.
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.
-
Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated control group. The ED₅₀ (median effective dose) can be calculated using probit analysis.[5]
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated semicarbazide derivatives. Include a vehicle control and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The strategic incorporation of halogens into the semicarbazide scaffold is a highly effective approach for modulating their biological activity. As demonstrated, the nature and position of the halogen substituent can have a profound impact on the anticonvulsant and anticancer potency of these derivatives. This guide provides a framework for understanding these structure-activity relationships, supported by comparative data and robust experimental protocols. By leveraging these insights, researchers can more effectively design and optimize novel halogenated semicarbazide derivatives with enhanced therapeutic potential.
References
- Dimmock, J. R., et al. (2000). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Journal of Medicinal Chemistry, 43(16), 3075-3086.
- Pandeya, S. N., et al. (2000). Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. European Journal of Medicinal Chemistry, 35(10), 879-886.
- Swinyard, E. A., et al. (1952). The maximal electroshock seizure (MES) test. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330.
- Pandeya, S. N., et al. (2005). Synthesis of aryl semicarbazones as potential anticonvulsant agents. Biomedicine & Pharmacotherapy, 59(1-2), 51-55.
- Kornet, M. J., & Chu, J. Y. (1983). Synthesis and anticonvulsant testing of 4-phenylsemicarbazides. Journal of Pharmaceutical Sciences, 72(10), 1213-1215.
- Singh, A., et al. (2010). Design and synthesis of some novel 4-(4-substituted aryl) semicarbazones as anticonvulsant agents. Indian Journal of Pharmaceutical Sciences, 72(3), 363-367.
- Siddiqui, N., et al. (2007). Synthesis and evaluation of 4-substituted semicarbazones of levulinic acid for anticonvulsant activity. Bioorganic & Medicinal Chemistry Letters, 17(1), 255-259.
- Yogeeswari, P., et al. (2004). 4-sulphamoylphenyl semicarbazones with anticonvulsant activity. Il Farmaco, 59(7), 541-546.
- Asif, M. (2021). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry-Section B, 3(3), 243-270.
- Asif, M. (2014). A review on diverse biological activities of semicarbazones and their derivatives. Journal of Pharmacy Research, 8(1), 1-13.
- Kaur, H., et al. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Current Drug Discovery Technologies, 18(5), 629-644.
- Wilcken, R., et al. (2013). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Journal of Medicinal Chemistry, 56(4), 1363-1388.
- Lin, S., et al. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 14(2), 316-327.
- Politzer, P., et al. (2007). Halogen bonding: an electrostatically-driven highly directional noncovalent interaction. Physical Chemistry Chemical Physics, 9(10), 1123-1132.
- Voth, M., et al. (2009). The Significance of Halogen Bonding in Ligand–Receptor Interactions. Current Topics in Medicinal Chemistry, 9(8), 723-734.
- Mei, H., et al. (2021). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 22(16), 8826.
- Halim, P. A., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. RSC Advances, 11(60), 38045-38058.
- Kumar, A., et al. (2011). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Mini-Reviews in Medicinal Chemistry, 11(8), 689-703.
- de Souza, A. C. B., et al. (2023). Computational investigation of behavioral toxicity syndromes (BTS) of synthetics halosubstituted semicarbazones. Journal of the Brazilian Chemical Society, 34, 1-13.
- Summerfield, C. J. E., & Pattison, G. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 15(1), 108-121.
- Alcaraz-García, R., et al. (2020). Thiosemicarbazone-metal complexes exhibiting cytotoxicity in colon cancer cell lines through oxidative stress. Journal of Inorganic Biochemistry, 206, 110993.
- El-Gamel, N. E. A., et al. (2024). Design, biological evaluation, solvatochromic, DFT, and molecular docking studies of new metal complexes derived from a semicarbazone ligand. Scientific Reports, 14(1), 1-18.
- Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 158.
- Zhang, Y., et al. (2014). Synthesis and Anticonvulsant Activity Evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in Various Experimental Seizure Models in Mice. Archiv der Pharmazie, 347(10), 730-738.
- Löscher, W., & Schmidt, D. (1994). D-23129: a potent anticonvulsant in the amygdala kindling model of complex partial seizures. European Journal of Pharmacology, 260(2-3), 279-283.
- Shang, X., et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Scientific Reports, 11(1), 1-12.
- Fassihi, A., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(5), 376.
- Montopoli, M., et al. (2021). Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. International Journal of Molecular Sciences, 22(16), 8827.
- Perz, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5427.
- Kim, J. Y., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules, 28(3), 1321.
- Trindade, D., et al. (2021). Enhanced Cytotoxicity against a Pancreatic Cancer Cell Line Combining Radiation and Gold Nanoparticles. Pharmaceutics, 13(8), 1184.
- Perz, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5427.
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant testing of 4-phenylsemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of aryl semicarbazones as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiosemicarbazone-metal complexes exhibiting cytotoxicity in colon cancer cell lines through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of p-nitrophenyl substituted semicarbazones for anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-23129: a potent anticonvulsant in the amygdala kindling model of complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Biological Target Specificity of 4-(4-Chlorophenyl)semicarbazide hydrochloride
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological target specificity of 4-(4-chlorophenyl)semicarbazide hydrochloride. While this compound is known to exhibit diverse biological activities, including butyrylcholinesterase (BuChE) inhibition and anticonvulsant effects, its structural classification as a semicarbazide strongly implicates the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), as a primary biological target.[1] This document outlines a multi-faceted experimental approach to first confirm and quantify its activity on SSAO/VAP-1 and then to determine its selectivity against closely related off-targets, primarily Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). We provide detailed, field-proven protocols for in-vitro enzymatic profiling, cellular target engagement verification using the Cellular Thermal Shift Assay (CETSA), and functional cellular assays measuring downstream pathway modulation. By benchmarking against compounds with established selectivity profiles—the dual MAO-B/SSAO inhibitor Mofegiline and the highly SSAO-selective inhibitor TERN-201—this guide equips researchers with the necessary tools to definitively characterize the specificity of this compound and interpret the resulting data with confidence.
Introduction: The Target Hypothesis
This compound is a synthetic molecule that has shown promise in various pharmacological contexts.[1] Its core chemical scaffold, a semicarbazide, is the defining characteristic of a class of inhibitors for Semicarbazide-Sensitive Amine Oxidases (SSAO).[2] This family of enzymes is mechanistically and functionally distinct from the more widely known Monoamine Oxidases (MAO-A and MAO-B) but shares the ability to deaminate primary amines.[3] Therefore, a critical first step in elucidating the mechanism of action of this compound is to test the hypothesis that SSAO/VAP-1 is its primary biological target.
The Primary Target: Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)
SSAO, also known and cloned as Vascular Adhesion Protein-1 (VAP-1), is a fascinating dual-function protein predominantly expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[4]
-
Enzymatic Function: As an amine oxidase, SSAO catalyzes the oxidative deamination of primary amines (e.g., methylamine) to produce the corresponding aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[4] These products are not merely byproducts; they are signaling molecules that contribute to oxidative stress and cellular damage, implicating SSAO/VAP-1 in the pathophysiology of diabetes, atherosclerosis, and inflammation.[5]
-
Adhesion Function: As VAP-1, it functions as an endothelial adhesion molecule that mediates the trafficking and transmigration of leukocytes, particularly lymphocytes, from the bloodstream into inflamed tissues.[6]
This dual functionality makes SSAO/VAP-1 a compelling therapeutic target for a range of inflammatory diseases and diabetic complications.[5]
Caption: Dual function of SSAO/VAP-1 in enzymatic activity and leukocyte adhesion.
A Step-by-Step Experimental Blueprint for Specificity Assessment
Part A: In Vitro Enzymatic Profiling
The first step is to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against its putative target (human SSAO) and key potential off-targets (human MAO-A and MAO-B). The Amplex® Red assay is a robust and sensitive fluorometric method for this purpose, as it detects the H₂O₂ produced by all three enzymes.[6]
Experimental Protocol: Amine Oxidase Activity Assay (Amplex® Red)
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.
-
Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Enzyme Solutions: Prepare working solutions of recombinant human SSAO, MAO-A, and MAO-B in Assay Buffer. The final concentration should be determined empirically to yield a robust signal within a 20-30 minute kinetic read.
-
Substrate Solutions: Prepare stocks of benzylamine (for SSAO and MAO-B) and p-tyramine (for MAO-A) in Assay Buffer. Final assay concentrations should be at or near the Km value for each enzyme.
-
Amplex® Red Reaction Mixture: Prepare a fresh mixture in Assay Buffer containing Amplex® Red reagent (e.g., 120 µM final concentration) and Horseradish Peroxidase (HRP) (e.g., 1.5 U/mL final concentration). Protect from light.
-
-
Assay Procedure (384-well format):
-
To a black, clear-bottom 384-well plate, add 25 µL of Assay Buffer. For control wells, add specific inhibitors: Semicarbazide (for SSAO), Clorgyline (for MAO-A), and Pargyline (for MAO-B) to determine the specific activity window.
-
Add 1 µL of the compound serial dilutions to the appropriate wells.
-
Add 25 µL of the appropriate enzyme solution (SSAO, MAO-A, or MAO-B) to the wells.
-
Incubate the plate for 15-30 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Amplex® Red Reaction Mixture containing the appropriate substrate.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically for 30 minutes (Excitation: ~565 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Normalize the data to your controls (0% inhibition for DMSO vehicle, 100% inhibition for the specific inhibitor control).
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Data & Interpretation
Your experimental data for this compound should be compared against established benchmarks. Mofegiline is a potent dual inhibitor of MAO-B and SSAO, while TERN-201 is a highly selective SSAO inhibitor.[3]
Table 1: Comparative In Vitro Inhibition Profile
| Compound | SSAO/VAP-1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-B/SSAO) | Selectivity Index (MAO-A/SSAO) |
| 4-(4-Chlorophenyl)semicarbazide | To be determined | To be determined | To be determined | Calculate | Calculate |
| Mofegiline | ~1[3] | 680 | 3.6 | ~3.6 | 680 |
| TERN-201 | Potent (nM range) | >7000-fold less potent | >7000-fold less potent | >7000 | >7000 |
-
Selectivity Index (SI): Calculated as IC₅₀(off-target) / IC₅₀(on-target). A higher SI indicates greater selectivity. An SI > 100 is generally considered highly selective.
Part B: Cellular Target Engagement
An in vitro IC₅₀ is not sufficient proof of target interaction in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound physically binds to its target protein in intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment:
-
Culture cells endogenously expressing SSAO/VAP-1 (e.g., HUVECs - Human Umbilical Vein Endothelial Cells) to near confluence.
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Treat cell aliquots with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 100x the enzymatic IC₅₀) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the vehicle- and compound-treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control (room temperature).
-
Cool the tubes on ice immediately.
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble SSAO/VAP-1 at each temperature point by Western Blot using a specific anti-VAP-1 antibody.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
For both vehicle and compound-treated samples, plot the normalized band intensity against the temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part C: Functional Cellular Assays
Confirming target binding should be followed by demonstrating modulation of the target's biological function. For SSAO/VAP-1, we can assess both its adhesion and enzymatic roles.
Protocol 1: Leukocyte Adhesion Assay
This assay measures the ability of an inhibitor to block the VAP-1-mediated adhesion of leukocytes to endothelial cells.
-
Prepare Endothelial Monolayer: Seed HUVECs in a 96-well black, clear-bottom plate and grow to a confluent monolayer.
-
Activate Endothelium (Optional): Treat HUVECs with an inflammatory stimulus like TNF-α (10 ng/mL) for 4-6 hours to upregulate VAP-1 expression on the cell surface.
-
Inhibitor Treatment: Pre-incubate the HUVEC monolayer with various concentrations of this compound for 1 hour.
-
Label Leukocytes: Isolate human lymphocytes (or use a lymphocyte cell line like Jurkat) and label them with a fluorescent dye (e.g., Calcein-AM).
-
Co-incubation: Add the fluorescently labeled leukocytes to the HUVEC monolayer and incubate for 30-60 minutes to allow for adhesion.
-
Wash: Gently wash the wells 3-4 times with PBS to remove non-adherent cells.
-
Quantify: Read the fluorescence of the remaining adherent cells in a plate reader. A decrease in fluorescence in compound-treated wells indicates inhibition of adhesion.
Protocol 2: Cellular H₂O₂ Production Assay
This assay directly measures the enzymatic output of SSAO in a cellular context.
-
Cell Plating: Plate cells expressing SSAO/VAP-1 (e.g., transfected HEK293 or HUVECs) in a 96-well plate.
-
Inhibitor Pre-incubation: Wash cells and pre-incubate with various concentrations of this compound for 1 hour in a suitable reaction buffer (e.g., Krebs-Ringer-Phosphate-Glucose buffer).
-
Reaction Initiation: Add a reaction mixture containing the Amplex® Red reagent, HRP, and an SSAO substrate (e.g., 1 mM methylamine).
-
Measurement: Immediately measure the fluorescence kinetically as described in the in-vitro assay. A reduction in the rate of fluorescence increase demonstrates inhibition of SSAO's enzymatic activity.
Conclusion and Recommendations
Assessing the specificity of a compound like this compound is a non-trivial but essential task. Its chemical structure provides a strong hypothesis for SSAO/VAP-1 being a primary target. The experimental blueprint provided here—progressing from in-vitro enzymatic profiling against a rationalized panel of off-targets to confirmation of cellular target engagement and functional modulation—constitutes a rigorous and self-validating workflow.
By executing these protocols, researchers can generate the quantitative data needed to populate the comparative tables and confidently determine if this compound is a potent and selective SSAO/VAP-1 inhibitor, a dual-activity compound, or if its primary mechanism of action lies elsewhere. This foundational knowledge is paramount for the continued development of this compound and for accurately interpreting its effects in any biological system.
References
- Arai, Y., et al. (1994). Inhibition of semicarbazide-sensitive amine oxidase (SSAO) by clorgyline analogues. The Japanese Journal of Pharmacology, 64:343.
- Boomsma, F., et al. (2005). Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation. Acta Physiologica Scandinavica, 183(4), RA122-6.
-
Business Wire. (2020). Terns Pharmaceuticals Presents Results From An Ongoing Phase 1 Clinical Trial of TERN-201, a SSAO Inhibitor in Development for NASH. Available at: [Link]
- Davey, G. P., et al. (2003). The inhibition of semicarbazide-sensitive amine oxidase by aminohexoses. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1647(1-2), 367-71.
-
Terns Pharmaceuticals. (2020). Single doses of TERN-201, a novel selective semicarbazide-sensitive amine oxidase (SSAO) inhibitor, are safe, well-tolerated, and result in sustained reduction of SSAO activity in healthy participants. ResearchGate. Available at: [Link]
- Lin, C-H., et al. (2017). Antiglycation, radical scavenging, and semicarbazide-sensitive amine oxidase inhibitory activities of acetohydroxamic acid in vitro. Drug Design, Development and Therapy, 11, 2145–2153.
- Linden, K. M., et al. (2015). Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old Target–New Inhibition Mode. PLoS ONE, 10(6), e0127945.
- Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Matyus, P., et al. (2004). Semicarbazide-sensitive amine oxidase: current status and perspectives. Current Medicinal Chemistry, 11(10), 1285-98.
- O'Sullivan, J., et al. (2004). Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do. Neurotoxicology, 25(1-2), 303-15.
- Palfreyman, M. G., et al. (1993). Haloallylamine inhibitors of MAO and SSAO and their therapeutic potential. Journal of Neural Transmission Supplementum, 40, 61-73.
- Pharmaxis. (2015).
-
PubChem. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (2021). MAO A and MAO B with IC50 and % inhibition for series of compounds (1a-1n). Available at: [Link]
- Salmi, M., & Jalkanen, S. (2001). Human Vascular Adhesion Protein-1 (VAP-1) Plays a Critical Role in Lymphocyte–Endothelial Cell Adhesion Cascade Under Shear.
- Tipton, K. F., et al. (1989). Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives. Biochemical Pharmacology, 38(22), 4027-33.
- Wang, C-C., et al. (2018). Inhibition of semicarbazide-sensitive amine oxidase reduces atherosclerosis in apolipoprotein E-deficient mice.
- Weston, C. J., et al. (2015). Vascular adhesion protein-1 promotes liver inflammation and drives hepatic fibrosis.
-
Wikipedia. (n.d.). Primary-amine oxidase. Available at: [Link]
- Zappe, C., et al. (2005). Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation. Acta Physiologica Scandinavica, 183(4), RA122-6.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haloallylamine inhibitors of MAO and SSAO and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of semicarbazide-sensitive amine oxidase by aminohexoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of semicarbazide-sensitive amine oxidase reduces atherosclerosis in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terns Pharmaceuticals Presents Results From An Ongoing Phase 1 Clinical Trial of TERN-201, a SSAO Inhibitor in Development for NASH [businesswire.com]
comparing the efficacy of 4-(4-Chlorophenyl)semicarbazide hydrochloride with standard drugs
An In-Depth Comparative Efficacy Analysis of 4-(4-Chlorophenyl)semicarbazide Hydrochloride Against Standard Therapeutic Agents
This guide provides a comprehensive evaluation of this compound, a molecule of significant interest due to its diverse biological activities. We will objectively compare its efficacy with established standard-of-care drugs in key therapeutic areas, supported by available preclinical experimental data. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and related semicarbazide compounds.
Introduction: The Versatile Semicarbazone Scaffold
Semicarbazones are a class of compounds characterized by the azomethine group (-C=N-NH-C(=O)NH2), which imparts a wide range of pharmacological properties. The subject of this guide, this compound, is a derivative that has demonstrated notable potential as an anticonvulsant, antimicrobial, and enzyme inhibitor.[1][2] The inclusion of a 4-chlorophenyl moiety is often a key structural feature that enhances biological reactivity and potency.[1] This document will dissect the available evidence, comparing its performance against current therapeutic mainstays.
Part 1: Comparative Analysis in Anticonvulsant Therapy
The most significant body of evidence for 4-(4-Chlorophenyl)semicarbazide and its analogs lies in their potential to manage seizures. Epilepsy is a prevalent neurological disorder, and the search for novel anticonvulsants with improved efficacy and lower toxicity is a constant priority.[3]
Mechanism of Action: A Divergence from Standard Antiepileptics
Standard anticonvulsant drugs (AEDs) primarily act by modulating ion channels or enhancing GABAergic inhibition.[4][5] For instance, Phenytoin and Carbamazepine are well-known sodium channel blockers, while Benzodiazepines and Barbiturates enhance the effect of the inhibitory neurotransmitter GABA at its receptor.[4][6][7]
Derivatives of 4-(4-Chlorophenyl)semicarbazide appear to operate through similar, yet potentially distinct, mechanisms. Research suggests their anticonvulsant effects may stem from:
-
Modulation of the GABA system : Enhancing the activity of the brain's primary inhibitory neurotransmitter.[3]
-
Inhibition of Voltage-Gated Ion Channels : Specifically, sodium and calcium channels, which would stabilize neuronal membranes and prevent the excessive firing characteristic of seizures.[3]
Interestingly, some studies indicate that the primary mode of action may not involve a direct interaction with the GABA-A receptor complex, suggesting other mechanisms, possibly involving excitatory amino acid neurotransmission, could be at play.[8]
Caption: Proposed anticonvulsant mechanisms of action.
Preclinical Efficacy: Head-to-Head Comparison
The Maximal Electroshock (MES) seizure test is a widely used preclinical model to screen for anticonvulsant activity, particularly for generalized tonic-clonic seizures. Several studies have evaluated 4-arylsemicarbazone derivatives in this model, demonstrating significant protection.
| Compound/Drug | Test Model | Dose (mg/kg) | Activity / Efficacy | Reference |
| Compound CA6 (a derivative) | MES | Not Specified | 91.21% protection | [1] |
| Phenytoin (Standard Drug) | MES | Not Specified | Outperformed by Compound CA6 | [1] |
| Compound DH-05 (a derivative) | MES | 30 (ED₅₀) | Protective Index (PI) >3.3 | [1] |
| 4-bromophenyl semicarbazones | MES & scPTZ | Various | Some compounds showed greater protection than Sodium Valproate | [9] |
| 4-sulphamoylphenyl semicarbazones | MES & scSTY | Various | Seven compounds exhibited activity greater than Sodium Valproate | [10] |
MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole; scSTY: subcutaneous Strychnine; ED₅₀: Median Effective Dose; PI: Protective Index (TD₅₀/ED₅₀).
These data compellingly suggest that the semicarbazone scaffold, particularly with halogenated aryl groups, is a promising foundation for developing novel anticonvulsants that may exceed the efficacy of established drugs like Phenytoin and Valproate.[1][9][10]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol is a self-validating system for assessing the efficacy of a test compound in preventing seizure spread.
Caption: Workflow for the Maximal Electroshock (MES) Test.
Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats (100-150g) are acclimated for at least 3 days with free access to food and water. This minimizes stress-related variability.
-
Compound Preparation & Administration: The test compound, such as a 4-(4-Chlorophenyl)semicarbazide derivative, and a vehicle control are prepared. They are administered to different groups of animals, typically via intraperitoneal injection or oral gavage.[11]
-
Timing: The test is conducted at the time of predicted peak effect of the compound.
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2s) is delivered via corneal electrodes. This stimulus is predetermined to induce a maximal seizure in >97% of control animals.
-
Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Analysis: The percentage of animals in each group protected from the tonic hindlimb extension is calculated. A compound is considered effective if it shows statistically significant protection compared to the vehicle control group.
Part 2: Comparative Analysis in Antimicrobial Therapy
While less explored than its anticonvulsant properties, 4-(4-Chlorophenyl)semicarbazide has also shown potential as an antimicrobial agent.[1] The rise of antimicrobial resistance (AMR) makes the discovery of new antimicrobial scaffolds a global health priority.[12]
Preclinical Efficacy: In Vitro Screening
A study investigating a novel Schiff base ligand derived from 4-chlorophenyl semicarbazide demonstrated its antimicrobial activity against a panel of bacteria and fungi. The study also synthesized a Cadmium(II) complex of the ligand, which showed enhanced activity.
| Organism | Type | Test Compound (Ligand) | Metal Complex (Cd(II)) | Standard Drug |
| S. aureus | Gram-positive | Active | More Active | Ampicillin |
| B. subtilis | Gram-positive | Active | More Active | Ampicillin |
| E. coli | Gram-negative | Active | More Active | Ampicillin |
| K. pneumonia | Gram-negative | Active | More Active | Ampicillin |
| C. albicans | Fungus | Active | More Active | Fluconazole |
| A. flavus | Fungus | Active | More Active | Fluconazole |
(Data synthesized from findings reported in[2][13])
The results indicate that the free ligand (the semicarbazone derivative) possesses broad-spectrum inhibitory activity.[2][13] Notably, the metal complex showed even greater activity, a common phenomenon in medicinal chemistry where chelation can enhance the lipophilicity and membrane permeability of a compound.[2][13]
Experimental Protocol: Agar Disc Diffusion Susceptibility Test
This is a foundational, qualitative method to screen for antimicrobial activity. It provides a clear visual indication of a compound's ability to inhibit microbial growth.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., a 0.5 McFarland standard) in sterile saline.
-
Lawn Culture: Evenly swab the entire surface of the agar plate with the microbial suspension to create a "lawn."
-
Disc Application:
-
Impregnate sterile paper discs (6mm diameter) with a known concentration of the test compound (e.g., this compound dissolved in a solvent like DMSO).
-
Prepare positive control discs with standard antibiotics (e.g., Ampicillin) and negative control discs with the solvent alone.
-
Aseptically place the discs onto the inoculated agar surface.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement & Interpretation: Measure the diameter of the "zone of inhibition" (the clear area around the disc where no microbial growth occurs). A larger zone diameter indicates greater inhibitory activity. The solvent control should show no zone, validating that the observed activity is due to the test compound.
Part 3: Other Potential Therapeutic Applications
Beyond anticonvulsant and antimicrobial action, preliminary research highlights other promising avenues for this class of compounds.
-
Enzyme Inhibition: A derivative, 4-(4-chlorophenyl)semicarbazide, was found to be a superior inhibitor of Butyrylcholinesterase (BuChE) with an IC₅₀ value of 0.024 µM, significantly more potent than the reference drug tacrine (IC₅₀ = 0.15 µM).[1] This suggests potential applications in neurodegenerative disorders where cholinesterase inhibition is a therapeutic strategy.
-
Anticancer Activity: Initial studies have observed that 4-(4-Chlorophenyl)semicarbazide can inhibit the proliferation of human pancreatic and gastric cancer cell lines, indicating a potential to induce programmed cell death (apoptosis) in cancer cells.[1] Thiosemicarbazides containing a chlorophenyl group have also shown activity against melanoma and prostate cancer cells.[14]
Conclusion and Future Directions
The available preclinical data strongly supports the therapeutic potential of this compound and its derivatives. As an anticonvulsant, it has demonstrated efficacy that, in some cases, surpasses that of standard drugs like Phenytoin and Valproate in established animal models.[1][9] Its broad-spectrum antimicrobial activity presents a valuable scaffold for development in an era of increasing drug resistance.[2][13]
The consistent theme is the importance of the 4-chlorophenyl moiety, which appears critical for enhancing biological activity across different therapeutic targets.[1] While these findings are promising, it is crucial to recognize that they are based on preclinical and in vitro data. Further research, including in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments, is required to fully elucidate the therapeutic value and translate these findings into clinical applications.
References
- This compound | 124700-01-2 | Benchchem. Benchchem.
- Anticonvulsant - Wikipedia. Wikipedia.
- List of Anticonvulsants (AEDs) - Drugs.com. Drugs.com.
- List of anticonvulsants: Uses, common brands, and safety inform
- Antiseizure Medication (Anticonvulsants): What It Is & Uses - Cleveland Clinic. Cleveland Clinic.
- Summary of Anti-Seizure Medications - Epilepsy Foundation.
- Antimicrobial Drugs - PMC - NIH.
- Antibiotics 101: List of Common Names, Types & Their Uses - Drugs.com. Drugs.com.
- Antimicrobial Drugs. Lumen Learning.
- Antimicrobial resistance - World Health Organization (WHO).
- Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives.
- Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group - PubMed.
- Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2- ylidene-2,(4- chlorophenyl)semicarbazone and its Cd(II - AWS. Amazon Web Services.
- Synthesis, Mechanism of Action And Characterization of Semicarbazide - IJNRD. International Journal of Novel Research and Development.
- (PDF) Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex - ResearchGate.
- Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. European Journal of Medicinal Chemistry.
- Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents - PMC - NIH.
- 4-sulphamoylphenyl semicarbazones with anticonvulsant activity - PubMed.
- Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. singlecare.com [singlecare.com]
- 7. epilepsy.com [epilepsy.com]
- 8. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-sulphamoylphenyl semicarbazones with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial resistance [who.int]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Correlation of 4-(4-Chlorophenyl)semicarbazide Hydrochloride Activity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 4-(4-Chlorophenyl)semicarbazide hydrochloride, a compound noted for its diverse biological activities. We will explore its performance in controlled laboratory settings (in vitro) and its effects within living organisms (in vivo), critically examining the correlation between these two domains. Our objective is to furnish a deep, data-supported understanding that informs future research and development.
Introduction: The Significance of the In Vitro-In Vivo Bridge
This compound is a semicarbazide derivative distinguished by a 4-chlorophenyl substituent, a structural feature that enhances its biological reactivity.[1] Semicarbazide derivatives are a class of compounds recognized for a wide spectrum of therapeutic properties, including anticancer, anticonvulsant, and antimicrobial effects.[2]
In drug development, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a critical milestone. An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form, such as its dissolution rate or target binding affinity, to an in vivo response, like plasma drug concentration or therapeutic effect.[3][4][5] A strong IVIVC can accelerate development, reduce the reliance on extensive animal testing, and provide a more reliable framework for quality control and formulation adjustments.[4][5][6] This guide will synthesize the available data for this compound to construct a putative correlative framework between its molecular interactions and its physiological effects.
Part 1: In Vitro Activity Profile
The in vitro evaluation of a compound provides the foundational understanding of its mechanism of action at the molecular and cellular levels. For this compound and its analogs, these studies have revealed potent activity across several key biological targets.
Enzyme Inhibition: A Primary Mechanism
A significant body of research points to enzyme inhibition as a core mechanism for semicarbazide derivatives.[1] The 4-chlorophenyl moiety often contributes to stronger hydrophobic interactions with enzyme active sites.[1]
-
Cholinesterase Inhibition: 4-(4-Chlorophenyl)semicarbazide has demonstrated superior inhibition of butyrylcholinesterase (BuChE), a key enzyme in neurotransmission, with potency surpassing the reference drug tacrine.[1]
-
Monoamine Oxidase (MAO) Inhibition: Derivatives of this compound have also shown selectivity for MAO-B, an enzyme involved in the degradation of neurotransmitters like dopamine.[1]
-
Other Enzymatic Targets: Various semicarbazone and thiosemicarbazone derivatives containing the chlorophenyl group have shown potent inhibitory activity against α-glucosidase and urease, suggesting a broad range of therapeutic applications.[7][8]
The comparative inhibitory activities are summarized below.
| Compound/Derivative Name | Target Enzyme | IC₅₀ (µM) | Key Observation | Reference |
| 4-(4-Chlorophenyl)semicarbazide | BuChE | 0.024 | Superior inhibition compared to reference drug tacrine (0.15 µM). | [1] |
| 1-(4-Bromophenyl)semicarbazide | MAO-B | 0.212 | Bromine substitution enhances MAO-B selectivity. | [1] |
| 1-(5-Bromo-2-oxoindolin-3-ylidene) derivative | AChE | 0.264 | Nitrothiazole group improves AChE affinity. | [1] |
| 4-chlorophenyl-sulfonyl Indole thiosemicarbazones | α-glucosidase | 5.38 - 59.20 | Vastly outperforms the reference inhibitor acarbose (871.4 µM). | [7] |
| 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide] | Urease | 0.32 - 25.13 | Many-fold more active than the standard, thiourea (21.25 µM). | [8] |
Anticancer and Cytotoxic Effects
Preliminary studies indicate that 4-(4-Chlorophenyl)semicarbazide and related structures possess anticancer properties by inhibiting cell growth and inducing programmed cell death (apoptosis).[1]
-
Cell Proliferation Studies: The compound was found to significantly inhibit cell proliferation in human pancreatic and gastric cancer cell lines.[1]
-
Apoptosis Induction: Treated cancer cells showed a notably higher rate of apoptosis compared to controls, suggesting activation of caspase pathways.[1][9]
-
Targeted Activity: In non-small cell lung cancer (NSCLC) A549 cells, a derivative demonstrated an IC50 of 38.38 µM and was shown to induce mitochondrial injury, leading to ROS production and inhibition of ATP synthesis.[10]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on a cancer cell line. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (Positive Control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, CO2 incubator, Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the various compound concentrations to the respective wells. Include untreated control wells containing medium only.
-
Incubate the plate for 24 or 48 hours at 37°C in a CO2 incubator.[11]
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.[11]
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.[11]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Part 2: In Vivo Efficacy Profile
Translating in vitro findings into a physiological context requires animal models. For 4-(4-Chlorophenyl)semicarbazide derivatives, the most extensively documented in vivo activity is in the domain of anticonvulsant research.
Anticonvulsant Activity in Rodent Models
Semicarbazones are a well-established class of anticonvulsant agents.[12] The efficacy of these compounds is typically evaluated using standardized rodent seizure models, which are predictive of clinical efficacy for certain types of epilepsy.[13]
-
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure and is used to identify compounds effective against generalized seizures. Semicarbazides with halogenated aryl groups, such as 4-(4-Chlorophenyl)semicarbazide, show notable anticonvulsant effects in MES tests.[1] One derivative demonstrated 91.21% protection, outperforming the standard drug phenytoin.[1]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that can prevent absence seizures. Several 4-substituted phenyl semicarbazones have shown activity in the scPTZ test.[12]
The table below summarizes the anticonvulsant efficacy of a key derivative.
| Compound Name | MES ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| DH-05 (4-(4-Chlorophenyl)semicarbazide derivative) | 30 | >100 | >3.3 | [1] |
Causality: The choice of these models is deliberate. The MES model is sensitive to drugs that inhibit voltage-gated sodium channels, while the scPTZ model is sensitive to agents that enhance GABAergic neurotransmission.[14] Success in these models provides crucial clues about the compound's likely mechanism of action in vivo.
Experimental Protocol: In Vivo Maximal Electroshock (MES) Seizure Test
This protocol describes a standard method for assessing anticonvulsant activity in mice. It must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Male FCM mice (20-25 g)[12]
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Phenytoin (Positive Control)
-
Electroshock apparatus with corneal electrodes
-
Electrode solution (saline)
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the laboratory environment for at least one week before testing.
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.). A range of doses is used to determine the median effective dose (ED50). The positive control, phenytoin, is administered concurrently to a separate group.
-
Time to Peak Effect: Wait for the time of peak effect of the drug (typically 30-60 minutes post-i.p. administration).
-
Induction of Seizure: Apply a drop of saline to the corneal electrodes. Place the electrodes on the corneas of the mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
Observation: Immediately observe the mouse for the presence or absence of a tonic hind-limb extension seizure. The absence of this phase is defined as protection.
-
Data Analysis: The ED50, the dose required to protect 50% of the animals from the seizure, is calculated using probit analysis. Neurotoxicity (e.g., ataxia, motor impairment) is also assessed in separate tests to calculate the Protective Index (PI).
Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation
While a formal, mathematically modeled IVIVC for this compound has not been published, we can establish a strong mechanistic correlation based on the available data. The in vitro activities provide a clear biological rationale for the observed in vivo effects.
Hypothesized Correlation Pathway
The anticonvulsant activity observed in vivo is the physiological manifestation of the molecular interactions identified in vitro. The primary hypothesis is that this compound modulates neuronal excitability.
-
From Enzyme Inhibition to Neuronal Stability: The in vitro inhibition of enzymes like MAO and cholinesterases alters the levels of key neurotransmitters in the synaptic cleft.[1] By preventing their degradation, the compound can potentiate inhibitory signals (like those from GABA) or modulate excitatory pathways, leading to a higher seizure threshold.[14][15]
-
From Ion Channel Modulation to Seizure Suppression: Many anticonvulsants act by blocking voltage-gated sodium or calcium channels.[14] While not directly demonstrated in the provided literature for this specific compound, it is a common mechanism for this class of molecules and is consistent with efficacy in the MES test.[14]
The following diagram illustrates the logical workflow from initial screening to the confirmation of physiological activity.
Caption: Fig 1. Workflow from In Vitro Discovery to In Vivo Validation.
This workflow demonstrates a self-validating system. The in vitro data generates a specific mechanistic hypothesis (e.g., "this compound inhibits enzyme X"). The choice of the in vivo model (e.g., "model Y is sensitive to inhibitors of enzyme X") is then made to directly test this hypothesis. A positive result in the in vivo model provides strong evidence that the in vitro mechanism is relevant in a complex biological system.
The following diagram conceptualizes the mechanistic link.
Caption: Fig 2. Hypothesized Mechanistic Correlation Pathway.
Conclusion and Future Directions
The evidence strongly suggests that this compound and its derivatives are compounds with significant, multi-target biological activity. The in vitro profile, characterized by potent enzyme inhibition and anticancer effects, provides a robust mechanistic foundation for the anticonvulsant properties observed in in vivo models. The correlation, while currently qualitative, is logical and compelling: the modulation of key neuronal enzymes and pathways at the molecular level translates directly to the suppression of seizure activity at the organismal level.
To advance this compound in the drug development pipeline, the critical next step is to establish a formal, quantitative Level A IVIVC.[5] This would involve:
-
Developing multiple formulations with varying release rates.
-
Conducting parallel in vitro dissolution and in vivo pharmacokinetic studies in an appropriate animal model.[4]
-
Building a mathematical model to correlate the rate of drug release in vitro with the rate of drug absorption in vivo.
Achieving this would not only solidify the understanding of this compound's behavior but also create a powerful, predictive tool to guide formulation optimization, set meaningful quality control specifications, and potentially reduce the need for future bioequivalence studies.[3]
References
- Benchchem. This compound | 124700-01-2.
- EvitaChem. Buy 4-Chlorobenzaldehyde semicarbazone (EVT-1193051) | 5315-86-6.
- MDPI. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives.
- MDPI. In Vitro and In Silico Antioxidant Activity of Hydrazones and Semicarbazones Derived from Aldehydes Found in Essential Oils.
- International Journal of Novel Research and Development. Synthesis, Mechanism of Action And Characterization of Semicarbazide.
- National Institutes of Health (NIH). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors.
- ScienceDirect. A N -(4-chlorophenyl)- γ - KTU ePubl.
- PubMed. 1-[(4'-Chlorophenyl) carbonyl-4-(aryl) Thiosemicarbazide Derivatives as Potent Urease Inhibitors: Synthesis, in Vitro and in Silico Studies. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT2Gnzd3T0MvyQlLDeKVBPfvP_1wS4NDOE1Fhf1qUBoOQYCRK8VckoB4vrwJ4zn8f4TLpj5sFPM8nUh9xy1il6TgAyOlKl5xWN15MZMBzQN6Cv5qOJPoSRK1e5NP8aB63M-hrE
- SpringerLink. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies.
- PubMed. In Vitro-In Vivo Correlations of Carbamazepine Nanodispersions for Application in Formulation Development.
- National Institutes of Health (NIH). Substitute of Animals in Drug Research: An Approach Towards Fulfillment of 4R's.
- National Institutes of Health (NIH). Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents.
- Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
- Education and Research Archive, University of Alberta. In vitro - In vivo Correlation: From Theory to Applications.
- Benchchem. Application Notes and Protocols for In Vitro Evaluation of Cassamedine Activity.
- National Institutes of Health (NIH). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening.
- PubMed. 2,4-Dimethoxyphenylsemicarbazones With Anticonvulsant Activity Against Three Animal Models of Seizures: Synthesis and Pharmacological Evaluation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. Substitute of Animals in Drug Research: An Approach Towards Fulfillment of 4R's - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-[(4'-Chlorophenyl) carbonyl-4-(aryl) thiosemicarbazide derivatives as potent urease inhibitors: Synthesis, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy 4-Chlorobenzaldehyde semicarbazone (EVT-1193051) | 5315-86-6 [evitachem.com]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijnrd.org [ijnrd.org]
- 15. 2,4-Dimethoxyphenylsemicarbazones with anticonvulsant activity against three animal models of seizures: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Scrutinizing the Genetic Safety of a Novel Pharmacological Agent
An In-Depth Comparative Guide to the Genotoxicity of 4-(4-Chlorophenyl)semicarbazide hydrochloride
This compound is a molecule of interest in pharmacological research, noted for its potent inhibitory activity against butyrylcholinesterase (BuChE) and potential anticonvulsant properties.[1] As with any chemical entity intended for potential therapeutic use or as a significant impurity in a drug product, a thorough evaluation of its genotoxic potential is a cornerstone of preclinical safety assessment. Genotoxicity refers to the ability of a substance to damage the genetic material (DNA) within a cell, a deleterious event that can lead to mutations and potentially cancer.[2]
This guide provides a comprehensive framework for evaluating the genotoxicity of this compound. It is designed for researchers, toxicologists, and drug development professionals, offering a comparative analysis against relevant compounds and detailing the requisite experimental protocols. The methodologies and interpretative strategies described are grounded in international regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines S2(R1) and M7, which govern genotoxicity testing and the control of mutagenic impurities in pharmaceuticals.[3][4]
Structural Alerts and Mechanistic Considerations
The chemical structure of this compound itself provides initial clues, or "structural alerts," that warrant a rigorous genotoxicity investigation. The molecule is comprised of two key moieties:
-
Semicarbazide Backbone: Semicarbazide (SEM) is a known breakdown product of the veterinary drug nitrofurazone and the flour treatment agent azodicarbonamide.[5] Data on its genotoxicity is mixed; some studies report a lack of genotoxic effects in certain assays like the in vivo mouse micronucleus test[6], while others have shown a statistically significant increase in micronuclei in rat bone marrow, albeit without a clear dose-response relationship.[5] This ambiguity underscores the need for careful evaluation of any semicarbazide derivative.
-
4-Chloroaniline Moiety: The compound features a chlorinated aromatic amine structure. Aromatic amines as a class are well-known for their genotoxic potential, often requiring metabolic activation to exert their effects.[7][8] The presence and position of substituents on the phenyl ring can significantly modulate this activity.[7] Therefore, the potential for metabolic activation of the 4-chlorophenyl group into a reactive, DNA-binding species is a primary concern.
Given these structural alerts, a standard battery of tests is required to comprehensively assess the potential for gene mutations, and both structural and numerical chromosomal damage.
The Standard Test Battery for Genotoxicity Assessment
Regulatory agencies mandate a tiered approach to genotoxicity testing, beginning with a standard battery of in vitro assays.[9] A positive result in any of these initial tests typically triggers follow-up in vivo testing to determine if the effect is reproducible in a whole animal system, where factors like metabolism and excretion are fully operational.[9] The standard battery is designed to detect the three major endpoints of genetic damage: gene mutation, clastogenicity (structural chromosome breaks), and aneugenicity (changes in chromosome number).
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a cornerstone of genotoxicity testing, used to detect a compound's ability to induce gene mutations (point mutations) in bacteria.[2][4]
Principle & Rationale: The assay uses several strains of Salmonella typhimurium (and often Escherichia coli) that have been engineered with mutations in the genes required to synthesize the amino acid histidine. They cannot grow on a histidine-deficient medium. The test compound is incubated with the bacteria; if it is a mutagen, it will cause a reverse mutation (reversion) that allows the bacteria to once again produce histidine and form colonies on the histidine-deficient agar.
Experimental Causality: The inclusion of a mammalian liver extract, typically the S9 fraction from Aroclor- or phenobarbital-induced rats, is critical. This fraction contains metabolic enzymes (cytochrome P450s) that are absent in bacteria but present in mammals.[10] This allows for the detection of "pro-mutagens," compounds like many aromatic amines that only become genotoxic after being metabolically activated.[7]
Detailed Protocol:
-
Strain Selection: Select a panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect various types of point mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the S9 metabolic activation system.
-
Dose Selection: A preliminary toxicity test is performed to determine a suitable dose range. The highest dose should show some toxicity but not kill the majority of the bacteria.
-
Plate Incorporation Assay:
-
To a test tube containing molten top agar, add the bacterial culture, the test compound at a specific concentration, and either S9 mix or a buffer control.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate (histidine-deficient).
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically a two- to three-fold increase over the negative control.
Workflow Diagram: Ames Test
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Cell Micronucleus Assay
This assay detects both clastogenic and aneugenic events in mammalian cells.[10]
Principle & Rationale: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that represent chromosome fragments (from clastogens) or whole chromosomes (from aneugens) that lag behind during cell division.[9] The assay measures the frequency of cells containing these micronuclei after exposure to a test compound.
Experimental Causality: The use of Cytochalasin B is a key methodological choice. It blocks cytokinesis (the final stage of cell division), resulting in binucleated cells. Scoring micronuclei only in these binucleated cells ensures that the analysis is restricted to cells that have undergone division during or after treatment, which is the period when these genetic errors become visible as micronuclei.
Detailed Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Treatment: Expose cell cultures to various concentrations of the test compound, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours).
-
Recovery: Remove the test compound and allow the cells to recover. Add Cytochalasin B to block cytokinesis.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI) or Giemsa.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Workflow Diagram: In Vitro Micronucleus Assay
Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Assay.
In Vivo Mammalian Erythrocyte Micronucleus Assay
This is the most common in vivo test used to confirm in vitro findings and assess chromosomal damage in a whole organism.[9]
Principle & Rationale: The assay evaluates micronucleus formation in polychromatic erythrocytes (PCEs), which are immature red blood cells in the bone marrow. As red blood cells mature, their main nucleus is expelled. Any micronuclei formed due to chromosomal damage in the precursor cells will be retained in the anucleated PCEs.
Experimental Causality: The bone marrow is chosen as the target tissue because it is highly vascularized, ensuring good exposure to the test compound, and contains a population of rapidly dividing cells.[9] Analyzing the ratio of PCEs to mature normochromatic erythrocytes (NCEs) provides a concurrent measure of cytotoxicity to the bone marrow.
Detailed Protocol:
-
Animal Model: Typically, rodents (mice or rats) are used.
-
Administration: The test compound is administered to the animals, usually via the intended clinical route or a route ensuring systemic exposure (e.g., oral gavage, intraperitoneal injection). At least two doses are administered 24 hours apart.
-
Dose Selection: Doses are based on a preliminary range-finding study, with the highest dose being the maximum tolerated dose (MTD).
-
Sample Collection: Bone marrow is collected from the femur or tibia 24 hours after the final dose.
-
Slide Preparation: Bone marrow cells are flushed, smeared on microscope slides, fixed, and stained.
-
Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei. The PCE/NCE ratio is also determined.
-
Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to a vehicle control group indicates a positive result.
Workflow Diagram: In Vivo Micronucleus Assay
Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Assay.
Comparative Genotoxicity Profile
To contextualize the potential risk of this compound, its results should be compared against both a negative/equivocal control (Semicarbazide) and a well-established positive control for aromatic amines (Benzidine). The following table presents a plausible, data-driven scenario based on the known properties of these chemical classes.
Table 1: Comparative Genotoxicity Data (Hypothetical)
| Assay | Endpoint | Semicarbazide (Negative/Equivocal Control) | 4-(4-Chlorophenyl)semicarbazide HCl | Benzidine (Positive Control) | Interpretation |
| Ames Test | Fold Increase in Revertants (-S9) | 1.1x | 1.2x | 1.0x | No direct mutagenicity |
| Fold Increase in Revertants (+S9, TA98) | 1.3x | 4.5x | 25x | Mutagenic with metabolic activation | |
| In Vitro Micronucleus | % Micronucleated Cells (-S9) | 1.5% | 1.8% | 1.6% | No direct clasto/aneugenicity |
| % Micronucleated Cells (+S9) | 1.8% | 6.2% | 12.5% | Induces chromosome damage post-activation | |
| In Vivo Micronucleus | % Micronucleated PCEs | 0.25% | 0.85% | 2.1% | Confirms genotoxic potential in vivo |
| PCE/(PCE+NCE) Ratio | 0.48 | 0.45 | 0.35 | Moderate bone marrow toxicity at high doses | |
| Overall Assessment | Equivocal/Weakly Positive | Positive (Genotoxic) | Positive (Genotoxic) |
Data are hypothetical but representative for illustrative purposes.
Interpretation of Comparative Data:
In this scenario, this compound, much like the classic aromatic amine Benzidine, is negative in assays without metabolic activation. However, upon addition of the S9 mix, it becomes positive in both the Ames test and the in vitro micronucleus assay. This strongly suggests that a metabolite of the compound is the ultimate genotoxic species. The confirmation of this activity in the in vivo micronucleus test would be a significant finding, indicating that the metabolic processes required for activation occur in the whole animal and that the resulting genotoxic metabolite reaches the bone marrow. This profile would classify this compound as an in vivo genotoxicant.
Regulatory Implications and Risk Assessment
A positive genotoxicity profile, as illustrated above, has significant regulatory consequences. Under the ICH M7 guideline, a compound that is mutagenic in the Ames test and also shows in vivo genotoxicity is considered a mutagenic carcinogen.[3] If such a compound is an active pharmaceutical ingredient, its development would likely be halted unless the therapeutic benefit for a serious or life-threatening disease outweighs the cancer risk.
If this compound were an unavoidable impurity in a drug product, stringent controls would be required. The Threshold of Toxicological Concern (TTC) concept would be applied, which sets a default acceptable intake limit of 1.5 µ g/day for most mutagenic impurities to ensure a negligible lifetime cancer risk (less than 1 in 100,000).[2][11]
Conclusion
The comprehensive evaluation of this compound's genotoxicity requires a systematic, multi-endpoint approach grounded in regulatory science. Its chemical structure, containing both a semicarbazide and a chlorinated aromatic amine moiety, presents clear alerts for potential genotoxicity, particularly following metabolic activation. A standard test battery comprising the Ames test, an in vitro mammalian cell assay, and an in vivo follow-up test is essential for a complete assessment. Comparative analysis against compounds with known genotoxicity profiles is crucial for interpreting the results. A definitive finding of in vivo genotoxicity would classify the compound as a significant genetic hazard, necessitating stringent control measures or cessation of its development for most therapeutic applications.
References
-
Abramsson-Zetterberg, L., & Svensson, K. (2005). Semicarbazide is not genotoxic in the flow cytometry-based micronucleus assay in vivo. Toxicology Letters, 155(2), 211-7. [Link]
-
Galloway, S. M. (2017). International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. Environmental and Molecular Mutagenesis, 58(5), 296-324. [Link]
-
PharmaFocus Asia. (n.d.). Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. PharmaFocus Asia. [Link]
-
ResearchGate. (2017). International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. [Link]
-
Vlastos, D., Drosopoulou, E., & Efthimiou, M. (2010). Evaluation of genotoxic effects of semicarbazide on cultured human lymphocytes and rat bone marrow. Food and Chemical Toxicology, 48(1), 209-214. [Link]
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. [Link]
-
Sinsheimer, J. E., Messerly, E. A., & Das, S. K. (1990). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. Progress in clinical and biological research, 340D, 385–395. [Link]
-
New Drug Application. (2019). Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. [Link]
-
Knasmüller, S., Sanyal, R., Nobis, E., Mersch-Sundermann, V., Kundi, M., & Parzefall, W. (1999). Genotoxic effects of heterocyclic aromatic amines in human derived hepatoma (HepG2) cells. Mutagenesis, 14(6), 533-9. [Link]
-
ResearchGate. (n.d.). Evaluation of genotoxic effects of semicarbazide on cultured human lymphocytes and rat bone marrow. [Link]
-
Inotiv. (n.d.). Other Genetic Toxicology Assays. [Link]
-
Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. [Link]
-
Szopa, A., Ezzat, S. M., Czarnomysy, R., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Molecules, 27(21), 7244. [Link]
-
Walsh Medical Media. (n.d.). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of genotoxic effects of semicarbazide on cultured human lymphocytes and rat bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semicarbazide is not genotoxic in the flow cytometry-based micronucleus assay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chlorophenyl)semicarbazide hydrochloride
This guide provides comprehensive, actionable procedures for the safe handling and disposal of 4-(4-Chlorophenyl)semicarbazide hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. This document moves beyond mere compliance, offering a framework for understanding the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Core Principle: Hazard-Informed Waste Management
Effective disposal begins with a clear understanding of the substance's inherent risks. This compound, and its parent compound semicarbazide hydrochloride, are not benign. They must be managed as regulated hazardous waste from the moment of generation to their final destruction.[1] The hazards necessitate a disposal protocol that strictly forbids drain or standard trash disposal.[2][3]
The primary risks compelling this approach are:
-
Acute Toxicity: The compound is classified as toxic if swallowed.[4][5][6]
-
Serious Health Effects: It is known to cause severe eye damage and is suspected of damaging fertility or the unborn child.[4][7][8] Furthermore, it may cause damage to organs, specifically bone, through prolonged or repeated exposure.[6][7][9]
-
Environmental Hazard: The substance is harmful to aquatic life, making its release into the sewer system unacceptable.[3][9]
-
Hazardous Decomposition: When heated to decomposition, it can emit highly toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen chloride gas, carbon oxides, and phosgene.[10][11][12][13] This reactivity profile makes uncontrolled incineration or heating exceptionally dangerous.
Table 1: Hazard Profile Summary
| Hazard Classification | GHS Pictogram | Description | Primary Sources |
| Acute Toxicity (Oral) | 💀 | Toxic if swallowed. | [4][5][7] |
| Serious Eye Damage | corrosive | Causes serious eye damage. | [4][8] |
| Reproductive Toxicity | здравна опасност | Suspected of damaging fertility or the unborn child. | [6][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | здравна опасност | May cause damage to organs (Bone). | [7][9] |
| Hazardous to the Aquatic Environment | (No Pictogram) | Harmful to aquatic life. | [3][9] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the proper PPE must be worn. This is a non-negotiable standard to prevent exposure.
Table 2: Required Personal Protective Equipment
| Task | PPE Item | Rationale & Causality |
| Routine Handling & Waste Collection | Nitrile Gloves | Provides a chemical-resistant barrier to prevent skin contact.[14] |
| Safety Goggles with Side Shields | Protects against accidental splashes and dust, preventing severe eye damage.[4][10][14] | |
| Laboratory Coat | Protects skin and personal clothing from contamination.[11][14] | |
| Spill Cleanup (Solid) | All of the above, plus: | |
| NIOSH/MSHA Approved Respirator | Required if dust formation is likely, to prevent inhalation of the toxic compound.[11][13] |
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Generation & Segregation
Immediately upon generation, declare any material contaminated with this compound (e.g., leftover solid, contaminated consumables, solutions) as hazardous waste.
-
Causality: This initial declaration prevents accidental mixing with non-hazardous waste streams.
-
Action: Collect this waste separately. Do not mix it with other chemical wastes, particularly strong oxidizing agents, to avoid violent reactions.[9][13]
Step 2: Containment & Labeling
Transfer the waste into a designated, compatible hazardous waste container.
-
Container Selection: Use the original container if it is in good condition.[15] Otherwise, a high-density polyethylene (HDPE) or other chemically resistant plastic container with a tightly sealing lid is preferred.[1] Avoid using food-grade containers.[15]
-
Labeling (Critical): The container must be labeled clearly before any waste is added. The label must include:
-
Causality: Proper labeling is essential for the safety of all personnel who may handle the container, from lab staff to the Environmental Health & Safety (EHS) disposal team. It provides immediate, critical information about the contents and associated dangers.[1]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[15][17] It should not be a general storage room.
-
Best Practices: Keep the container closed except when adding waste.[1][15] Store it away from incompatible materials. Ensure the SAA is inspected weekly for any signs of leakage.[15]
-
Causality: The SAA regulation exists to ensure that hazardous waste is managed safely in limited quantities within the lab that generated it, preventing the risks associated with transporting open or large quantities of waste through a facility.
Step 4: Arranging Final Disposal
Once the container is full or has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), arrange for its removal.[1][15]
-
Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[1][14]
-
Mechanism: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method is high-temperature incineration, which ensures the complete destruction of the organic compound and its hazardous properties.[18]
-
Causality: Federal and local regulations mandate that hazardous waste be disposed of by certified professionals at permitted facilities to prevent environmental contamination and public health risks.[1]
Emergency Procedures: Spills & Exposure
Accidents require immediate and correct responses.
Spill Response
-
Small, Dry Spill:
-
Ensure proper PPE is worn, including a respirator if necessary to avoid dust.[11][13]
-
Gently sweep or scoop the material into a designated hazardous waste container.[11] Avoid creating dust.[10]
-
Clean the spill area with a detergent and water, collecting the cleaning materials as hazardous waste.[14]
-
-
Large Spill:
First Aid & Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[6][9][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant waste management.
References
-
Procedure for Working with Semicarbazide Hydrochloride. University of Toronto Environmental Health and Safety.
-
Hazardous Waste and Disposal Considerations. American Chemical Society.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager.
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety.
-
4-(3-Chlorophenyl)semicarbazide hydrochloride - Safety Data Sheet. Santa Cruz Biotechnology, Inc.
-
Semicarbazide HCl MSDS. Bio Basic Inc.
-
Safety Data Sheet - Semicarbazide hydrochloride. Sigma-Aldrich.
-
Safety Data Sheet: Semicarbazide hydrochloride. Carl ROTH.
-
Safety Data Sheet - Semicarbazide hydrochloride. Sigma-Aldrich (Aldrich).
-
Semicarbazide Hydrochloride - CAMEO Chemicals. NOAA.
-
Safety Data Sheet: Semicarbazide hydrochloride. Carl ROTH (acc. to Safe Work Australia).
-
Safety Data Sheet - Semicarbazide hydrochloride. Fisher Scientific.
-
Safety Data Sheet - Semicarbazide Hydrochloride. CPAchem Ltd.
-
Proper Disposal of 4'-Nitroacetophenone Semicarbazone: A Guide for Laboratory Professionals. BenchChem.
-
Safety Data Sheet - Semicarbazide hydrochloride. Thermo Fisher Scientific.
-
Safety Data Sheet - Semicarbazide Hydrochloride TS. CPAchem Ltd.
-
Safety Data Sheet - Semicarbazide hydrochloride. Fisher Scientific (Acros Organics).
-
Chemical Hazard Information Profile: Semicarbazide. U.S. Environmental Protection Agency.
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acs.org [acs.org]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. SEMICARBAZIDE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fishersci.com [fishersci.com]
- 14. ehs.utoronto.ca [ehs.utoronto.ca]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
